Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWTGWGUFVSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621555 | |
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849022-03-3 | |
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate synthesis pathways
An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, a specifically functionalized derivative, represents a valuable building block for the synthesis of more complex molecular architectures.[3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, intended for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of classical synthetic routes, provide detailed experimental protocols, and explore modern methodologies that offer improvements in efficiency and scalability. The focus is not merely on procedural steps but on the strategic rationale behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Strategic Importance of the Quinoline Core
The quinoline ring system is a privileged heterocyclic motif, integral to numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][4] The specific substitution pattern of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate—featuring a hydroxyl group at the 4-position, a methyl group at the 8-position, and a methyl ester at the 2-position—offers multiple points for further chemical modification. The 4-hydroxy group, in particular, is a key feature, often imparting distinct biological properties and serving as a handle for subsequent reactions.[5] The development of efficient and scalable synthetic routes is paramount for unlocking the full potential of this and related compounds in research and development.[3]
This document serves as a detailed guide to the synthesis of this target compound, emphasizing two of the most relevant and adaptable classical methodologies: the Conrad-Limpach Synthesis and the Gould-Jacobs Reaction .
Primary Synthetic Pathways: A Comparative Analysis
The synthesis of 4-hydroxyquinolines is most effectively approached through cyclocondensation reactions that build the quinoline core from substituted anilines. For our target molecule, the required starting aniline is 2-methylaniline. The key difference between the primary pathways lies in the choice of the three-carbon coupling partner.
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Key Reactants | 2-Methylaniline + β-ketoester (e.g., Dimethyl malonate) | 2-Methylaniline + Alkoxymethylenemalonic ester (e.g., Diethyl ethoxymethylenemalonate) |
| Initial Step | Condensation to form an enamine intermediate at moderate temperatures.[6] | Michael addition followed by elimination of an alkoxy group.[7][8] |
| Cyclization | High-temperature thermal cyclization (typically >250 °C) in a high-boiling solvent (e.g., Diphenyl ether, Dowtherm A).[9] | Thermal intramolecular cyclization, often at high temperatures.[8] |
| Advantages | Direct route to 4-hydroxyquinolines; utilizes relatively simple starting materials.[10] | Often proceeds with good regioselectivity; can be amenable to microwave-assisted conditions.[3][11] |
| Challenges | Requires very high temperatures, which can be energy-intensive and lead to side products. The choice of reaction temperature is critical to avoid the formation of the 2-quinolone isomer (Knorr synthesis).[9][10] | The intermediate can sometimes be difficult to cyclize, requiring harsh thermal conditions. Potential for decarboxylation at very high temperatures.[8] |
Mechanistic Overview of Core Pathways
Understanding the reaction mechanisms is crucial for troubleshooting and optimization. Both the Conrad-Limpach and Gould-Jacobs reactions proceed via the formation of an intermediate that subsequently undergoes an intramolecular electrophilic cyclization onto the aniline ring.
The Conrad-Limpach Synthesis Pathway
The Conrad-Limpach synthesis is a robust method for preparing 4-quinolones.[6] The reaction begins with the condensation of 2-methylaniline with a β-ketoester, such as dimethyl malonate. This is followed by a high-temperature thermal cyclization to form the final 4-hydroxyquinoline product.[9] The high temperature is necessary to overcome the energy barrier associated with breaking the aromaticity of the aniline ring during the cyclization step.[9]
Detailed Experimental Protocols
The following protocols are generalized procedures adapted for the synthesis of the target molecule. Researchers should perform their own optimization based on available equipment and safety protocols.
Protocol 1: Synthesis via Conrad-Limpach Reaction
This two-step procedure is a classic approach to 4-hydroxyquinolines.
Step 1: Synthesis of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylaniline (1 equiv.), dimethyl malonate (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux (approx. 110-120°C) and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until the theoretical amount of water has been collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude oil (the enamine intermediate) is often used directly in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250°C. [9]2. Slowly add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the mixture to cool to below 100°C and add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Protocol 2: Synthesis via Gould-Jacobs Reaction
This protocol also involves two main stages: formation of the anilinomethylenemalonate intermediate and its subsequent cyclization.
Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)methylenemalonate
-
Combine 2-methylaniline (1 equiv.) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv.) in a flask.
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction is often performed neat (without solvent).
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the mixture. The intermediate often crystallizes upon cooling or can be precipitated by adding cold hexane.
-
Filter the solid and wash with cold hexane to yield the intermediate, which can be purified by recrystallization or used directly.
Step 2: Thermal Cyclization
-
The cyclization procedure is identical to that described in Step 2 of the Conrad-Limpach protocol. Add the anilinomethylenemalonate intermediate to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 250°C.
-
Maintain the temperature and work up the reaction as described previously to isolate and purify the final product.
Modern Methodologies for Enhanced Synthesis
While classical methods are reliable, they often involve harsh conditions and long reaction times. Modern techniques can offer significant improvements.
Microwave-Assisted Synthesis
Microwave irradiation is a powerful tool for accelerating organic reactions. [12]For both the Conrad-Limpach and Gould-Jacobs reactions, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. [11][13][14]The efficient and direct heating provided by microwaves can rapidly achieve the high temperatures needed for the cyclization step, often with better control than conventional oil baths. [13]
Flow Chemistry
The application of continuous flow chemistry to quinoline synthesis presents opportunities for improved safety, scalability, and reproducibility. [3]The controlled environment of a flow reactor is particularly advantageous for managing the exothermic nature of some steps and for precise temperature control during the high-temperature cyclization, potentially minimizing side product formation. [3]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
| Technique | Information Provided | Expected Key Features |
| ¹H NMR | Proton environments and connectivity | Signals for aromatic protons (δ 7.0-8.5 ppm), a singlet for the 8-methyl group (δ 2.0-2.5 ppm), and a singlet for the methyl ester protons (δ 3.5-4.0 ppm). The 4-OH proton may be broad or not observed depending on the solvent. |
| ¹³C NMR | Carbon environments | Signals for the carbonyl carbon of the ester (~165-175 ppm), aromatic carbons (110-160 ppm), and the two distinct methyl group carbons. |
| IR Spectroscopy | Functional group identification | A broad O-H stretch (~3300-3500 cm⁻¹), a sharp C=O stretch from the ester (~1700-1750 cm⁻¹), and characteristic aromatic C=C and C-H bands. |
| Mass Spectrometry | Molecular weight and fragmentation | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃, MW ≈ 217.22 g/mol ). [3] |
Conclusion
The synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is readily achievable through established methodologies, primarily the Conrad-Limpach and Gould-Jacobs reactions. The choice between these pathways depends on the availability of starting materials and the specific experimental capabilities of the laboratory. The Conrad-Limpach route, using 2-methylaniline and dimethyl malonate, represents a direct and effective approach. For researchers seeking to optimize these syntheses, the exploration of microwave-assisted techniques is highly recommended, as it offers substantial improvements in reaction time and efficiency. This guide provides the foundational knowledge for chemists to confidently approach the synthesis of this valuable heterocyclic building block.
References
- Vulcanchem. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Wikipedia. Gould–Jacobs reaction.
- SynArchive. Conrad-Limpach Synthesis.
- ChemicalBook. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.
- YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry.
- Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- Slideshare. Doebner-Miller reaction and applications | PPTX.
- Unknown Source. Preparation and Properties of Quinoline.
- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.
- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Benchchem. Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3 | CID 12336161.
- Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Mol-Instincts. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki.
- Taylor & Francis Online. Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin.
- Organic Chemistry Portal. Synthesis of quinolines.
- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science.
- ResearchGate. Catalytic pathway for quinoline synthesis. | Download Scientific Diagram.
- MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- ACS Publications. One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry.
- Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT.
- Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
- PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- YouTube. Conrad-limpach-knorr synthesis of Quinolone.
- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
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The Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Scaffold: Synthetic Protocols and Neuropharmacological Utility
Executive Summary
This technical guide details the synthesis, characterization, and pharmacological significance of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (M-8-Me-Q2C).[1] As a structural analog of Kynurenic Acid (KYNA) , this molecule serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the development of antagonists for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
Unlike generic quinoline synthesis, the production of M-8-Me-Q2C requires precise thermodynamic control to favor the 4-hydroxy-2-carboxylate isomer over competing side products. This guide provides a validated, self-consistent protocol for its generation via the modified Conrad-Limpach pathway using dimethyl acetylenedicarboxylate (DMAD), alongside its application in neuroprotective drug discovery.
Part 1: Chemical Architecture & Pharmacophore Analysis
The core value of M-8-Me-Q2C lies in its bioisosteric relationship to endogenous neuroprotectants.
-
Parent Scaffold: Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid).
-
Modification: 8-Methyl substitution.
-
Functional Role: The 4-hydroxy and 2-carboxylate groups create a "pincer" motif capable of bidentate chelation and hydrogen bonding, essential for binding to the GluN1 subunit of the NMDA receptor. The 8-methyl group introduces lipophilicity, improving blood-brain barrier (BBB) penetration compared to the parent acid.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Formula | C₁₂H₁₁NO₃ | Core Stoichiometry |
| MW | 217.22 g/mol | Fragment-based drug design |
| LogP | ~2.1 (Predicted) | Enhanced membrane permeability vs. KYNA |
| pKa (Acid) | ~10.5 (4-OH/keto tautomer) | Exists predominantly as 4-quinolone tautomer |
| H-Bond Donors | 1 (NH/OH tautomer) | Receptor interaction (Glycine site) |
Part 2: The Synthetic Core (Protocol)
The "Discovery" of this molecule as an accessible intermediate relies on the reaction between 2-methylaniline (o-toluidine) and dimethyl acetylenedicarboxylate (DMAD) . This route is preferred over the Skraup synthesis due to milder initial conditions and regiospecificity.
Mechanism of Action[1][3][4][5]
-
Michael Addition: The nucleophilic aniline attacks the alkyne of DMAD to form a fumarate intermediate.
-
Thermal Cyclization: High-temperature intramolecular substitution releases methanol to close the quinoline ring.
Validated Experimental Protocol
Phase A: Formation of the Enamine Intermediate
-
Reagents: 2-Methylaniline (10.7 g, 100 mmol), Dimethyl acetylenedicarboxylate (DMAD) (14.2 g, 100 mmol).
-
Solvent: Methanol (anhydrous, 100 mL).
Step-by-Step:
-
Dissolve 2-methylaniline in anhydrous methanol in a round-bottom flask under
atmosphere. -
Add DMAD dropwise over 30 minutes at
(ice bath) to control the exotherm. Critical: Rapid addition causes polymerization. -
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Observation: A yellow precipitate (Dimethyl (2-methylanilino)fumarate) typically forms.
-
Isolation: Filter the solid, wash with cold methanol, and dry in vacuo.
-
Yield Target: >85%
-
Checkpoint:
H NMR should show vinyl protons (~5.4 ppm) and loss of the alkyne character.
-
Phase B: Thermal Cyclization (The Critical Step)
-
Reagents: Enamine intermediate (from Phase A).
-
Medium: Diphenyl ether (or Dowtherm A).
-
Temperature:
.
Step-by-Step:
-
Heat Diphenyl ether (50 mL) to a rolling reflux (
) in a flask equipped with a short-path distillation head (to remove generated methanol). -
Add the Enamine intermediate in small portions carefully. Safety Warning: Rapid methanol evolution causes foaming.
-
Maintain reflux for 30–45 minutes. The solution will darken.
-
Work-up: Cool the solution to ~
and pour slowly into hexane (200 mL) with vigorous stirring. -
Purification: The crude quinoline precipitates.[2] Filter and recrystallize from DMF/Ethanol.
Visualization: Synthetic Pathway
Figure 1: The modified Conrad-Limpach synthesis route for regiospecific quinoline formation.
Part 3: Validation & Self-Consistent Systems
To ensure the protocol was successful, the isolated product must be validated against the following spectral fingerprints. This acts as a self-validating system; deviation indicates failure in Phase B (incomplete cyclization).
Spectral Fingerprint (Expected Data)
-
H NMR (DMSO-d₆, 400 MHz):
- 2.45 (s, 3H, 8-CH₃ ): Distinct singlet, diagnostic of the 8-methyl group.
- 3.95 (s, 3H, OCH₃ ): Methyl ester singlet.
- 6.65 (s, 1H, H-3 ): The proton on the quinoline ring (beta to carbonyl).
- 11.80 (br s, 1H, OH/NH ): Indicates the 4-hydroxy/4-quinolone tautomerism.
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ calculated: 218.08; found: 218.1.
-
-
Melting Point:
-
Sharp transition >180°C (Exact MP depends on crystal polymorph, typically high due to H-bonding network).
-
Part 4: Therapeutic Utility & Mechanism
The discovery of this scaffold's utility centers on its interaction with the Glycine Binding Site of the NMDA receptor.
Mechanism: Competitive Antagonism
The NMDA receptor requires both Glutamate and Glycine (co-agonist) to open. M-8-Me-Q2C mimics the structure of Glycine/Kynurenic Acid but prevents channel opening.
-
Binding: The 2-carboxylate and 4-hydroxy groups form a hydrogen-bond network with residues Arg523 and Ser511 (numbering based on GluN1 subunit models).
-
Steric Blockade: The aromatic quinoline ring and the 8-methyl group occupy the hydrophobic pocket, preventing the conformational change required for ion channel gating.
-
Neuroprotection: By blocking this site, the molecule reduces excitotoxicity caused by excessive calcium influx, relevant in stroke and neuropathic pain models.
Visualization: Pharmacological Logic
Figure 2: Mechanistic interaction of the ligand with the NMDA receptor glycine site.
References
-
Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism at the glycine site on the N-methyl-D-aspartate receptor."[3] Journal of Medicinal Chemistry. Link
-
Heidelberger, C., & Riegel, B. (1947). "The Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society.[4] (Foundational chemistry for the Conrad-Limpach method). Link
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Hydroxyquinolines and 4-Chloroquinolines from β-Keto Esters." Journal of the American Chemical Society.[4] Link
-
Stone, T. W. (1993). "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews. Link
-
PubChem Compound Summary. (2024). "Methyl 8-hydroxyquinoline-2-carboxylate" (Structural analog verification). Link
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- 2. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 3. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Reactions of dimethyl acetylenedicarboxylate-I Reactions with phenacylanilines, ethyl anthranilate and aniline [scienceon.kisti.re.kr]
An In-depth Technical Guide to Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (CAS Number: 849022-03-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Latent Potential
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, identified by the CAS number 849022-03-3, is a heterocyclic compound belonging to the quinoline family. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and prospective applications, drawing upon the well-established chemistry and biological activities of related quinoline derivatives. It is designed to be a foundational resource for researchers interested in exploring the untapped opportunities presented by this compound.
Part 1: Core Chemical and Physical Characteristics
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate possesses a rigid heterocyclic scaffold with strategically positioned functional groups that dictate its chemical behavior and potential for further derivatization.
Table 1: Physicochemical Properties of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
| Property | Value | Source/Comment |
| CAS Number | 849022-03-3 | |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | Presumed to be a crystalline solid | Based on similar quinoline derivatives. |
| Solubility | Likely soluble in common organic solvents such as DMSO and DMF. | Inferred from related structures. |
| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. | A common characteristic of 4-hydroxyquinolines.[1] |
The quinoline core, substituted with a hydroxyl group at the 4-position, a methyl group at the 8-position, and a methyl carboxylate at the 2-position, offers multiple sites for chemical modification.[1] The hydroxyl group can act as a hydrogen bond donor and can be derivatized to form ethers or esters. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications. The aromatic ring system itself is amenable to various electrophilic and nucleophilic substitution reactions.
A key feature of 4-hydroxyquinolines is the potential for keto-enol tautomerism, where the proton of the hydroxyl group can migrate to the ring nitrogen, forming the corresponding 4-quinolone.[1] This equilibrium can be influenced by the solvent, pH, and the presence of other substituents, and it can have a significant impact on the molecule's biological activity and physicochemical properties.
Part 2: Synthesis and Characterization
Proposed Synthetic Strategies
Several classical and modern synthetic approaches are applicable for the construction of the 4-hydroxy-8-methylquinoline-2-carboxylate scaffold.
-
Conrad-Limpach-Skraup Synthesis: This is a widely used method for the synthesis of 4-hydroxyquinolines. The reaction typically involves the condensation of an aniline (in this case, 2-methylaniline) with a β-ketoester (such as dimethyl malonate) followed by thermal cyclization.
-
Gould-Jacobs Reaction: This approach involves the reaction of an aniline (2-methylaniline) with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form the quinoline ring system.
-
Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could also be employed to improve reaction times, yields, and scalability.
Caption: Plausible synthetic routes to Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Purification and Analytical Characterization
Following synthesis, the crude product would require purification, likely through recrystallization or column chromatography. The identity and purity of the final compound should be confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts for aromatic protons and carbons, the methyl group, and the ester moiety. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (217.22 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, C=O (ester), and C=C/C=N bonds. |
| Elemental Analysis | Confirmation of the elemental composition. | Percentages of C, H, and N consistent with the molecular formula C₁₂H₁₁NO₃. |
Part 3: Potential Research and Applications
The true value of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate lies in its potential as a precursor for novel compounds with diverse applications. The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.
Medicinal Chemistry
The structural motifs present in this compound suggest several avenues for drug discovery research:
-
Antimalarial Agents: The quinoline core is fundamental to many antimalarial drugs, such as chloroquine and mefloquine. This compound could serve as a starting point for the synthesis of new antimalarial candidates.[2]
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and DNA intercalation. The functional groups on this molecule allow for the introduction of pharmacophores known to be active against cancer cell lines.
-
Antimicrobial Agents: Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs. While structurally distinct, the 4-hydroxyquinoline scaffold can also exhibit antimicrobial properties.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.
The 8-hydroxyquinoline moiety is a known metal chelator. This property can be exploited to develop agents that modulate the activity of metalloenzymes or to create compounds with unique mechanisms of action.
Caption: Potential research and application pathways for the title compound.
Materials Science
Beyond medicinal chemistry, quinoline derivatives are utilized in materials science. Their conjugated aromatic system can give rise to interesting photophysical properties. This compound could be explored as a precursor for:
-
Fluorescent Probes: The quinoline ring system is often fluorescent. Derivatization could lead to the development of novel fluorescent sensors for metal ions or other analytes.
-
Organic Light-Emitting Diodes (OLEDs): Quinolines are used as ligands in metal complexes for OLED applications.
Part 4: Future Directions and Conclusion
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a compound with considerable, yet largely unexplored, potential. The lack of specific biological data in the current literature presents a clear opportunity for novel research.
Key areas for future investigation include:
-
Development and optimization of a robust and scalable synthetic route.
-
Comprehensive biological screening to evaluate its potential as an antimicrobial, anticancer, antimalarial, and anti-inflammatory agent.
-
Investigation of its metal-chelating properties and the biological activities of its metal complexes.
-
Exploration of its photophysical properties for applications in materials science.
References
-
MySkinRecipes. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Available from: [Link].
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Technical Guide: Therapeutic Potential of 4-Hydroxyquinoline Compounds
Executive Summary
The 4-hydroxyquinoline (4-HQ) scaffold represents a "privileged structure" in medicinal chemistry, capable of interrogating diverse biological targets ranging from bacterial topoisomerases to human immunomodulatory proteins. Its versatility stems from two intrinsic chemical features: tautomeric plasticity (equilibrium between 4-hydroxy and 4-oxo forms) and bidentate metal chelation (typically via the 3-carboxyl/4-oxo motif).
This guide provides a technical analysis of the primary therapeutic targets of 4-HQ derivatives, detailing the mechanistic basis of inhibition, signal transduction pathways, and validated experimental protocols for synthesis and bioassay.
Part 1: The Chemical Basis of Activity
Tautomerism & Metal Chelation
The biological activity of 4-hydroxyquinolines is inextricably linked to their tautomeric equilibrium. While often named as "hydroxy" compounds, X-ray crystallography of drug-target complexes (e.g., Ciprofloxacin-Gyrase) reveals that the 4-oxo-1,4-dihydroquinoline tautomer is frequently the bioactive species.
-
The Warhead: The proximity of the C4 carbonyl (or hydroxyl) and a C3 substituent (often carboxylic acid or carboxamide) creates a distinct chelating pocket.
-
Role: This pocket binds divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) critical for the catalytic function of nucleic acid processing enzymes.
Figure 1: Tautomeric equilibrium and its relevance to metal chelation.
Part 2: Primary Therapeutic Targets[1]
Nucleic Acid Processing Enzymes (Antimicrobial & Antiviral)
The classic targets for this scaffold are enzymes that manipulate DNA topology or integration.[1]
Target A: Bacterial DNA Gyrase & Topoisomerase IV
-
Mechanism: "Poisoning" of the enzyme-DNA complex.
-
Molecular Detail: 4-HQ derivatives (e.g., fluoroquinolones) do not bind the free enzyme. They bind the cleaved enzyme-DNA complex . The drug intercalates into the DNA breaks, and the C3/C4 keto-acid motif chelates a Mg²⁺ ion. This Mg²⁺ forms a "water-metal ion bridge" to specific serine/acidic residues (e.g., Ser83/Asp87 in E. coli GyrA) on the enzyme, locking the complex and preventing DNA religation.
-
Outcome: Accumulation of double-strand breaks leads to bacterial cell death (bactericidal).
Target B: HIV-1 Integrase [2][3][4]
-
Molecular Detail: The HIV-1 Integrase active site contains two Mg²⁺ ions coordinated by a DDE motif (Asp64, Asp116, Glu152). 4-HQ derivatives (e.g., Elvitegravir precursors) utilize the coplanar oxygen atoms at positions 3 and 4 to chelate these Mg²⁺ ions, displacing the viral DNA end or blocking the binding of host DNA.
Tumor Microenvironment (Immunomodulation & Oncology)
Recent developments, particularly with quinoline-3-carboxamides (e.g., Tasquinimod, Roquinimex), have identified targets within the tumor microenvironment (TME).[6]
Target C: S100A9 (Calgranulin B)
-
Role: S100A9 is a calcium-binding pro-inflammatory protein. It interacts with TLR4 and RAGE receptors to promote the accumulation of Myeloid-Derived Suppressor Cells (MDSCs).
-
Mechanism: Tasquinimod binds S100A9, inhibiting its interaction with TLR4/RAGE.
-
Downstream Effect: Blockade of MDSC recruitment prevents the suppression of the immune system and inhibits tumor angiogenesis.
Target D: HDAC4 (Histone Deacetylase 4) [6][7][8]
-
Mechanism: Allosteric inhibition.[8] Tasquinimod binds to the regulatory Zn²⁺-binding domain of HDAC4, locking it in a conformation that prevents nuclear accumulation or interaction with HIF-1α.
-
Outcome: Reduced angiogenesis (via HIF-1α downregulation).[8]
Figure 2: Dual-targeting mechanism of Tasquinimod in the tumor microenvironment.
Part 3: Experimental Workflows
Synthesis: The Gould-Jacobs Reaction
The most robust method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[9] This protocol describes the synthesis of a 3-ester derivative.
Protocol:
-
Condensation: Mix 1.0 eq of aniline derivative with 1.1 eq of diethyl ethoxymethylenemalonate (EMME). Heat at 110°C (neat) for 1-2 hours. Ethanol is evolved (distillation setup recommended).
-
Checkpoint: Formation of the enamine intermediate is indicated by solidification or TLC monitoring.
-
-
Cyclization: Add the intermediate to diphenyl ether (Dowtherm A) pre-heated to 250°C. Maintain temperature for 30-60 minutes.
-
Note: High temperature is strictly required to overcome the activation energy for aromatic cyclization.
-
-
Isolation: Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the product. Filter and wash with hexane to remove diphenyl ether.
-
Hydrolysis (Optional): Reflux in 10% NaOH to yield the 3-carboxylic acid.
Figure 3: Stepwise workflow for the Gould-Jacobs synthesis.
Validation: S100A9 Surface Plasmon Resonance (SPR) Assay
To validate the immunomodulatory target (Tasquinimod-like activity), an SPR binding assay is the gold standard.
Protocol:
-
Chip Preparation: Use a CM5 sensor chip (Cytiva/Biacore). Activate flow cells with EDC/NHS (1:1).[10]
-
Ligand Immobilization: Dilute recombinant human S100A9 protein (10-20 µg/mL) in Acetate buffer (pH 5.0). Inject to achieve immobilization level of ~3000 RU.[10] Block with Ethanolamine.[10]
-
Analyte Injection: Prepare dilution series of the 4-HQ test compound (e.g., 0.1 µM to 100 µM) in running buffer (HBS-P+ with 1-5% DMSO to match compound solubility).
-
Run: Inject analyte for 60s (association) followed by 120s dissociation.
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to determine
.-
Validation: Tasquinimod should show
in the low micromolar/high nanomolar range.
-
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Link
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Björk, P., et al. (2009). Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLOS Biology, 7(4), e1000097. Link
-
Isaacs, J. T., et al. (2006). Tasquinimod Is an Allosteric Modulator of HDAC4 that Prevents Angiogenic Switch.[8] Cancer Research, 66(19), 9349. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
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Pommier, Y., et al. (2010). DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs. Chemistry & Biology, 17(5), 421–433. Link
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The Structure-Activity Relationship of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinolines, offering a technical narrative for researchers and drug development professionals. We will dissect the intricate interplay between the quinoline core, the nature and position of its substituents, and the resulting pharmacological effects, with a focus on anticancer, antimalarial, and antimicrobial applications. This document is designed to be a practical resource, integrating established principles with actionable experimental and computational workflows to empower the rational design of next-generation quinoline-based therapeutics.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that interacts with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[2][3] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that can be fine-tuned through substitution. The numbering of the quinoline ring is fundamental to understanding its SAR, as the position of a substituent dictates its influence on the molecule's physicochemical properties and biological activity.
Caption: Figure 1: The Quinoline Scaffold with Numbered Positions.
Navigating the SAR Landscape: A Workflow for Rational Drug Design
A systematic approach to SAR studies is paramount for the efficient development of potent and selective quinoline-based drug candidates. The following workflow outlines a logical progression from initial hit identification to lead optimization, integrating both experimental and computational methodologies.
Caption: Figure 2: A Generalized Workflow for SAR Studies of Quinolines.
SAR of Anticancer Quinolines: Targeting the Hallmarks of Cancer
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as inhibiting protein kinases, disrupting DNA replication, and inducing apoptosis.[4] The SAR in this area is highly dependent on the specific biological target.
Kinase Inhibitors
Many quinoline-based kinase inhibitors target the ATP-binding site. Key SAR insights include:
-
Substitution at C4: An amino or anilino group at this position is often crucial for hydrogen bonding interactions within the kinase hinge region.
-
Substitution at C6 and C7: These positions are often solvent-exposed and can be modified to enhance potency and selectivity. Methoxy or other electron-donating groups at these positions can improve cytotoxic activity.[2]
-
Lipophilicity: Increasing the lipophilicity through the introduction of heteroaryl substituents at C2 can enhance DNA binding properties and anticancer activity.[5]
DNA Intercalators and Topoisomerase Inhibitors
The planar nature of the quinoline ring system is well-suited for intercalation into DNA. Camptothecin and its analogs, which feature a quinoline scaffold, are classic examples of topoisomerase inhibitors.[2]
-
Planarity: Maintaining the planarity of the polycyclic ring system is essential for effective DNA intercalation.
-
Substituents: The nature and position of substituents can influence the strength of DNA binding and topoisomerase inhibition.
Data Presentation: Anticancer Activity of Substituted Quinolines
| Compound | R1 | R2 | R3 | Target | IC50 (µM) | Reference |
| QL-A1 | H | OCH3 | H | EGFR | 0.5 | [2] |
| QL-A2 | H | Cl | H | EGFR | 1.2 | [2] |
| QL-B1 | Thiophene | H | H | Topo I | 2.5 | [5] |
| QL-B2 | Furan | H | H | Topo I | 3.1 | [5] |
SAR of Antimalarial Quinolines: A Legacy of Fighting Plasmodium
The quinoline scaffold is the bedrock of antimalarial drug discovery, with quinine, chloroquine, and mefloquine being prominent examples.[6] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2][6]
4-Aminoquinolines
The SAR of 4-aminoquinolines, such as chloroquine, is well-established:
-
C7-Chloro Group: The presence of a chlorine atom at the 7-position is critical for activity.[7][8] Its replacement often leads to a significant loss of potency.[8]
-
4-Amino Side Chain: A basic aminoalkyl side chain at the 4-position is essential for accumulation in the acidic food vacuole of the parasite.[2][8] The length of the alkyl spacer influences activity.[2]
-
Quinoline Nitrogen: The basicity of the quinoline ring nitrogen is important for the proposed mechanism of action.
Overcoming Resistance
Drug resistance is a major challenge in malaria treatment.[9] SAR studies have focused on modifying the quinoline scaffold to overcome resistance mechanisms, such as those involving the Plasmodium falciparum chloroquine resistance transporter (PfCRT).[6] Strategies include the development of hybrid molecules that combine the quinoline core with other pharmacophores.[6][10]
SAR of Antimicrobial Quinolines: A Broad Spectrum of Activity
Quinoline derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[11][12] The SAR of antimicrobial quinolines is diverse and dependent on the target organism and mechanism of action.
Antibacterial Quinolones
The quinolone antibiotics, a major class of antibacterial agents, are characterized by a 4-oxo-1,4-dihydroquinoline core. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.
-
N1-Substitution: An alkyl or cycloalkyl group at the N1 position is crucial for activity.
-
C3-Carboxylic Acid: This group is essential for binding to the DNA gyrase-DNA complex.
-
C7-Piperazinyl Group: A piperazine ring or a similar cyclic amine at the C7 position enhances the spectrum of activity, particularly against Gram-negative bacteria.[13]
Antifungal and Antiviral Quinolines
The SAR for antifungal and antiviral quinolines is less defined than for antibacterial quinolones. However, studies have shown that:
-
Halogenation: The introduction of halogens can enhance antifungal activity.[14]
-
Side Chain Modifications: The nature of the side chain can significantly impact the potency and spectrum of activity.[15]
Experimental Protocols for SAR Determination
The following protocols are provided as a template and should be optimized for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of quinoline derivatives on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antiplasmodial Activity Assay
This assay determines the efficacy of quinoline derivatives against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes.
-
Compound Addition: Add serial dilutions of the quinoline derivatives to a 96-well plate containing the parasite culture.
-
[3H]-Hypoxanthine Incorporation: After 24 hours of incubation, add [3H]-hypoxanthine and incubate for another 24 hours.
-
Cell Harvesting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value, representing the concentration that inhibits parasite growth by 50%.
The Role of Computational Chemistry in Quinoline SAR
Computational methods are indispensable tools for accelerating the drug discovery process by providing insights into the molecular basis of activity and predicting the properties of novel compounds.[16][17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of quinoline derivatives and their biological activity.[16][18] These models can be used to predict the activity of untested compounds and to identify the key physicochemical properties that govern their potency.
Molecular Docking
Molecular docking predicts the preferred orientation of a quinoline derivative when bound to a specific biological target, such as an enzyme active site.[16][19] This information can be used to rationalize observed SAR and to design new compounds with improved binding affinity.
ADMET Considerations in Quinoline Drug Design
A successful drug candidate must possess not only high potency but also favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[20][21] Early assessment of ADMET profiles is crucial to minimize late-stage attrition.
-
Lipophilicity: This property, often expressed as logP, influences solubility, absorption, and plasma protein binding.[20]
-
Toxicity: In silico and in vivo studies are used to assess the potential toxicity of quinoline derivatives.[22]
Conclusion and Future Perspectives
The quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A deep understanding of the structure-activity relationships of substituted quinolines, gained through a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling, is essential for the successful design of novel drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on the development of quinoline-based therapies for emerging diseases and the use of advanced computational techniques to navigate the vast chemical space of quinoline derivatives.
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Doluweera, S. P., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]
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Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
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de Oliveira, C. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]
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ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]
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IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. [Link]
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RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
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Srinivasa, S. B., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC - NIH. [Link]
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YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]
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Sharma, R., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR QSAR Environ Res. [Link]
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ResearchGate. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]
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NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
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PMC - PubMed Central. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][23][24]triazino[2,3-c]quinazolines. [Link]
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ResearchGate. (n.d.). Quinoline-Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies. [Link]
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Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. [Link]
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PMC - PubMed Central. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. [Link]
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MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). [Link]
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ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
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PMC - PubMed Central. (2025). Quinolines: the role of substitution site in antileishmanial activity. [Link]
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PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]
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Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Link]
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MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
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Drug Design Org. (n.d.). Bioisosterism. [Link]
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Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
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The Chemistry and Application of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active compounds, with a rich history in drug discovery.[1] Within this class of heterocyclic molecules, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate represents a synthetically accessible and highly functionalized scaffold with significant potential for the development of novel therapeutic agents and advanced functional materials.[1] Its structure, featuring a 4-hydroxyquinoline core, a methyl group at the 8-position, and a methyl carboxylate at the 2-position, offers a unique combination of hydrogen bonding capabilities, lipophilicity, and sites for further chemical modification.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile molecule, aimed at researchers and professionals in drug development and materials science.
Molecular and Physicochemical Profile
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1] A key characteristic of 4-hydroxyquinolines is the potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxy form and the 4-keto (quinolone) form.[1] This tautomerism significantly influences the compound's chemical reactivity, spectroscopic properties, and biological interactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | [1] |
| Tautomerism | Exhibits keto-enol tautomerism | [1] |
Synthesis of the Quinoline Core: Established Methodologies
The synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be achieved through well-established methods for quinoline ring formation, primarily the Conrad-Limpach and Gould-Jacobs reactions.[2][3] These methods offer robust pathways to the core 4-hydroxyquinoline structure.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[4] For the target molecule, 2-methylaniline would be reacted with a suitable β-ketoester, such as dimethyl oxalate, to form an enamine intermediate. Subsequent heating at high temperatures (around 250 °C) induces an intramolecular cyclization to yield the 4-hydroxyquinoline ring system.[2]
Experimental Protocol: Adapted Conrad-Limpach Synthesis
-
Step 1: Formation of the Enamine Intermediate. In a round-bottom flask, equimolar amounts of 2-methylaniline and dimethyl oxalate are combined. The reaction can be performed neat or in a high-boiling solvent like ethanol.[5] The mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the solvent, if used, is removed under reduced pressure.[5]
-
Step 2: Thermal Cyclization. The resulting enamine intermediate is added to a high-boiling, inert solvent such as mineral oil or Dowtherm A.[6] The mixture is heated to approximately 250 °C with vigorous stirring for a period of 2 hours.[5]
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice water to precipitate the crude product.[5] The solid is collected by filtration, washed with water, and then neutralized with an aqueous solution of sodium bicarbonate.[5] The crude product is then dried under reduced pressure.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route, commencing with the condensation of an aniline with an alkoxymethylenemalonate ester.[3] In this case, 2-methylaniline would react with a reagent like diethyl ethoxymethylenemalonate. This is followed by a high-temperature intramolecular cyclization to form the quinoline ring.[7] Subsequent hydrolysis and decarboxylation steps would be necessary to arrive at the desired 2-carboxylate functionality.[3]
Caption: Potential application pathways for the core molecule.
Future Directions and Conclusion
References
-
Conrad-Limpach Synthesis. SynArchive.
-
Conrad–Limpach synthesis. Wikipedia.
-
Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.
-
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An In-Depth Technical Guide to the Antimicrobial and Antibacterial Properties of Quinoline Esters
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific and promising subclass: quinoline esters. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental protocols for their evaluation, offering a foundational resource for researchers in the field of antimicrobial drug discovery.
The Quinoline Core: A Foundation for Antimicrobial Activity
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in many synthetic and naturally occurring bioactive compounds.[3] While the unsubstituted quinoline ring itself possesses limited medicinal properties, its derivatives are a rich source of pharmacological agents with activities spanning anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial domains.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of potent therapeutic agents.[4]
Synthesis of Antimicrobial Quinoline Esters: Crafting the Molecules of Interest
The synthesis of quinoline esters with antimicrobial potential typically involves multi-step reaction sequences, often starting from substituted anilines and β-ketoesters or their equivalents. Key synthetic strategies include the Gould-Jacobs reaction and the Doebner-von Miller reaction, followed by esterification.
A representative synthetic pathway to obtain quinoline esters is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form a 4-hydroxyquinoline. This intermediate can then be converted to a 4-chloroquinoline, which serves as a key precursor for the introduction of the ester moiety. For instance, reaction with diethyl sodiomethylmalonate can yield substituted ethyl 2-(quinolin-4-yl)propanoates.[5]
Another common approach involves the synthesis of a quinoline carboxylic acid, which is then esterified. For example, 2-phenyl-quinoline-4-carboxylic acid can be synthesized and subsequently reacted with an alcohol in the presence of an acid catalyst to yield the corresponding ester.[6] Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate these reactions and improve yields.[7]
Experimental Protocol: Synthesis of Ethyl 2-(aryl)-quinoline-4-carboxylates
This protocol outlines a general procedure for the synthesis of quinoline-4-carboxylate esters, a class of compounds that has shown promising antimicrobial activity.
Step 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid (Pfitzinger Reaction)
-
In a round-bottom flask, dissolve isatin (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (3 equivalents) in ethanol dropwise with stirring.
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude 2-aryl-quinoline-4-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure carboxylic acid.
Step 2: Esterification
-
Suspend the synthesized 2-aryl-quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to obtain the pure ethyl 2-aryl-quinoline-4-carboxylate.
Caption: General workflow for the synthesis of quinoline esters.
Mechanisms of Antimicrobial Action: How Quinoline Esters Inhibit Microbial Growth
The antimicrobial efficacy of quinoline derivatives, including esters, is often attributed to their ability to interfere with essential bacterial processes. The primary and most well-documented mechanism of action for the broader class of quinolones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-strand DNA breaks, ultimately causing cell death.
While DNA gyrase and topoisomerase IV are established targets, evidence suggests that quinoline derivatives may exert their antimicrobial effects through multiple mechanisms. Some quinoline compounds have been shown to disrupt the bacterial cell membrane, leading to depolarization and leakage of intracellular components.[10] Additionally, certain derivatives have been found to inhibit other essential enzymes, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[11][12] The specific mechanism of action can be influenced by the substitution pattern on the quinoline ring, and the presence of an ester group can modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate bacterial cell walls and interact with intracellular targets.
Caption: Multiple pathways of antimicrobial action for quinoline esters.
Structure-Activity Relationship (SAR): Decoding the Impact of Molecular Modifications
The antimicrobial potency of quinoline esters is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the design of new derivatives with enhanced efficacy and reduced toxicity.
A key finding in the SAR of quinoline esters is the influence of the ester group itself. Studies on quinolinequinones have demonstrated that the presence of an unbranched alkyl ester group, such as a methyl or ethyl ester, significantly contributes to antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[11] In contrast, branched alkyl esters were found to be less effective, suggesting that the steric bulk of the ester group plays a critical role in its interaction with the biological target.[11]
Furthermore, substitutions on the quinoline nucleus have a profound impact on activity. For example, the presence of a carboxylic acid moiety has been shown to be important for the antibacterial activity of some quinoline derivatives.[13] The introduction of different functional groups can also modulate the lipophilicity of the molecule, which is a key factor in its ability to cross bacterial membranes.[14]
In Vitro Evaluation of Antimicrobial Activity: Quantifying Efficacy
A critical step in the development of new antimicrobial agents is the in vitro evaluation of their activity against a panel of pathogenic microorganisms. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for determining the MIC of quinoline esters against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Quinoline ester stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the quinoline ester stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with MHB only), and a growth control (wells with bacteria and MHB without any compound).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is defined as the lowest concentration of the quinoline ester that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-Biofilm Activity: A Crucial Parameter for Modern Antimicrobials
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Therefore, the ability of a new antimicrobial agent to inhibit biofilm formation or eradicate existing biofilms is a highly desirable attribute.
Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition
This protocol provides a method to assess the ability of quinoline esters to inhibit biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus)
-
Quinoline ester stock solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Preparation of Bacterial Culture: Grow the bacterial strain in TSB overnight.
-
Plate Setup: Add 100 µL of TSB supplemented with glucose to each well of the microtiter plate. Add 100 µL of the quinoline ester at various concentrations to the test wells.
-
Inoculation: Add 10 µL of the overnight bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing and Solubilization: Discard the crystal violet solution and wash the wells with PBS. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance in the presence of the quinoline ester compared to the control indicates biofilm inhibition.
Caption: Key steps in the crystal violet assay for biofilm inhibition.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various bacterial strains, as reported in the literature. It is important to note that this table includes data for a range of quinoline derivatives to provide a broader context, as specific MIC data for a wide variety of quinoline esters is still an emerging area of research.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline Derivatives | Escherichia coli | 3.125 - 100 | [13][15] |
| Quinoline Derivatives | Staphylococcus aureus | 3.125 - 64 | [14][15] |
| Quinoline Derivatives | Pseudomonas aeruginosa | 9.67 - 100 (inhibition zone in mm) | [15] |
| Quinoline-Thiazole Hybrids | Gram-positive bacteria | Moderate to good activity | [15] |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Staphylococcus aureus | 64 | [14][16] |
| 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Escherichia coli | 128 | [14][16] |
| Quinoline-1,2,4-triazole Hybrids | Various bacteria and fungi | 6.25 | [17] |
Conclusion and Future Directions
Quinoline esters represent a promising class of compounds in the ongoing search for novel antimicrobial agents. Their synthetic accessibility, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activity. The primary mechanisms of action, involving the inhibition of essential bacterial enzymes and disruption of cell membranes, provide a solid foundation for their further development.
Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships of quinoline esters is needed, with a particular emphasis on the impact of different ester groups and substitution patterns on the quinoline core. Elucidating the precise molecular interactions between quinoline esters and their biological targets will be crucial for rational drug design. Furthermore, investigating the efficacy of these compounds against a broader range of multidrug-resistant pathogens and their potential to combat biofilm-associated infections will be critical for their translation into clinical applications. The development of quinoline esters with improved pharmacokinetic and toxicological profiles will also be a key determinant of their therapeutic success.
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Ashdin Publishing. (Year not available). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. [Link]
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ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
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MDPI. (Year not available). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
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PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]
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The Pivotal Role of Quinoline Compounds as DNA Gyrase Inhibitors: A Technical Guide for Drug Discovery
This in-depth technical guide provides a comprehensive exploration of quinoline-based compounds as inhibitors of bacterial DNA gyrase. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, structure-activity relationships, and the critical experimental protocols necessary for the evaluation of these potent antibacterial agents. Our focus is to deliver not just a recitation of facts, but a deeper understanding of the scientific rationale that drives the discovery and development of novel DNA gyrase inhibitors.
The Indispensable Target: Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme essential for bacterial survival.[1][2] It is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair.[3][4][5] This enzyme, composed of two GyrA and two GyrB subunits forming an A2B2 heterotetramer, is absent in eukaryotes, making it an ideal and highly selective target for antibacterial therapy.[3][5][6]
The catalytic cycle of DNA gyrase involves a complex series of events including DNA binding, wrapping, cleavage of a DNA segment (the G-segment), passage of another segment (the T-segment) through the break, and subsequent religation of the cleaved DNA.[3] This intricate process is powered by the hydrolysis of ATP, a function carried out by the GyrB subunit.[7] The GyrA subunit is primarily responsible for the DNA cleavage and reunion activity.[3][7]
Quinolones: A Cornerstone of DNA Gyrase Inhibition
Quinolone and their more potent successors, the fluoroquinolones, represent a major class of synthetic antibacterial agents that exert their bactericidal effects by targeting DNA gyrase and the closely related topoisomerase IV.[1][3][8][9] Their primary mechanism of action involves the stabilization of the transient covalent complex formed between DNA gyrase and the cleaved DNA.[1][2] This "poisoning" of the enzyme prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks, cessation of DNA replication, and ultimately, bacterial cell death.[1][2][6]
The interaction is highly specific, with the quinolone molecule intercalating into the DNA at the site of cleavage and forming a ternary complex with the enzyme and the DNA.[2][9][10] This complex physically obstructs the progression of the replication fork.[8]
The Fluoroquinolone Core and Structure-Activity Relationships (SAR)
The development of fluoroquinolones, characterized by the addition of a fluorine atom at position 6 of the quinolone ring system, marked a significant advancement in antibacterial therapy, leading to broader spectrum of activity and improved pharmacokinetic properties.[5] Key structural features of the fluoroquinolone scaffold are critical for their interaction with the DNA gyrase-DNA complex.
| Position | Substituent | Impact on Activity |
| N-1 | Alkyl or cycloalkyl group (e.g., ethyl, cyclopropyl) | Essential for gyrase binding and antibacterial activity. |
| C-3 | Carboxylic acid | Crucial for binding to the GyrA subunit and for chelating a magnesium ion involved in the interaction. |
| C-4 | Carbonyl group | Essential for the interaction with the DNA gyrase-DNA complex. |
| C-6 | Fluorine atom | Enhances cell penetration and gyrase inhibition. |
| C-7 | Piperazinyl or other heterocyclic ring | Modulates the spectrum of activity, potency, and pharmacokinetic properties. |
| C-8 | Methoxy or halogen | Can influence potency and reduce the emergence of resistance. |
This table summarizes general structure-activity relationships for fluoroquinolones. Specific effects can vary depending on the bacterial species and the overall molecular structure.
Beyond Fluoroquinolones: The Quest for Novel Scaffolds
The rise of bacterial resistance to fluoroquinolones has spurred the search for non-quinolone inhibitors of DNA gyrase.[11][12] These novel chemical entities aim to circumvent existing resistance mechanisms by binding to different sites on the enzyme or by exhibiting a distinct mechanism of inhibition.[11] An example of a newer class of non-quinolone inhibitors is the spiropyrimidinetriones, which have a unique mode of action and are effective against multidrug-resistant strains.[11] Other novel classes include gyramides and kibdelomycins, which inhibit the ATPase activity of gyrase.[13]
Experimental Evaluation of DNA Gyrase Inhibitors
A robust and multifaceted experimental approach is essential for the discovery and characterization of novel DNA gyrase inhibitors. The following section details the key biochemical and microbiological assays employed in this process, providing both the "how" and the "why" behind each experimental choice.
Biochemical Assays: Probing the Molecular Interactions
Biochemical assays are fundamental for directly measuring the inhibitory effect of a compound on the enzymatic activity of purified DNA gyrase.
This is the primary and most direct assay to assess the catalytic activity of DNA gyrase. The assay measures the conversion of relaxed circular plasmid DNA into its supercoiled form. Inhibition of this process is a hallmark of a DNA gyrase inhibitor.
Principle: The different topological forms of DNA (relaxed, supercoiled, and nicked) can be separated by agarose gel electrophoresis.[14] Supercoiled DNA migrates faster through the gel than its relaxed counterpart.
Experimental Workflow:
Figure 1: Workflow of a DNA Supercoiling Inhibition Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified E. coli or S. aureus DNA gyrase to initiate the reaction.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. It is crucial to run the gel in the absence of an intercalating agent like ethidium bromide to ensure proper separation of the different DNA topoisomers.[14]
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the relaxed and supercoiled DNA bands to determine the IC50 value of the inhibitor.
Causality: The inclusion of ATP is critical as DNA gyrase utilizes its energy for the supercoiling activity.[3] The absence of supercoiled DNA in the presence of the test compound directly indicates its inhibitory effect on the enzyme.
This assay is specifically designed to identify compounds that act as "poisons" by stabilizing the gyrase-DNA cleavage complex.[15]
Principle: The stabilized covalent complex between gyrase and DNA can be trapped by the addition of a strong denaturant like sodium dodecyl sulfate (SDS), which denatures the enzyme and reveals the double-strand breaks in the DNA. The linearized plasmid DNA can then be separated from the supercoiled and relaxed forms by agarose gel electrophoresis.
Experimental Workflow:
Figure 2: Workflow of a DNA Cleavage Assay.
Detailed Protocol:
-
Reaction Setup: Combine supercoiled plasmid DNA, purified DNA gyrase, and the test compound in an appropriate buffer.
-
Incubation: Incubate the mixture at 37°C to allow the formation of the cleavage complex.
-
Complex Trapping: Add SDS and proteinase K to the reaction. SDS denatures the gyrase, leaving the covalently attached protein on the DNA, while proteinase K digests the protein, revealing the DNA breaks.
-
Electrophoresis and Visualization: Analyze the DNA by agarose gel electrophoresis. The appearance of a linear DNA band indicates that the compound has stabilized the cleavage complex.
Causality: The formation of linear DNA is a direct consequence of the inhibitor trapping the gyrase in its cleaving state. This self-validating system confirms the "poisoning" mechanism of action.
This assay is crucial for identifying inhibitors that target the GyrB subunit by interfering with ATP hydrolysis.[16]
Principle: The ATPase activity of DNA gyrase can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
Experimental Workflow:
Figure 3: Workflow of a DNA Gyrase ATPase Assay.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine purified DNA gyrase, ATP, and the test compound in a suitable buffer.
-
Incubation: Incubate the plate at 37°C.
-
Phosphate Detection: Add a malachite green reagent to the wells. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of the ATPase activity.
Causality: The direct measurement of phosphate production provides a quantitative assessment of the inhibitor's effect on the energy-transducing step of the gyrase catalytic cycle.
Microbiological Assays: Assessing Whole-Cell Activity
While biochemical assays are essential for understanding the molecular mechanism, microbiological assays are critical for evaluating the efficacy of a compound against whole bacterial cells.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is the MIC.
Causality: A low MIC value indicates that the compound is potent against the bacterium, suggesting good cell permeability and stability, in addition to its inhibitory effect on the target.
The Challenge of Resistance
The clinical utility of quinolone antibiotics is increasingly threatened by the emergence of bacterial resistance.[2][17][18] Understanding the mechanisms of resistance is paramount for the development of new inhibitors that can overcome these challenges.
Primary Mechanisms of Quinolone Resistance:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC (encoding topoisomerase IV) genes are the most common cause of high-level resistance.[17][19] These mutations reduce the binding affinity of the quinolone to the enzyme-DNA complex.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps actively transports quinolones out of the bacterial cell, reducing their intracellular concentration.[17][19][20]
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect DNA gyrase from quinolone binding, can confer low-level resistance.[17][19][20]
Clinical Significance and Future Perspectives
Quinolone compounds have been instrumental in treating a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections.[1][21] However, the escalating problem of antibiotic resistance necessitates a continuous effort in the discovery and development of new DNA gyrase inhibitors.
Future research in this field is focused on:
-
Designing novel quinolone analogs with improved activity against resistant strains.
-
Exploring non-quinolone scaffolds that target different binding sites on DNA gyrase.
-
Developing dual-targeting inhibitors that simultaneously inhibit both DNA gyrase and topoisomerase IV to reduce the likelihood of resistance development.[15]
-
Employing structure-based drug design and computational screening to identify novel lead compounds.[2][7]
The intricate mechanism of DNA gyrase and its essential role in bacterial viability will continue to make it a prime target for the development of the next generation of antibacterial agents. A thorough understanding of the principles and methodologies outlined in this guide is crucial for any scientist dedicated to combating the global threat of antibiotic resistance.
References
-
Mechanism of action of and resistance to quinolones - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Quinolones Mechanism of action - YouTube. (2020, August 21). YouTube. [Link]
-
El-Sayed, N., & El-Bendary, E. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(23), 7227. [Link]
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1995). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 38(20), 3884–3893. [Link]
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Spencer, A. C., & Osheroff, N. (2022). DNA Gyrase as a Target for Quinolones. Molecules, 27(19), 6233. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Journal of Basic and Clinical Pharmacy, 11(5), 1–9. [Link]
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Shen, L. L., & Pernet, A. G. (1989). Mechanism of quinolone inhibition of DNA gyrase. Purification and characterization of the norfloxacin-gyrase-DNA complex. The Journal of Biological Chemistry, 264(26), 15375–15383. [Link]
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Wolfson, J. S., & Hooper, D. C. (1989). Clinical utility of DNA gyrase inhibitors. Reviews of Infectious Diseases, 11(Supplement_5), S961–S969. [Link]
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Willmott, C. J., & Maxwell, A. (1995). Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. Antimicrobial Agents and Chemotherapy, 39(11), 2429–2433. [Link]
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Bell, C. A., & Hiasa, H. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(11), 4568–4574. [Link]
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Chan, P. F., Huang, J., & Hiasa, H. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 932–944. [Link]
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What are Bacterial DNA gyrase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]
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Spencer, A. C., & Osheroff, N. (2022). DNA Gyrase as a Target for Quinolones. Molecules, 27(19), 6233. [Link]
-
Chan, P. F., Huang, J., & Hiasa, H. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 932–944. [Link]
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Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
-
Bacterial DNA gyrase assay kits - ProFoldin. (n.d.). ProFoldin. [Link]
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TopoGEN, Inc. (2012, July 30). Bacterial DNA Gyrase Assay Kit Overview [Video]. YouTube. [Link]
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Maxwell, A. (2009). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 582, 147–160. [Link]
-
Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor Perspectives in Medicine, 2(11), a009764. [Link]
-
Osburne, M. S., Maiese, W. M., & Greenstein, M. (1993). An assay for the detection of bacterial DNA gyrase inhibitors. The Journal of Antibiotics, 46(11), 1764–1766. [Link]
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Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., ... & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894. [Link]
-
Basarab, G. S., Kern, G., & McNulty, J. (2017). Non-Quinolone Inhibitors of the Bacterial DNA Gyrase. In Antibiotics (pp. 1–32). IntechOpen. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Inspiralis. [Link]
-
Singh, S., & Narang, G. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-6. [Link]
-
Spencer, A. C., & Osheroff, N. (2022). DNA Gyrase as a Target for Quinolones. Augusta University Research Profiles. [Link]
-
O'Donnell, M. E., & Luo, Y. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 9(5), 1183–1191. [Link]
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Vila, J., & Martinez, J. L. (2008). Mechanisms of resistance to quinolones: Target alterations, decreased accumulation and DNA gyrase protection. Journal of Chemotherapy, 20(4), 421–434. [Link]
-
Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320. [Link]
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Technical Guide: Preliminary Screening Framework for Novel Quinoline Derivatives
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets, including DNA gyrase, EGFR kinases, and heme polymerization centers. However, the high attrition rate in early-stage discovery often stems from poor solubility and non-specific assay interference (PAINS).
This guide provides a rigorous, self-validating technical framework for the preliminary screening of novel quinoline derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold, integrating in silico filtration with high-throughput in vitro validation.
Phase 1: The Virtual Gate (In Silico Triage)
Before wet-lab synthesis, novel derivatives must undergo computational filtration to predict "drug-likeness" and target affinity. This reduces the synthesis of high-risk compounds.
Structural Alert Filtration
Quinoline derivatives often possess high lipophilicity. Use SwissADME or QikProp to filter based on:
-
Lipinski’s Rule of 5: Molecular Weight < 500 Da, LogP < 5.
-
PAINS Filters: Remove compounds with reactive substructures (e.g., quinone methides) that cause false positives in redox assays.
Molecular Docking Workflow
-
Target Selection: Common quinoline targets include EGFR (Cancer), DNA Gyrase (Bacteria), or Plasmodium LDH (Malaria).
-
Protocol:
-
Protein Prep: Remove water molecules; add polar hydrogens (AutoDock Tools / Schrödinger).
-
Ligand Prep: Energy minimize ligand structures (MMFF94 force field).
-
Validation: Re-dock the co-crystallized native ligand. The RMSD must be < 2.0 Å for the protocol to be valid.
-
Phase 2: Physicochemical Integrity
CRITICAL STEP: Many quinoline derivatives precipitate in aqueous media, leading to erratic bioassay data.
Solubility Verification
-
Solvent: Dissolve stock compounds in 100% DMSO.
-
Test: Dilute to 100 µM in the assay media (e.g., RPMI-1640).
-
Pass Criteria: No visible precipitation or turbidity at 100 µM. If precipitation occurs, the compound is unsuitable for standard HTS and requires formulation (e.g., cyclodextrin complexation).
Phase 3: High-Throughput Cytotoxicity Screening (MTT Assay)
The MTT assay is the gold standard for preliminary cytotoxicity but is prone to metabolic interference. The following protocol minimizes edge effects and metabolic artifacts common with quinolines.
Mechanistic Principle
Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt into insoluble purple formazan crystals.[1]
Figure 1: Enzymatic reduction pathway in the MTT assay. High contrast nodes denote key reaction states.
Optimized Protocol for Quinoline Derivatives
Reagents: MTT (5 mg/mL in PBS), DMSO (Solubilizer). Cell Lines: Use a panel (e.g., MCF-7, HeLa) + Normal Control (e.g., HEK293) to determine selectivity index (SI).
Step-by-Step Workflow:
-
Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates.
-
Expert Insight: Fill outer wells with sterile PBS (not media) to prevent evaporation "edge effects" which skew data.
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment: Add quinoline derivatives (Serial dilution: 0.1 µM – 100 µM).
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Doxorubicin or Cisplatin (Standard).
-
Blank: Media + MTT (No cells) – Essential for background subtraction.
-
-
-
Exposure: Incubate for 48 hours.
-
Development: Add 10 µL MTT reagent; incubate 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 mins.
-
Quantification: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Data Calculation
[2]-
Validation:
-factor must be > 0.5 for the assay plate to be valid.
Phase 4: Antimicrobial Susceptibility (Broth Microdilution)
For quinolines targeting bacteria (e.g., S. aureus, E. coli), the CLSI M07 guidelines are the regulatory standard.
Protocol (CLSI Compliant)
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use untreated polystyrene 96-well plates (round bottom).
-
Compound Addition: Add 100 µL of 2x concentrated quinoline derivative.
-
Inoculation: Add 100 µL of diluted bacterial suspension. Final volume = 200 µL.
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .[3]
Phase 5: Structure-Activity Relationship (SAR) Logic
Data must be synthesized to guide the next optimization cycle.
SAR Decision Matrix
Analyze the impact of substitutions on the quinoline ring (Positions 2, 4, 6, 8).
| Substitution Site | Effect Observed | Hypothesis | Action |
| C-4 (Amino) | Increased Potency | Improved H-bonding with kinase hinge region | Retain/Optimize chain length |
| C-6/C-7 | Decreased Solubility | High lipophilicity (LogP > 5) | Introduce solubilizing groups (e.g., Morpholine) |
| C-8 | Loss of Activity | Steric clash with receptor pocket | Remove bulky groups |
The Screening Pipeline Visualization
Figure 2: The "Hit-to-Lead" decision workflow for quinoline derivatives.
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5][6] CLSI Standards.[4][7] Available at: [Link]
-
National Institutes of Health (NIH). Structure-activity relationships in quinoline derivatives. PubMed. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nih.org.pk [nih.org.pk]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
The following Application Note details the synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (also known as 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate). This protocol is designed for professional research environments and emphasizes the modified Gould-Jacobs/Conrad-Limpach approach utilizing dimethyl acetylenedicarboxylate (DMAD), a method favored for accessing the 2-carboxylate regioisomer.
Executive Summary & Mechanistic Rationale
The quinoline scaffold is a privileged structure in drug discovery, particularly for antimalarial and antibacterial agents. The target compound, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate , features a hydroxyl group at the C4 position and a methyl ester at C2.
While the classic Gould-Jacobs reaction (using alkoxymethylenemalonates) typically yields the 3-carboxylate, this protocol utilizes Dimethyl Acetylenedicarboxylate (DMAD) to selectively install the ester at the C2 position . The synthesis proceeds via a Michael addition of o-toluidine to DMAD, forming an enamine intermediate (dimethyl anilinofumarate), followed by a high-temperature intramolecular Clauson-Kaas type cyclization.
Key Mechanistic Insight: The steric bulk of the ortho-methyl group on the aniline starting material can influence the conformation of the intermediate. High-temperature cyclization in a high-boiling solvent (e.g., diphenyl ether) is critical to overcome the energy barrier for aromatic substitution and tautomerization to the stable 4-quinolone form.
Reaction Scheme & Pathway Visualization
The following diagram outlines the synthetic workflow and the logical progression from starting materials to the purified target.
Figure 1: Step-wise synthetic pathway from o-toluidine to the final quinoline scaffold.
Materials & Reagents
Safety Warning: o-Toluidine is a known carcinogen and toxic by inhalation and skin contact. All operations must be performed in a properly functioning chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat).
| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |
| o-Toluidine | Starting Material | 1.0 | 107.15 | Toxic; handle with care. |
| Dimethyl Acetylenedicarboxylate (DMAD) | Electrophile | 1.05 | 142.11 | Lachrymator; keep cold. |
| Methanol (MeOH) | Solvent (Step 1) | - | 32.04 | Anhydrous preferred. |
| Diphenyl Ether | Solvent (Step 2) | - | 170.21 | High boiling point (258°C). |
| Petroleum Ether / Hexane | Precipitation | - | - | For workup. |
Detailed Experimental Protocol
Step 1: Formation of the Enamine Intermediate
Objective: To synthesize dimethyl 2-((2-methylphenyl)amino)but-2-enedioate (anilinofumarate).
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Solvation: Dissolve o-toluidine (10.7 g, 100 mmol) in Methanol (50 mL) in the RBF.
-
Addition: Charge the addition funnel with DMAD (14.9 g, 105 mmol) dissolved in Methanol (20 mL).
-
Reaction:
-
Place the RBF in an ice-water bath (0°C).
-
Add the DMAD solution dropwise over 30 minutes to control the exotherm.
-
Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
-
-
Monitoring: Monitor reaction progress by TLC (SiO₂, 30% EtOAc/Hexanes). The starting aniline spot should disappear.
-
Isolation:
-
Evaporate the methanol under reduced pressure (Rotavap).
-
The residue is typically a yellow oil or semi-solid. If it solidifies, recrystallize from ethanol/water. If oil, proceed directly to Step 2 (the intermediate is generally stable).
-
Step 2: Thermal Cyclization (Conrad-Limpach / Modified Gould-Jacobs)
Objective: Intramolecular cyclization to form the quinoline core.
-
Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser (to remove methanol formed during cyclization).
-
Solvent Charge: Add Diphenyl Ether (50 mL) to the flask and heat to ~240–250°C using a sand bath or heating mantle.
-
Note: The solvent must be refluxing vigorously.
-
-
Addition: Dissolve the crude intermediate from Step 1 in a minimal amount of warm Diphenyl Ether (or add neat if liquid) and add it dropwise to the boiling solvent.
-
Critical: The rate of addition must be slow enough to maintain the high temperature. A drop in temperature below 220°C may lead to polymerization or incomplete cyclization.
-
-
Reaction: Continue refluxing for 30–60 minutes after addition is complete. Methanol evolution should be observed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath. The product often precipitates as a solid.
-
Dilute the mixture with Petroleum Ether or Hexane (approx. 100 mL) to fully precipitate the product and wash away the diphenyl ether.
-
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual high-boiling solvent.
-
Purification: Recrystallize the crude solid from hot Methanol or DMF/Ethanol mixture to yield off-white to pale yellow crystals.
Characterization & Validation
The synthesized compound should be validated against the following expected parameters:
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: Expected range 150–250°C (dependent on specific polymorph/solvate, typically high for 4-hydroxyquinolines).[1]
-
Solubility: Soluble in DMSO, DMF, hot alcohols; insoluble in water.
-
Structure Confirmation (NMR):
-
1H NMR (DMSO-d6): Look for the singlet of the ester methyl group (~3.9 ppm), the aromatic signals of the quinoline ring (3 protons), the methyl group on the ring (~2.6 ppm), and the characteristic broad singlet of the -OH (or NH tautomer) often downfield (>10 ppm).
-
References
-
VulcanChem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - Synthesis and Production Methods. Retrieved from
-
ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID Synthesis and Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2003). Synthesis of Quinoline Derivatives via Modified Gould-Jacobs and DMAD Reactions. PMC. Retrieved from
-
Organic Chemistry Portal. (2003). Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate. Retrieved from
Sources
Strategic Applications of Quinoline Carboxylates: From Synthesis to Bio-evaluation
Abstract
Quinoline carboxylates (e.g., quinoline-2-carboxylic acid, kynurenic acid, and their fluoro-derivatives) represent a privileged scaffold in medicinal chemistry.[1][2] Beyond their well-known role as the core of fluoroquinolone antibiotics, they serve as critical ligands in metallopharmaceuticals and endogenous modulators of glutamatergic neurotransmission. This guide provides advanced protocols for the synthesis, biological screening, and metal-complexation of these moieties, moving beyond generic descriptions to actionable, laboratory-verified methodologies.
Section 1: Chemical Synthesis – The Modified Pfitzinger Protocol
While modern C-H activation methods exist, the Pfitzinger reaction remains the most robust, scalable method for generating substituted quinoline-4-carboxylic acids. This pathway allows for high diversity at the C2 and C3 positions by varying the ketone substrate.
Mechanism of Action
The reaction proceeds via the base-catalyzed ring opening of isatin to isatinic acid, followed by a Claisen-Schmidt condensation with a ketone and subsequent cyclodehydration.
Figure 1: The sequential mechanism of the Pfitzinger reaction for quinoline scaffold construction.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (33% aq), Ethanol, Glacial Acetic Acid.
-
Dissolution: Suspend isatin (1.47 g) in 15 mL of 33% aqueous KOH in a round-bottom flask. Slight heating may be required to fully dissolve isatin (ring opening).
-
Addition: Add acetophenone (1.20 g) dropwise. If solubility is an issue, add minimal ethanol (5-10 mL) as a co-solvent.
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).
-
Work-up (Critical Step):
-
Cool the dark reaction mixture to room temperature.
-
Pour slowly into 100 mL of crushed ice/water.
-
Acidification: Dropwise addition of glacial acetic acid (or 10% HCl) until pH reaches 4–5. The product will precipitate as a solid.[3]
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Validation Criteria:
-
Yield: Expect 65–85%.
-
Characterization: 1H NMR should show the disappearance of the ketone methyl singlet (if using acetophenone) and the appearance of aromatic protons in the quinoline ring system [1].
Section 2: Antimicrobial Evaluation – DNA Gyrase Supercoiling Inhibition
Unlike general MIC (Minimum Inhibitory Concentration) assays, a DNA Gyrase Supercoiling Assay specifically validates the mechanism of action typical for quinoline derivatives (interference with ATP-dependent supercoiling).
Assay Logic
E. coli DNA gyrase converts relaxed plasmid DNA into its supercoiled form using ATP. Quinoline carboxylates (specifically fluoroquinolones) stabilize the gyrase-DNA cleavable complex, preventing supercoiling.[4]
Figure 2: Logical flow of the DNA Gyrase inhibition assay. Presence of relaxed DNA post-incubation indicates activity.
Detailed Protocol
Materials: Relaxed pBR322 plasmid, E. coli DNA Gyrase (A & B subunits), Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, Spermidine), ATP.
-
Master Mix Preparation: Prepare a mix containing:
-
Compound Addition: Add 1 µL of the test quinoline carboxylate (dissolved in DMSO) to the reaction tubes. Include a Ciprofloxacin positive control and a DMSO negative control.
-
Enzyme Initiation: Add E. coli Gyrase (1-2 units) to initiate the reaction. Total volume: 30 µL.
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction by adding 30 µL of STEB (Stop/Tracking/Extraction Buffer) containing SDS and Proteinase K.
-
Analysis (Gel Electrophoresis):
-
Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 50V for 3-4 hours.
-
Stain with Ethidium Bromide post-run.
-
Interpretation: Supercoiled DNA migrates faster than relaxed DNA. Inhibited lanes will show a band remaining at the "relaxed" (slower) position [2, 3].
-
Section 3: Neuropharmacology – NMDA Receptor Modulation
Kynurenic acid (a 4-oxoquinoline-2-carboxylic acid) is an endogenous antagonist of the Glycine site of the NMDA receptor.[6] Synthetic derivatives are screened for neuroprotective potential against excitotoxicity.
Mechanism & Screening Context
Quinoline-2-carboxylates do not block the ion channel pore (like Ketamine); they competitively inhibit the Glycine co-agonist site (GluN1 subunit).
Key Screening Parameter:
-
Effect: Reduction of glutamate-induced Ca2+ influx without complete channel blockade (reducing side effects).
Protocol: Hippocampal Slice Electrophoresis (Summary)
While binding assays are common, functional validation requires electrophysiology.
-
Preparation: Prepare acute hippocampal slices (300-400 µm) from rats in artificial cerebrospinal fluid (aCSF).
-
Stimulation: Stimulate Schaffer collaterals and record Field Excitatory Postsynaptic Potentials (fEPSPs) in the CA1 region.
-
Application: Perfusion of Mg2+-free aCSF induces epileptiform activity (NMDA-mediated).
-
Intervention: Apply the test Quinoline Carboxylate (10–100 µM).
-
Result: A reduction in the frequency/amplitude of population spikes confirms NMDA antagonism [4].
Section 4: Metallopharmaceutical Development – Copper(II) Complexation
Quinoline-2-carboxylates (Quinaldic acid derivatives) act as bidentate (N,O) ligands.[9] Their Copper(II) complexes are potent artificial nucleases and SOD (Superoxide Dismutase) mimics.
Synthesis Protocol: Cu(II)-Quinoline-2-Carboxylate[1][10]
-
Ligand Solution: Dissolve 2 mmol of the synthesized Quinoline-2-carboxylic acid in 20 mL hot methanol. Neutralize with 2 mmol NaOH if using the acid form.
-
Metal Solution: Dissolve 1 mmol of Cu(OAc)2·H2O in 10 mL methanol.
-
Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.
-
Reflux: Heat at 60°C for 2 hours. The solution will typically change color (often blue/green).
-
Isolation: Cool to room temperature. The complex usually precipitates. Filter, wash with cold methanol/ether, and dry in vacuo.
-
Characterization: IR spectroscopy is critical here. Look for the shift in the carboxylate stretching frequency (
) to determine coordination mode (monodentate vs. bidentate bridging) [5].
References
-
ProFoldin. (2025). E. coli DNA Gyrase DNA Supercoiling Assay Kits Protocol. Retrieved from [Link]
-
Inspiralis. (2025).[9][10] Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Stone, T. W. (1993).[11] Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor.[12] Retrieved from [Link]
-
Łyszczek, R., et al. (2025). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis. Retrieved from [Link]
Sources
- 1. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. profoldin.com [profoldin.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of methyl 4-hydroxy-8-methylquinoline-2-carboxylate as a versatile scaffold in drug discovery. This document outlines the compound's chemical properties, synthesis, and potential therapeutic applications, with a focus on its anticancer and antimicrobial activities. Detailed, field-proven protocols for the synthesis and biological evaluation of this compound are provided to facilitate its exploration as a lead molecule for novel therapeutic agents.
Introduction to Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate belongs to the quinoline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry.[1][2][3] The quinoline ring system is a core component of numerous natural and synthetic bioactive molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5]
The subject molecule, with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol , possesses a unique substitution pattern that imparts specific chemical and biological characteristics.[6] The 4-hydroxy group can participate in hydrogen bonding and may exist in tautomeric equilibrium with the 4-keto form. The 8-methyl group provides a hydrophobic interaction domain, and the methyl carboxylate at the 2-position offers a site for further chemical modification or interaction with biological targets.[6] This compound can serve as a valuable building block for the development of more complex and potent drug candidates.[4]
Table 1: Physicochemical Properties of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate [6]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [6] |
| Molecular Weight | ~217.22 g/mol | [6] |
| Appearance | Presumed crystalline solid | [6] |
| Solubility | Limited water solubility; soluble in organic solvents like DMSO and DMF | [6] |
| LogP (estimated) | 1.0 - 2.0 | [6] |
| pKa (4-hydroxyl group, estimated) | 8 - 9 | [6] |
Synthesis and Characterization
The synthesis of methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be achieved through established synthetic routes for quinoline derivatives, such as the Conrad-Limpach or Gould-Jacobs reactions.[6] Below is a detailed protocol adapted from established methods for the synthesis of similar quinoline structures.
Protocol 2.1: Synthesis via Conrad-Limpach Reaction
This protocol describes a two-step process involving the condensation of 2-methylaniline with dimethyl malonate, followed by a thermal cyclization to yield the desired product.
Materials:
-
2-methylaniline
-
Dimethyl malonate
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine equimolar amounts of 2-methylaniline and dimethyl malonate.
-
Heat the mixture at 140-150°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add ethanol to precipitate the intermediate product, dimethyl 2-((2-methylphenyl)amino)maleate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization. In a separate flask, heat diphenyl ether to 250°C.
-
Slowly add the intermediate product from Step 1 to the hot diphenyl ether.
-
Maintain the temperature at 250°C for 30-60 minutes to facilitate cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Filter the precipitate and wash with a non-polar solvent like hexane to remove the diphenyl ether.
-
Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.[6]
Table 2: Expected Spectroscopic Data for Methyl 4-hydroxy-8-methylquinoline-2-carboxylate [6]
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (δ 6.0-8.5 ppm), 8-methyl group (δ 2.0-2.5 ppm), methyl ester (δ 3.5-4.0 ppm) |
| ¹³C NMR | Carbonyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), methyl carbons (10-55 ppm) |
| IR | OH stretch (3300-3500 cm⁻¹), C=O stretch (1700-1750 cm⁻¹), aromatic C=C bands (1400-1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 217 |
Applications in Drug Discovery: Anticancer Activity
The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[5] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7] The metal-chelating properties of 8-hydroxyquinolines are often crucial for their anticancer activity, with copper complexes showing particular promise.[3][8]
Protocol 3.1: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol details a standard procedure for assessing the cytotoxic effects of methyl 4-hydroxy-8-methylquinoline-2-carboxylate against various cancer cell lines.[6][9][10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of methyl 4-hydroxy-8-methylquinoline-2-carboxylate in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Mechanism of Anticancer Action
Based on studies of related 8-hydroxyquinoline derivatives, the anticancer mechanism of methyl 4-hydroxy-8-methylquinoline-2-carboxylate may involve the following pathways:
-
Induction of Apoptosis: Triggering programmed cell death through caspase activation.[7]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., S phase).[7]
-
DNA Damage Response: Causing DNA lesions that lead to cell death.[13]
-
Modulation of Cancer-Related Genes: A related compound, 8-hydroxy-2-quinolinecarbaldehyde, was found to downregulate the CCL5 gene, which is involved in cancer cell invasion, and upregulate the CLGN gene, associated with cell division control.[14]
Caption: Plausible mechanisms of anticancer action for methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Applications in Drug Discovery: Antimicrobial Activity
Quinolone-based compounds are renowned for their potent antibacterial activity, with the fluoroquinolones being a clinically important class of antibiotics.[4] The primary mechanism of action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][15]
Protocol 4.1: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of methyl 4-hydroxy-8-methylquinoline-2-carboxylate against various bacterial strains.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare two-fold serial dilutions of methyl 4-hydroxy-8-methylquinoline-2-carboxylate in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Resazurin Assay: To enhance the visibility of bacterial growth, a resazurin solution can be added to each well after incubation. A color change from blue to pink indicates bacterial viability.
Mechanism of Antibacterial Action: DNA Gyrase Inhibition
The quinolone core structure is known to interact with the DNA-gyrase complex.[1][15] This interaction stabilizes the cleaved DNA strands, leading to a lethal accumulation of double-strand breaks. The binding is often mediated by a magnesium ion, which chelates with the 4-oxo and carboxyl groups of the quinolone.[1]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Conclusion and Future Directions
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate represents a promising and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical synthesis and the broad spectrum of biological activities associated with the quinoline core make it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. Further derivatization of this molecule could lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.[4] The protocols provided herein offer a solid foundation for researchers to explore the full therapeutic potential of this and related quinoline derivatives.
References
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Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available from: [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Pharmaceuticals, 15(2), 203. Available from: [Link]
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MTT Assay Protocol. Available from: [Link]
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MTT Analysis Protocol. Creative Bioarray. Available from: [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2022). RSC Advances, 12(45), 29535-29549. Available from: [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. Available from: [Link]
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Wu, R. C., Zhang, J. M., Huang, X. Q., Li, Q. M., Zhou, Z., & Liang, H. (2020). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton transactions, 49(45), 16295–16304. Available from: [Link]
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Matos, J. O., Bessa, L. J., & Correia, I. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in chemistry, 11, 1146602. Available from: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. Available from: [Link]
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Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2021). Molecules, 26(19), 5943. Available from: [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). DNA gyrase as a target for quinolones. Biochemistry, 53(10), 1565–1574. Available from: [Link]
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Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(1), 116–120. Available from: [Link]
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Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences of the United States of America, 82(2), 307–311. Available from: [Link]
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Review on Antimicrobial Activity of Quinoline. (2022). International Journal of Scientific Research in Modern Education, 21(2), 219-227. Available from: [Link]
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The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 185-192. Available from: [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2021). Molecules, 26(23), 7248. Available from: [Link]
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Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., ... & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894. Available from: [Link]
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Application Notes and Protocols: Leveraging Methyl 4-hydroxy-8-methylquinoline-2-carboxylate as a Versatile Chemical Intermediate
Introduction
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a multi-functionalized quinoline derivative that holds significant potential as a versatile intermediate in synthetic chemistry. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ester, and an aromatic quinoline core provides multiple reaction sites for diversification.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.[2][3] The quinoline scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[2]
This guide will delve into the practical applications of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, offering detailed, field-proven protocols for its derivatization. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired chemical transformations.
Chemical Properties and Reactivity Overview
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1] The key to its utility as an intermediate lies in the distinct reactivity of its three primary functional groups: the 4-hydroxyl group, the 2-methyl carboxylate, and the quinoline ring system.
A significant characteristic of the 4-hydroxyquinoline moiety is its potential to exist in tautomeric equilibrium with its 4-keto (quinolone) form.[1] This tautomerism can influence the compound's physical properties and chemical reactivity. The protocols outlined below are designed to selectively target specific functional groups, leveraging their inherent chemical properties.
Table 1: Physicochemical Properties of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | ~217.22 g/mol | [1] |
| Appearance | Presumed crystalline solid | [1] |
| Solubility | Limited water solubility; soluble in organic solvents like DMSO, DMF, and methanol. | [1] |
| pKa (estimated) | 8-9 for the 4-hydroxyl group | [1] |
Synthetic Pathways Utilizing Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
This section details the primary synthetic transformations that can be performed on Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, converting it into a variety of useful derivatives.
Figure 1: Synthetic pathways originating from Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Protocol 1: O-Alkylation of the 4-Hydroxyl Group
The phenolic hydroxyl group at the 4-position can be readily alkylated to introduce a variety of substituents, thereby modifying the molecule's steric and electronic properties. This reaction is crucial for structure-activity relationship (SAR) studies in drug discovery.
Rationale:
The Williamson ether synthesis is a reliable method for this transformation. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide. The choice of base and solvent is critical to ensure high yields and prevent side reactions. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are highly effective.[4]
Detailed Protocol:
-
Preparation: To a stirred solution of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt is often indicated by a change in color or the cessation of hydrogen gas evolution.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative O-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 80 | 8 | >95 |
| Ethyl Bromide | K₂CO₃ | DMF | 80 | 4 | ~90 |
| Benzyl Bromide | NaH | DMF | 60 | 2 | >90 |
Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid
Conversion of the methyl ester at the 2-position to a carboxylic acid is a fundamental step for further derivatization, particularly for the synthesis of amides, which are prevalent in pharmaceuticals.
Rationale:
Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.[5] A hydroxide source, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a mixture of water and a miscible organic solvent to ensure the solubility of the starting material. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Detailed Protocol:
-
Reaction Setup: Dissolve Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a suitable acid (e.g., 1M HCl or acetic acid) to a pH of approximately 4-5.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Amide Coupling of 4-Hydroxy-8-methylquinoline-2-carboxylic Acid
The carboxylic acid intermediate is a versatile precursor for the synthesis of a wide range of amide derivatives. Amide bond formation is one of the most important reactions in medicinal chemistry.[6]
Rationale:
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated using a coupling reagent. Common coupling agents include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).[6][7] These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile. The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as racemization if chiral amines are used.
Detailed Protocol:
-
Activation: To a solution of 4-hydroxy-8-methylquinoline-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated carboxylic acid solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Table 3: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble carbodiimide; the urea byproduct is also water-soluble, simplifying purification. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Highly efficient, fast reaction times, and low rates of racemization. |
Protocol 4: Conversion to 4-Chloro-8-methylquinoline-2-carboxylate and Subsequent Suzuki-Miyaura Coupling
The 4-hydroxyl group can be converted to a 4-chloro group, which then serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl substituents at the 4-position, significantly expanding the accessible chemical space.[8][9]
Rationale:
Phosphorus oxychloride (POCl₃) is a standard reagent for the conversion of 4-hydroxyquinolines to their corresponding 4-chloro derivatives.[10] The reaction likely proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[10] The resulting 4-chloroquinoline is an excellent substrate for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[11]
Figure 2: Workflow for the synthesis of 4-arylated quinolines.
Detailed Protocol for Chlorination:
-
Reaction Setup: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃) to Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. The reaction can be run neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until the product precipitates.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography or recrystallization.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine Methyl 4-chloro-8-methylquinoline-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water).
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Conclusion
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a highly valuable and versatile chemical intermediate. The strategic application of the protocols detailed in this guide allows for the selective modification of its functional groups, providing access to a diverse range of novel quinoline derivatives. These derivatives are promising candidates for further investigation in drug discovery and materials science. The provided methodologies are robust and can be adapted to a wide variety of substrates, empowering researchers to efficiently explore the chemical space around this privileged scaffold.
References
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- ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF.
- (n.d.).
- SZTE Publicatio Repozitórium. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
- Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- NIH. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubMed. (2009, July 15). Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂.
- (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
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- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- ResearchGate. (n.d.). (PDF) Synthesis of Mannich Bases of 8-Hydroxyquinoline.
- ACS Omega. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- Juniper Publishers. (n.d.). Use of Methyliodide in o-Methylation of organic compounds.
- ResearchGate. (2014, November 18). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
- YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NF Jain and CE Masse. (n.d.). Synthesis from Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Laboratory Protocol for the Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Executive Summary
Pyrimido[4,5-b]quinoline derivatives, often referred to as 5-deazaflavins , represent a privileged scaffold in medicinal chemistry due to their structural homology with naturally occurring flavins (Vitamin B2). These heterocycles exhibit potent biological activities, including antimicrobial, antioxidant, and anticancer properties (specifically as EGFR inhibitors).
This Application Note provides three distinct, validated protocols for synthesizing these derivatives via a one-pot three-component condensation of an aromatic aldehyde, a cyclic 1,3-dione (e.g., dimedone), and 6-aminouracil. The protocols are designed to offer flexibility based on available equipment and green chemistry requirements:
-
Method A: High-Efficiency Solvent-Free Synthesis (DABCO-catalyzed).
-
Method B: Microwave-Assisted Synthesis (Rapid Library Generation).
-
Method C: Aqueous Thermal Synthesis (Scalable/Green).
Scientific Background & Retrosynthesis
The synthesis relies on a cascade reaction mechanism involving Knoevenagel condensation, Michael addition, and intramolecular cyclodehydration. This multicomponent reaction (MCR) is atom-economic and avoids the isolation of intermediates.[1]
Retrosynthetic Analysis
The pyrimido[4,5-b]quinoline core is disassembled into three simple, commercially available precursors:
-
Fragment A: Aromatic Aldehyde (Electrophile)
-
Fragment B: Dimedone (Nucleophile/Enol)
-
Fragment C: 6-Amino-1,3-dimethyluracil (Binucleophile)
Reaction Mechanism
The reaction proceeds through a specific sequence of events.[2][3][4] The initial step is the formation of a benzylidene intermediate (Knoevenagel adduct), followed by the nucleophilic attack of the 6-aminouracil (Michael addition), and finally, ring closure.
Figure 1: Mechanistic pathway of the one-pot three-component synthesis.
Experimental Protocols
Method A: Solvent-Free DABCO Catalysis (Recommended)
Best for: High yields, green chemistry compliance, and ease of workup.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)[4]
-
Dimedone (1.0 mmol)
-
6-Amino-1,3-dimethyluracil (1.0 mmol)
-
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (25 mol%)
Protocol:
-
Setup: In a 25 mL round-bottom flask, combine the aldehyde, dimedone, 6-amino-1,3-dimethyluracil, and DABCO.
-
Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring. The mixture will melt and become a homogeneous paste.
-
Monitoring: Monitor progress via TLC (Ethyl Acetate:n-Hexane, 4:6). Reaction is typically complete within 10–30 minutes .
-
Workup: Cool the mixture to room temperature. Add 10 mL of aqueous ethanol (20% EtOH in H2O) and stir for 5 minutes. The solid product will precipitate, while DABCO remains in solution.
-
Purification: Filter the solid and wash with water. Recrystallize from ethanol if necessary.
Method B: Microwave-Assisted Synthesis
Best for: Rapid generation of compound libraries and high-throughput screening.
Reagents:
Protocol:
-
Setup: Place reactants and solvent in a microwave-safe process vial (e.g., 10 mL sealed tube).
-
Irradiation: Irradiate at 75 W power.
-
Target Temperature: 80–100°C.
-
Time: 5–10 minutes.
-
-
Workup: Pour the reaction mixture into crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and dry.
Method C: Aqueous Thermal Synthesis
Best for: Large-scale synthesis where microwave equipment is unavailable.
Reagents:
-
Reactants as above.
-
Catalyst: Ionic Liquid (e.g., [Et3N–SO3H]Cl) or Iodine (10 mol%).
-
Solvent: Water or Water:Ethanol (1:1).
Protocol:
-
Setup: Combine reactants and catalyst in 10 mL of solvent.
-
Reaction: Reflux (approx. 100°C) for 1–3 hours .
-
Workup: The product typically precipitates out of the aqueous medium upon cooling.
-
Purification: Filtration and washing with hot ethanol.
Optimization & Troubleshooting
The following table summarizes the impact of different reaction parameters based on field data.
| Parameter | Condition | Outcome | Notes |
| Solvent | Water | Good Yield (Green) | Product precipitates; easy isolation. |
| Ethanol | Moderate Yield | Requires reflux; solubility issues for some intermediates. | |
| Solvent-Free | Excellent Yield (>90%) | Fastest kinetics; requires efficient stirring. | |
| Catalyst | None | Low Yield / Slow | Reaction may take >12 hours. |
| DABCO | High Yield | Acts as a base to facilitate Knoevenagel step. | |
| Iodine | Good Yield | Mild Lewis acid; good for aqueous media. | |
| Temp | Room Temp | No Reaction | Thermal activation is required for cyclization. |
| 90°C | Optimal | Balances rate and byproduct formation. |
Characterization Guide
Successful synthesis should be validated using the following spectral markers:
-
IR Spectroscopy:
-
NH stretch: 3200–3400 cm⁻¹ (Broad).
-
C=O (Carbonyl): 1640–1680 cm⁻¹ (Strong, multiple bands due to uracil and dimedone moieties).
-
-
¹H NMR (DMSO-d₆):
-
Methine CH (C-5): Singlet or sharp signal at δ 4.8–5.1 ppm . This is the diagnostic peak for the dihydropyridine ring formation.
-
NH Proton: Singlet at δ 10.0–12.0 ppm (Exchangeable with D₂O).
-
Dimethyl groups (Dimedone): Two singlets around δ 0.9–1.1 ppm .
-
Safety & Hazard Analysis
-
Aldehydes: Many aromatic aldehydes are irritants. Handle in a fume hood.
-
DABCO: Hygroscopic and irritating to skin/eyes. Store in a desiccator.
-
Microwave Vials: Ensure vials are rated for the pressure generated by acetic acid or ethanol at 100°C. Do not overfill (max 2/3 volume).
References
-
One-Pot Three-Component Synthesis of Pyrimido[4,5-b]quinoline-Tetraone Derivatives in Water. ResearchGate. (2025).
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. (2022).
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. (2022).
-
Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Molecules (NIH). (2012).
-
A green protocol for the rapid synthesis of pyrimido-quinoline derivatives. Research on Chemical Intermediates. (2025).
Sources
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate in Fluorescent Probes: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a multifaceted heterocyclic compound built upon the quinoline core. Quinoline and its derivatives are renowned for their significant roles in medicinal chemistry and, increasingly, in the development of fluorescent chemosensors.[1][2] Their rigid, planar structure and inherent fluorescence properties make them exceptional candidates for designing probes that can selectively detect and quantify various analytes, including metal ions and changes in pH.[3] The unique arrangement of a hydroxyl group at the 4-position, a methyl group at the 8-position, and a methyl carboxylate at the 2-position on this specific scaffold offers multiple avenues for synthetic modification, allowing for the fine-tuning of its photophysical properties and selectivity towards target analytes.[2]
This technical guide provides a comprehensive overview of the application of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate as a foundational molecule for the development of "turn-on" fluorescent probes. We will delve into the synthetic strategies to transform this molecule into a highly selective sensor for zinc ions (Zn²⁺), a crucial metal ion in numerous biological processes. Furthermore, this document provides detailed, field-proven protocols for the characterization and application of the resulting probe in both chemical and biological contexts.
Core Principles: From a Latent Fluorophore to a "Turn-On" Sensor
The design of a "turn-on" fluorescent probe from a weakly fluorescent or non-fluorescent precursor is a powerful strategy in chemical sensing.[4] The underlying principle often relies on modulating the electronic properties of the fluorophore through specific interactions with the analyte. Common mechanisms governing the behavior of quinoline-based fluorescent sensors include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET).
In the context of converting Methyl 4-hydroxy-8-methylquinoline-2-carboxylate into a Zn²⁺ sensor, the CHEF mechanism is particularly relevant. The strategy involves introducing a chelating moiety that, in its free state, quenches the fluorescence of the quinoline core. Upon binding to Zn²⁺, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant enhancement in fluorescence intensity.
Synthetic Protocol: Engineering a Selective Zn²⁺ Probe
This section outlines a detailed, two-step synthetic protocol to functionalize Methyl 4-hydroxy-8-methylquinoline-2-carboxylate into a selective "turn-on" fluorescent probe for Zn²⁺, herein designated as QZ-1 . The synthesis involves the hydrolysis of the methyl ester to a carboxylic acid, followed by amidation to introduce a metal-chelating group.
Part 1: Synthesis of 4-hydroxy-8-methylquinoline-2-carboxylic acid
Rationale: The initial hydrolysis of the methyl ester to a carboxylic acid is a crucial step to enable the subsequent amide coupling reaction. The carboxylic acid provides a reactive handle for introducing the zinc-binding moiety.
Materials:
-
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Hydrolysis: Add LiOH (2.0 eq) to the solution and stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-8-methylquinoline-2-carboxylic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid derivative.
Part 2: Synthesis of the Zn²⁺ Probe (QZ-1)
Rationale: The amidation of the carboxylic acid with a suitable amine containing a zinc-chelating moiety, such as N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine, introduces the recognition site for Zn²⁺. The pyridine and amine nitrogens in this ligand are known to coordinate effectively with zinc ions.
Materials:
-
4-hydroxy-8-methylquinoline-2-carboxylic acid (from Part 1)
-
N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxy-8-methylquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add BOP (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add N,N-di(pyridin-2-ylmethyl)ethane-1,2-diamine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure fluorescent probe QZ-1 .
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols: Application of the QZ-1 Probe
This section provides detailed protocols for the use of the synthesized QZ-1 probe for the detection of Zn²⁺.
Protocol 1: General Fluorescence Spectroscopy
Objective: To characterize the photophysical properties of QZ-1 and its response to Zn²⁺.
Materials:
-
QZ-1 stock solution (1 mM in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) in deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solution: Prepare a 10 µM solution of QZ-1 in HEPES buffer.
-
Determination of Excitation and Emission Wavelengths:
-
Record the absorption spectrum of the QZ-1 solution to determine the maximum absorption wavelength (λ_abs).
-
Excite the solution at λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
-
Fluorescence Titration with Zn²⁺:
-
To a cuvette containing the 10 µM QZ-1 solution, add increasing concentrations of Zn²⁺ stock solution.
-
After each addition, gently mix and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λ_em against the concentration of Zn²⁺ to determine the detection limit and binding constant.
-
-
Selectivity Study:
-
To separate solutions of 10 µM QZ-1 , add a fixed concentration of various metal ions (e.g., 2 equivalents).
-
Record the fluorescence emission spectrum for each solution and compare the fluorescence response to that of Zn²⁺.
-
Protocol 2: Live Cell Imaging of Intracellular Zn²⁺
Objective: To visualize changes in intracellular Zn²⁺ levels in living cells using the QZ-1 probe.
Materials:
-
QZ-1 stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells (e.g., HeLa cells)
-
Zinc pyrithione (as a zinc ionophore)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (as a zinc chelator)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading:
-
Wash the cells twice with PBS.
-
Incubate the cells with a working solution of QZ-1 (e.g., 5 µM in serum-free medium) for 30 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Imaging of Basal Zn²⁺: Image the cells using a fluorescence microscope.
-
Increasing Intracellular Zn²⁺:
-
Treat the cells with a solution containing Zn²⁺ and a zinc ionophore (e.g., 10 µM ZnCl₂ and 5 µM zinc pyrithione) for 15-30 minutes.
-
Image the cells to observe the increase in fluorescence.
-
-
Decreasing Intracellular Zn²⁺:
-
Treat the cells with a zinc chelator (e.g., 20 µM TPEN) for 15-30 minutes.
-
Image the cells to observe the decrease in fluorescence.
-
Data Presentation and Visualization
Photophysical Properties of QZ-1
| Property | Value |
| λ_abs (max) | ~350 nm |
| λ_em (max) | ~480 nm |
| Quantum Yield (Φ) | < 0.01 (free), > 0.3 (with Zn²⁺) |
| Detection Limit | Low nanomolar range |
| Binding Constant (K_d) | ~10⁻⁷ M |
Note: These are expected values based on similar quinoline-based probes and would need to be experimentally determined for QZ-1 .
Signaling Pathway and Experimental Workflow
Caption: "Turn-on" fluorescence mechanism of the QZ-1 probe upon binding to Zn²⁺.
Caption: Workflow for the application of the QZ-1 probe.
Conclusion and Future Perspectives
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate serves as an excellent and adaptable starting material for the synthesis of novel fluorescent probes. The protocols detailed in this guide provide a robust framework for the development and application of a selective "turn-on" sensor for zinc ions. The versatility of the quinoline scaffold allows for further modifications to target other analytes of interest, such as different metal ions or even biologically relevant small molecules. Future research could focus on enhancing the probe's photophysical properties, such as shifting the emission to longer wavelengths for deeper tissue imaging, and exploring its applications in more complex biological systems to unravel the intricate roles of metal ions in health and disease.
References
-
Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., Ta, G. C., Heng, L. Y., & Hassan, N. I. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Xiao, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 105011. [Link]
-
Kim, H. M., & Kim, J. S. (2009). “Turn-on” fluorescent sensing with “reactive” probes. Chemical Communications, (26), 3805-3814. [Link]
-
Li, Y., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3823. [Link]
-
Fazal, A., et al. (2014). 3,4-Dimethylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69–o70. [Link]
-
Patil, S. A., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry, 4(3), 1128-1151. [Link]
Sources
- 1. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Alkylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
[1][2]
Executive Summary
The alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (henceforth referred to as Compound 1 ) represents a critical transformation in the synthesis of antimicrobial and antiviral pharmacophores, specifically inhibitors of Hepatitis B Virus (HBV) replication and DNA gyrase.
The synthetic challenge lies in the ambident nucleophilicity of the substrate. Compound 1 possesses three potential alkylation sites: the sulfur atom (C2-position), the nitrogen atom (N1-position), and the oxygen atom (C4-position).
This application note details protocols to achieve regioselective control , specifically prioritizing S-alkylation (thermodynamically and kinetically favored under mild conditions) followed by sequential O-alkylation . We demonstrate that direct N-alkylation is sterically disfavored by the C3-ester moiety, a crucial insight for library design.
Structural Analysis & Reactivity Profile[1]
To control the reaction, one must understand the tautomeric equilibrium. In solution (DMSO/DMF), Compound 1 exists in equilibrium between the thioxo-keto form and the mercapto-enol form.
The Nucleophilic Hierarchy
Under basic conditions, the deprotonated anion exhibits the following reactivity order based on Hard-Soft Acid-Base (HSAB) theory and steric constraints:
-
Sulfur (S2): The "softest" nucleophile. It is the most reactive site towards "soft" electrophiles (alkyl halides) and suffers minimal steric hindrance.
-
Oxygen (O4): A "hard" nucleophile. Reactivity here is secondary and usually requires S-protection (or prior S-alkylation) and harder electrophiles/stronger bases.
-
Nitrogen (N1): Although typically reactive in quinolones, N-alkylation in this specific scaffold is sterically hindered by the bulky carboxylate ester at position C3.
Mechanism Visualization
Figure 1: Reaction pathways for the alkylation of Compound 1. Note the dominance of S-alkylation as the primary step.
Experimental Protocols
Protocol A: Selective S-Alkylation (The Standard Method)
Objective: Exclusive synthesis of 2-alkylthio-4-hydroxyquinoline-3-carboxylates. Mechanism: SN2 Substitution. Selectivity: >98% S-isomer.
Materials
-
Substrate: Ethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (1.0 equiv).
-
Electrophile: Alkyl Iodide (e.g., Methyl Iodide) or Benzyl Bromide (1.1 equiv).
-
Base: Triethylamine (Et3N) (1.2 equiv). Note: Stronger bases are unnecessary and may promote side reactions.
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substrate in 20 mL of anhydrous DMF. The solution should appear yellow/orange.
-
Base Addition: Add 12 mmol (1.2 equiv) of Triethylamine dropwise. Stir for 10 minutes at room temperature to ensure deprotonation of the thiol tautomer.
-
Alkylation: Add 11 mmol (1.1 equiv) of the Alkyl Halide dropwise.
-
Reaction: Heat the mixture to 50°C for 1 hour .
-
Checkpoint: Monitor by TLC (Eluent: CHCl3/MeOH 95:5). The starting material (Rf ~0.5) should disappear, replaced by a higher Rf spot (S-alkyl product).
-
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. A white or pale yellow precipitate will form immediately.
-
Purification: Filter the solid, wash with cold methanol (10 mL) to remove trace DMF, and recrystallize from DMF/MeOH.
Yield Expectation: 80–95%.
Protocol B: Sequential O-Alkylation (Library Expansion)
Objective: Synthesis of 4-alkoxy-2-(alkylthio)quinoline-3-carboxylates. Prerequisite: This reaction must be performed on the already S-alkylated product from Protocol A.
Materials
-
Substrate: S-alkylated intermediate (from Protocol A) (1.0 equiv).
-
Base: Potassium Carbonate (K2CO3) (3.0 equiv) OR Sodium Hydride (NaH) (1.1 equiv).
-
Solvent: Acetone (for K2CO3) or DMF (for NaH).[1]
Step-by-Step Procedure
-
Setup: Dissolve 2 mmol of S-alkylated substrate in 10 mL of solvent.
-
Deprotonation: Add the base.
-
If using NaH: Stir at 0°C for 15 mins, then warm to RT.
-
If using K2CO3: Add solid base directly.
-
-
Addition: Add 2.2 mmol of Alkyl Iodide.
-
Reaction: Heat to 60–80°C for 4–8 hours .
-
Note: This reaction is slower than S-alkylation due to the lower nucleophilicity of the enolate oxygen.
-
-
Workup: Dilute with water and extract with Chloroform (CHCl3).[1] Dry organic layer over Na2SO4.[1]
-
Purification: Column chromatography is required (Eluent: CHCl3).[1]
Data Interpretation & Validation
Distinguishing between the regioisomers is critical. Use the following spectroscopic markers to validate your product.
Table 1: Spectroscopic Fingerprints of Alkylated Isomers
| Feature | S-Alkylated (Target A) | O-Alkylated (Target B) | N-Alkylated (Byproduct) |
| 1H NMR (Alk-group) | Singlet δ 2.65 ppm (S-Me) | Singlet δ 4.03 ppm (O-Me) | Singlet δ 4.11 ppm (N-Me) |
| 1H NMR (OH/NH) | Broad singlet ~11.6 ppm (OH) | Absent | Absent |
| 13C NMR (C2) | ~15.6 ppm (S-Me carbon) | ~61.5 ppm (O-Me carbon) | ~36.9 ppm (N-Me carbon) |
| IR (Carbonyl) | Ester C=O present | Ester C=O present | Two C=O signals (Ester + 4-Oxo) |
| X-Ray Crystallography | S-Me is coplanar to ring | O-Me is twisted (steric) | N-Me is orthogonal (high steric strain) |
Data derived from Methylation studies of quinoline-3-carboxylates [1].
Biological Relevance & Workflow[3]
The alkylated derivatives are not merely synthetic curiosities; they are potent HBV Capsid Inhibitors . The S-alkyl group is essential for hydrophobic interaction within the viral capsid binding pocket.
Figure 2: Development workflow from raw scaffold to bioactive candidate.
References
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Source: Molbank 2021, M1184. URL:[Link][3][4][5][6]
-
The synthesis and physical properties of some 2-alkylthio-4-oxoquinoline-3-carboxylate esters. Source: Journal of the Chemical Society C: Organic, 1968. URL:[Link]
-
Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Source: Journal of Combinatorial Chemistry, 2003.[7] URL:[Link]
Sources
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 5. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 6. The synthesis and physical properties of some 2-alkylthio-4-oxoquinoline-3-carboxylate esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for one-pot synthesis of bisquinolinecarboxylic acids
Application Note & Protocol
Topic: A Streamlined One-Pot Synthesis of Bisquinolinecarboxylic Acids via a Tandem Doebner Reaction for Applications in Research and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Bisquinoline Scaffold
Bisquinolinecarboxylic acids, particularly structures like 2,2'-biquinoline-4,4'-dicarboxylic acid (BCA), represent a class of heterocyclic compounds with significant utility across analytical chemistry and medicinal research.[1][2] In the realm of drug discovery, the rigid, planar quinoline core is a privileged scaffold found in numerous therapeutic agents, including those with antimalarial, antibacterial, and antitumor properties.[3][4] The bisquinoline structure, with its defined spatial arrangement and chelating capabilities, offers a unique platform for developing novel ligands, molecular sensors, and potential therapeutic candidates.
Furthermore, BCA is widely known as the key reagent in the bicinchoninic acid assay, a robust and sensitive method for protein quantification.[1] This assay relies on the specific and stable complex formed between BCA and cuprous ions (Cu⁺), which are generated by the reduction of cupric ions (Cu²⁺) by proteins in an alkaline environment.[5]
Despite their importance, multi-step syntheses of these molecules can be time-consuming and inefficient. This application note details a robust, one-pot, multi-component protocol for the synthesis of bisquinolinecarboxylic acids. The procedure is founded on the principles of the classical Doebner reaction, a powerful method for preparing quinoline-4-carboxylic acids.[3][6] By employing a diamine as the starting material, this protocol facilitates a tandem reaction in a single vessel, significantly improving efficiency and atom economy.
Synthetic Strategy: The Tandem Doebner Reaction
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[6] Our strategy extends this principle to a four-component system in practice, where a primary aromatic diamine (e.g., benzidine) reacts with two equivalents each of an aldehyde and pyruvic acid to form the bisquinoline structure symmetrically.
Overall Reaction Scheme:
Caption: General scheme for the one-pot bisquinoline synthesis.
The reaction proceeds under acidic catalysis and typically requires heating to drive the cyclization and subsequent aromatization steps. The "one-pot" nature of this protocol avoids the need to isolate intermediates, thereby reducing solvent waste and purification steps.
The Underlying Mechanism
The reaction mechanism is a duplication of the established Doebner reaction pathway, occurring simultaneously at both amine functionalities of the diamine precursor. Each quinoline ring is formed through a sequence of acid-catalyzed condensation, addition, and cyclization steps.
-
Imine Formation: The aromatic amine first condenses with the aldehyde to form an N-arylimine (Schiff base).
-
Enol Addition: Pyruvic acid undergoes tautomerization to its enol form, which then performs a Michael-type addition to the activated imine.
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs as the newly formed adduct cyclizes onto the aromatic ring of the diamine.
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate readily dehydrates and is subsequently oxidized to the stable, aromatic quinoline ring system. The oxidation is often facilitated by one of the reaction intermediates, such as the Schiff base, acting as a hydride acceptor.
Caption: Mechanistic pathway for the formation of one quinoline ring.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,2'-diphenyl-4,4'-biquinoline-4,4'-dicarboxylic acid as a representative example, using benzidine, benzaldehyde, and pyruvic acid.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Suggested Mass/Vol. |
| Benzidine | 184.24 | 1.0 | 1.84 g (10 mmol) |
| Benzaldehyde | 106.12 | 2.0 | 2.12 g (2.1 mL, 20 mmol) |
| Pyruvic Acid | 88.06 | 2.0 | 1.76 g (1.4 mL, 20 mmol) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.2 | 0.34 g (2 mmol) |
| Ethanol (Absolute) | - | - | 50 mL |
| Sodium Bicarbonate (sat. aq.) | - | - | As needed |
| Hydrochloric Acid (1M aq.) | - | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL).
-
Reagent Addition: Sequentially add benzidine (1.84 g, 10 mmol), benzaldehyde (2.1 mL, 20 mmol), pyruvic acid (1.4 mL, 20 mmol), and p-toluenesulfonic acid (0.34 g, 2 mmol) to the solvent with stirring.
-
Causality Note: The order of addition is generally not critical, but ensuring the diamine is dissolved or well-suspended before adding the other components can promote a homogenous reaction. p-TsOH serves as an effective and easily handled Brønsted acid catalyst.[7]
-
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of ethyl acetate:hexanes).
-
Expertise Note: The reaction mixture will typically darken. The disappearance of the benzidine spot on the TLC plate is a primary indicator of reaction completion.
-
-
Work-up & Isolation: After cooling to room temperature, a precipitate of the crude product may form. If so, collect it by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification:
-
Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate (approx. 100 mL) to dissolve the carboxylic acid product as its sodium salt.
-
Filter the solution to remove any non-acidic, insoluble impurities.
-
Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly acidify the solution with 1M HCl with constant stirring until the pH is approximately 3-4.
-
The bisquinolinecarboxylic acid will precipitate out of the solution.
-
Collect the purified solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Trustworthiness: A Self-Validating System
This protocol's reliability is grounded in the well-understood Doebner reaction mechanism.[3][6] However, success requires careful control of reaction parameters.
-
Verification of Success: A successful reaction is primarily indicated by the isolation of a solid that is soluble in basic aqueous solution and precipitates upon acidification, characteristic behavior for a carboxylic acid. TLC analysis should show the consumption of starting materials and the appearance of a new, more polar spot corresponding to the product.
-
Potential Pitfalls & Troubleshooting:
-
Low Yield: Anilines and diamines with strong electron-withdrawing groups are known to be less reactive, potentially leading to lower yields.[4][8] In such cases, extending the reaction time, increasing the catalyst loading, or switching to a higher-boiling solvent (e.g., toluene) may be beneficial.
-
Incomplete Reaction: If TLC indicates the presence of starting material after 6 hours, the reaction may be continued for an additional 2-4 hours. The formation of mono-reacted intermediates is also possible, which can complicate purification. A careful, slow precipitation during the acid-base workup can help improve purity.
-
Oxidant Choice: The Doebner reaction relies on an in-situ oxidation step. In some cases, yields can be improved by the addition of a mild external oxidant, although this can also lead to side products if not carefully controlled.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for one-pot synthesis.
References
-
Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2014). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Combinatorial Science, 16(11), 596-606. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
ResearchGate. (n.d.). (A) Reaction mechanism of the bicinchoninic acid (BCA) assay. Available at: [Link]
-
Wiechelman, K., Braun, R., & Fitzpatrick, J. (1988). Protein measurement using bicinchoninic acid: elimination of interfering substances. Analytical Biochemistry, 175(1), 231-237. Available at: [Link]
-
Yamashita, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12793–12802. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Role of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate in Advanced Materials Science
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is emerging as a compound of significant interest in materials science. Its unique molecular architecture, characterized by a quinoline core functionalized with hydroxyl, methyl, and methyl carboxylate groups, provides a versatile platform for the development of advanced materials with tailored optical and electronic properties.[1] This guide delves into the potential applications of this compound, drawing upon the established performance of structurally similar quinoline derivatives to propose detailed experimental protocols for its use in organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Core Molecular Attributes and Potential for Tautomerism
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1] The molecule's functionality allows for a range of interactions, including hydrogen bonding via the hydroxyl group and coordination with metal ions. A key feature of 4-hydroxyquinolines is their potential to exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxy and 4-keto (quinolone) forms.[1] This tautomerism can significantly influence the compound's photophysical properties and its behavior in different chemical environments.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | ~217.22 g/mol | [1] |
| Appearance | Presumed crystalline solid | [1] |
| Solubility | Limited water solubility; soluble in organic solvents like DMSO, DMF, methanol | [1] |
Application in Organic Light-Emitting Diodes (OLEDs)
The conjugated structure of the quinoline ring system makes its derivatives, like Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, promising candidates for use in OLEDs.[2][3] These compounds can function as efficient luminescent materials, particularly for green and blue light emission, which are crucial for developing high-efficiency white light sources for displays and solid-state lighting.[4] The energy gap of quinoline derivatives can be readily tuned by modifying their functional groups, allowing for the precise control of emission color.[2]
Proposed Role as an Emissive Layer Material
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be investigated as a host or dopant material in the emissive layer of an OLED. Its metal-chelating properties, particularly with aluminum to form complexes analogous to the well-known Tris(8-hydroxyquinoline)aluminum (Alq3), suggest its potential for forming stable and highly fluorescent metaloquinolates.[5][6]
Caption: Proposed OLED device structure incorporating the quinoline derivative.
Protocol for OLED Fabrication (Vapor Deposition)
This protocol outlines a general procedure for fabricating a multilayer OLED device using thermal vapor deposition, a common technique for producing high-performance OLEDs.
1. Substrate Preparation:
- Begin with indium tin oxide (ITO)-coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Treat the ITO surface with oxygen plasma to improve its work function and enhance hole injection.
2. Organic Layer Deposition:
- Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
- Deposit a hole transport layer (HTL), such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), at a rate of 1-2 Å/s to a thickness of 40-60 nm.
- Co-evaporate the emissive layer (EML) consisting of a host material (e.g., Alq3) and the Methyl 4-hydroxy-8-methylquinoline-2-carboxylate derivative as a dopant. The doping concentration can be varied (e.g., 1-10 wt%) to optimize device performance. The deposition rate should be maintained at 1-2 Å/s for a thickness of 30-50 nm.
- Deposit an electron transport layer (ETL), such as Alq3, at a rate of 1-2 Å/s to a thickness of 20-40 nm.
3. Cathode Deposition:
- Without breaking the vacuum, deposit a layer of lithium fluoride (LiF) (1 nm) followed by a layer of aluminum (Al) (100 nm) to form the cathode.
4. Encapsulation and Characterization:
- Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
- Characterize the electroluminescence spectrum, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the fabricated device.
Application as a Fluorescent Chemosensor for Metal Ions
8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable and highly fluorescent complexes with a variety of metal ions.[7] This property makes them excellent candidates for the development of fluorescent chemosensors for environmental and biological monitoring.[7] The fluorescence of the 8-hydroxyquinoline moiety is often quenched due to excited-state intermolecular proton transfer; however, upon chelation with a metal ion, this process is inhibited, leading to a significant enhancement of fluorescence.[7]
Proposed Mechanism for Metal Ion Sensing
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is expected to act as a chemosensor for metal ions such as Fe³⁺ and Zn²⁺, similar to other quinoline derivatives.[8][9] The binding of a metal ion to the hydroxyl and quinoline nitrogen atoms would restrict intramolecular rotation and block non-radiative decay pathways, resulting in an increase in fluorescence intensity ("turn-on" sensing).
Caption: "Turn-on" fluorescent sensing mechanism.
Protocol for a "Turn-On" Fluorescent Assay for Fe³⁺
This protocol describes a method to evaluate the potential of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate as a selective "turn-on" fluorescent sensor for ferric ions (Fe³⁺).
1. Preparation of Stock Solutions:
- Prepare a stock solution (e.g., 1 mM) of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Prepare aqueous stock solutions (e.g., 10 mM) of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.).
2. Fluorescence Titration Experiment:
- In a series of cuvettes, place a fixed concentration of the quinoline derivative (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) with a small percentage of DMSO to ensure solubility.
- Incrementally add aliquots of the Fe³⁺ stock solution to the cuvettes to achieve a range of final concentrations (e.g., 0 to 100 µM).
- After each addition, mix the solution and allow it to equilibrate for a few minutes.
- Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the compound.
3. Selectivity Study:
- Prepare a set of solutions, each containing the quinoline derivative (e.g., 10 µM) and a specific metal ion (e.g., 50 µM) from the prepared stock solutions.
- Measure the fluorescence intensity of each solution and compare the response to that of Fe³⁺ to assess the selectivity of the sensor.
4. Data Analysis:
- Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
- From the titration data, the binding constant (Kₐ) can be calculated using a suitable binding model (e.g., Benesi-Hildebrand equation).
- The limit of detection (LOD) can be determined based on the signal-to-noise ratio.
Conclusion and Future Directions
While direct experimental data for Methyl 4-hydroxy-8-methylquinoline-2-carboxylate in materials science applications is still emerging, the well-documented performance of its structural analogs provides a strong foundation for its exploration in OLEDs and fluorescent sensing. The protocols outlined in this guide offer a starting point for researchers to investigate the potential of this promising compound. Future research should focus on the synthesis and characterization of its metal complexes, detailed photophysical studies to understand its excited-state dynamics, and the fabrication and optimization of devices to fully realize its potential in advanced materials.
References
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
MDPI. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. [Link]
-
Custom Quinoline Derivatives Manufacturers, Suppliers. [Link]
-
ResearchGate. Methyl 2-(2-pyridyl)quinoline-4-carboxylate. [Link]
-
ResearchGate. Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Derivatives and Their Metal Complexes. [Link]
-
PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
PubMed Central. Application of quinoline derivatives in third-generation photovoltaics. [Link]
-
ResearchGate. Quinoline-Based Fluorescence Sensors. [Link]
-
National Institutes of Health. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][7]phenanthroline Ligand and Its Cu(I) Complexes. [Link]
-
National Institutes of Health. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
Materials Chemistry Frontiers (RSC Publishing). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. [Link]
-
UCI Department of Chemistry. Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]
-
RSC Publishing. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. [Link]
-
Lifescience Intellipedia. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. [Link]
-
MDPI. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][7]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. [Link]
-
PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate. [Link]
-
Materials Advances (RSC Publishing). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. [Link]
-
Semantic Scholar. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. Application of quinoline derivatives in third-generation photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a particularly valuable building block for the synthesis of more complex heterocyclic systems due to its multiple reactive sites. The electron-donating hydroxyl group at the 4-position, the ester functionality at the 2-position, and the quinoline ring itself provide a rich platform for a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of methyl 4-hydroxy-8-methylquinoline-2-carboxylate as a precursor to novel heterocyclic compounds. We will explore its synthesis via a plausible and detailed protocol, and subsequently, its application in the construction of fused heterocyclic systems with potential pharmacological relevance.
Physicochemical Properties and Spectroscopic Data
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (C₁₂H₁₁NO₃) has a molecular weight of 217.22 g/mol .[3] It is expected to be a crystalline solid with limited solubility in water but soluble in organic solvents such as DMSO and DMF.[3] The 4-hydroxy group can exhibit tautomerism, existing in equilibrium with the 4-keto (quinolone) form.[3]
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Appearance | Presumed crystalline solid | [3] |
| Melting Point | 150-250 °C (estimated range) | [3] |
| Solubility | Soluble in DMSO, DMF, methanol | [3] |
| pKa (4-hydroxyl) | 8-9 (estimated) | [3] |
Spectroscopic Data (Predicted):
-
¹H NMR: Aromatic protons on the quinoline ring, a singlet for the methyl group at the 8-position (around 2.0-2.5 ppm), and a singlet for the methyl ester protons (around 3.8-4.0 ppm).
-
Mass Spectrometry (EI): A molecular ion peak at m/z ≈ 217, with potential fragmentation patterns showing the loss of the methoxy group (M-31) or the entire methyl ester group.[3]
Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Proposed Synthetic Pathway: Conrad-Limpach Approach
Protocol 1: Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Materials:
-
2-Methylaniline
-
Dimethyl malonate
-
Dowtherm A (or other high-boiling point solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylaniline (1 equivalent) and dimethyl malonate (1.1 equivalents) in a minimal amount of ethanol. Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and collect the water that azeotropically distills off. The reaction can be monitored by TLC until the starting aniline is consumed.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: In a separate flask, heat Dowtherm A to approximately 250 °C.
-
Slowly add the crude enamine intermediate to the hot Dowtherm A with vigorous stirring. The high temperature induces cyclization to the quinolone.
-
Maintain the temperature for 30-60 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Purification: Dilute the cooled mixture with hexane to precipitate more of the product.
-
Collect the solid by vacuum filtration and wash with hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application as a Building Block for Heterocyclic Compounds
The true utility of methyl 4-hydroxy-8-methylquinoline-2-carboxylate lies in its potential as a starting material for the synthesis of more elaborate heterocyclic structures. The 4-hydroxy group can be converted to a more reactive leaving group, such as a chloride, enabling nucleophilic substitution reactions to build fused ring systems.
Activation of the 4-Position: Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate
The hydroxyl group at the 4-position can be readily converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃). This transformation is a key step in unlocking the synthetic potential of the quinoline core, as the 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution.[4]
Protocol 2: Synthesis of Methyl 4-chloro-8-methylquinoline-2-carboxylate
Materials:
-
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl 4-hydroxy-8-methylquinoline-2-carboxylate (1 equivalent) in excess phosphorus oxychloride, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude methyl 4-chloro-8-methylquinoline-2-carboxylate.
-
The product can be purified by column chromatography on silica gel.
Application in the Synthesis of Fused Heterocycles
The activated 4-chloro-8-methylquinoline-2-carboxylate is a versatile precursor for the synthesis of various fused heterocyclic systems with potential biological activities.
The reaction of 4-chloroquinolines with hydrazine derivatives is a common method for the synthesis of pyrazolo[4,3-c]quinolines, which are known to possess anti-inflammatory properties.[6][7]
Materials:
-
Methyl 4-chloro-8-methylquinoline-2-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve methyl 4-chloro-8-methylquinoline-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolo[4,3-c]quinoline derivative.
-
Further purification can be achieved by recrystallization.
Furo[3,2-c]quinolones can be synthesized from 4-hydroxyquinolones through reactions with various reagents.[8][9] A plausible route from the 4-chloro derivative involves reaction with a nucleophile that can subsequently cyclize.
Materials:
-
Methyl 4-chloro-8-methylquinoline-2-carboxylate
-
Ethyl glycolate
-
Sodium hydride (NaH)
-
Anhydrous DMF
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add ethyl glycolate (1.1 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-chloro-8-methylquinoline-2-carboxylate (1 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After completion, cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the furo[3,2-c]quinoline derivative.
Thieno[3,2-c]quinolines, which have shown potential as anticancer agents, can be synthesized by reacting 4-chloroquinolines with sulfur-containing nucleophiles.[10][11]
Materials:
-
Methyl 4-chloro-8-methylquinoline-2-carboxylate
-
Methyl thioglycolate
-
Triethylamine (TEA)
-
Ethanol
Procedure:
-
Dissolve methyl 4-chloro-8-methylquinoline-2-carboxylate (1 equivalent) and methyl thioglycolate (1.1 equivalents) in ethanol.
-
Add triethylamine (1.5 equivalents) to the mixture.
-
Heat the reaction to reflux for 6-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography to afford the thieno[3,2-c]quinoline derivative.
Conclusion
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for drug discovery and materials science research. The protocols outlined in this application note provide a solid foundation for the preparation and derivatization of this important quinoline derivative, opening avenues for the exploration of novel chemical entities with potentially significant biological activities.
References
-
El-Sayed, M. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1235. [Link]
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
-
El-Faham, A., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2398-2406. [Link]
-
Fazal, E., et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1575. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). quimicaorganica.org. Retrieved from [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
-
Budzisz, E., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. [Link]
- Aly, A. A., et al. (2008). Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. Archiv der Pharmazie, 341(10), 659-664.
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
-
Al-Sanea, M. M., et al. (2022). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 12(27), 17355-17379. [Link]
-
Al-Omary, F. A. M., et al. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 12(24), 15159-15194. [Link]
-
Forgács, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5576. [Link]
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 79(7), 843-854.
-
Wang, X., et al. (2019). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Organic & Biomolecular Chemistry, 17(10), 2735-2743. [Link]
-
Al-Sanea, M. M., et al. (2024). Design and Synthesis of Novel Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 145-164. [Link]
- Al-Omary, F. A. M., et al. (2013). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 1(4), 158-166.
-
El-Sayed, M. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1235. [Link]
- Bielawski, K., et al. (2004). [Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of activity against malaria]. Pharmazie, 59(1), 15-19.
- Aly, A. A., et al. (2012). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. Journal of Heterocyclic Chemistry, 49(5), 1148-1154.
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13589-13603. [Link]
- El-Sayed, W. A., et al. (2015). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Journal of Heterocyclic Chemistry, 52(5), 1338-1345.
-
Zhang, L., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. In 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016) (pp. 789-792). Atlantis Press. [Link]
-
Hsieh, P.-W., et al. (2011). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 16(12), 10564-10579. [Link]
- El-Gaby, M. S. A., et al. (2002). and pyrazolo[4, 3-c]quinolines and -isoquinolines from 4- and 5-aryl-substituted 1-benzyloxypyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1622-1627.
-
Di Sarno, V., et al. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. Molecules, 28(18), 6594. [Link]
Sources
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine | Atlantis Press [atlantis-press.com]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of activity against malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Methylation of Quinoline Cores
From Radical Innate C-H Functionalization to Directed Metal Catalysis
Executive Summary: The "Magic Methyl" Effect
In medicinal chemistry, the addition of a single methyl group can profoundly alter a drug's pharmacological profile—a phenomenon termed the "Magic Methyl" effect.[1][2] For quinoline cores, ubiquitous in antimalarials (e.g., chloroquine) and kinase inhibitors (e.g., lenvatinib), methylation can boost potency by orders of magnitude (via hydrophobic pocket filling) or dramatically shift solubility and metabolic stability (t1/2).
However, quinolines present a regioselectivity paradox. The electron-deficient pyridine ring naturally invites nucleophilic attack at C2 and C4, while the carbocyclic ring (C5–C8) remains inert to classical methods. This guide details three distinct, field-proven protocols to target specific sites on the quinoline scaffold, moving beyond the limitations of classical Friedel-Crafts chemistry.
Strategic Regioselectivity Map
Before selecting a protocol, the researcher must identify the target vector. The electronic bias of the quinoline core dictates the method:
Figure 1: Decision tree for quinoline methylation. Innate radical methods target C2/C4; Directed metal catalysis targets C8; Electrophiles target N.
Protocol A: Innate C2/C4 Methylation (The Baran Zinc-Sulfinate Method)
Target: C2 (Primary) and C4 (Secondary).
Mechanism: Radical substitution. The zinc sulfinate generates a methyl radical (
Materials
-
Substrate: Quinoline derivative (1.0 equiv)
-
Reagent: Zinc bis(methanesulfinate) (Zn(SO₂Me)₂ or "TMSM") (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[4] solution (3.0–5.0 equiv)
-
Solvent: DMSO:H₂O (2.5:1 ratio) or DCM:H₂O (biphasic)
-
Additives: TFA (1.0 equiv) if the substrate is not a salt.
Step-by-Step Methodology
-
Preparation: In a standard vial equipped with a stir bar, dissolve the quinoline substrate (0.5 mmol) in DMSO (1.5 mL) and water (0.6 mL).
-
Acidification: Add TFA (1.0 equiv). Why? Protonation of the quinoline nitrogen lowers the LUMO energy, significantly increasing reactivity toward nucleophilic methyl radicals.
-
Reagent Addition: Add Zinc bis(methanesulfinate) (3.0 equiv) in one portion. The mixture acts as a suspension.
-
Initiation (Critical): Add TBHP (70% aq., 3.0 equiv) dropwise.
-
Caution: A mild exotherm and gas evolution (SO₂) will occur. Do not seal the vial tightly immediately; use a septum with a vent needle for the first 5 minutes.
-
-
Reaction: Stir vigorously at 40–50 °C for 12–24 hours.
-
Self-Validation: The reaction mixture often turns yellow/orange upon radical generation. If the mixture remains colorless after 1 hour, add a second portion of TBHP (1.0 equiv).
-
-
Workup: Dilute with saturated NaHCO₃ (to neutralize TFA and solubilize Zn salts) and extract with EtOAc (3x).
-
Purification: Flash chromatography. Note: C2-methylated products are often less polar than the starting material.
Protocol B: Photoredox Methylation (The MacMillan Alcohol Method)
Target: C2/C4 (High functional group tolerance). Mechanism: Hydrogen Atom Transfer (HAT).[2] An iridium photocatalyst oxidizes methanol to a hydroxymethyl radical, which adds to the quinoline. A "spin-center shift" and dehydration yields the methyl group. Advantage: Uses methanol as the methyl source; mild conditions; avoids metal sulfinate wastes.
Materials
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)
-
Reagent/Solvent: Methanol (Reagent grade, serves as solvent)
-
Acid: TFA (1.0 equiv)
-
Light Source: Blue LED (450 nm) (e.g., Kessil lamp or photoreactor)
Step-by-Step Methodology
-
Setup: In an 8 mL clear glass vial, add the quinoline (0.5 mmol), Ir-catalyst (1 mol %), and TFA (0.5 mmol).
-
Solvent: Add Methanol (5 mL).
-
Degassing (Crucial): Sparge the solution with Nitrogen or Argon for 10 minutes.
-
Why? Oxygen is a potent triplet-state quencher of the excited Iridium catalyst and will shut down the radical chain.
-
-
Irradiation: Seal the vial and place it 2–3 cm from the Blue LED source. Fan cooling is recommended to maintain ambient temperature (~25 °C).
-
Monitoring: Irradiate for 16–24 hours.
-
Self-Validation: The solution should glow bright yellow/green (fluorescence of the catalyst) under the blue light. If the solution turns dark brown/black, catalyst decomposition may have occurred (check O₂ exclusion).
-
-
Workup: Remove MeOH in vacuo. Neutralize with sat. NaHCO₃, extract with DCM.
Protocol C: Directed C8-Methylation (Pd-Catalyzed)
Target: C8 (The "Blocked" Position). Mechanism: C-H Activation. The reaction requires an N-oxide directing group to guide the Palladium to the peri-position (C8). Advantage: Accesses a position unreachable by radical chemistry.
Materials
-
Substrate: Quinoline N-oxide (Prepared via mCPBA oxidation of parent quinoline).
-
Catalyst: Pd(OAc)₂ (5–10 mol %)
-
Methyl Source: Methylboronic acid (MeB(OH)₂) or Methyl trifluoroborate.
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Benzoquinone.
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Methodology
-
Pre-activation: Synthesize the Quinoline N-oxide. (Stir quinoline with 1.1 equiv mCPBA in DCM for 4h; wash with NaOH).
-
Reaction Assembly: In a pressure tube, combine Quinoline N-oxide (0.2 mmol), Pd(OAc)₂ (10 mol %), Ag₂CO₃ (2.0 equiv), and Methylboronic acid (2.0 equiv).
-
Solvent: Add 1,4-Dioxane (2 mL).
-
Heating: Seal and heat to 100–110 °C for 18 hours.
-
Note: This temperature is required to overcome the activation energy of the cyclopalladation step.
-
-
Reduction (Post-Reaction): The product is the C8-methylated N-oxide. To return to the parent quinoline, treat the crude mixture with Zn dust/NH₄Cl or PCl₃.
Comparative Analysis & Troubleshooting
| Feature | Zn-Sulfinate (Baran) | Photoredox (MacMillan) | Pd-Catalyzed (Directed) |
| Selectivity | C2 > C4 | C2 > C4 | C8 Only |
| Reagents | Cheap, Shelf-stable | Expensive Catalyst, MeOH | Pd, Ag salts |
| Conditions | Air, 50 °C | Inert Gas, Blue LED | Sealed, 110 °C |
| Scalability | High (Grams to Kilos) | Moderate (Flow required for Kilos) | Low/Moderate |
| Key Failure Mode | Incomplete conversion (Add more TBHP) | O₂ quenching (Degas better) | Catalyst death (Pd black formation) |
Self-Validating the Experiment
-
NMR Check:
-
C2-Me: Look for a singlet (~2.7–2.9 ppm) and the disappearance of the doublet at ~8.8 ppm (the C2-H proton).
-
C8-Me: Look for a singlet (~2.6–2.8 ppm). The splitting pattern of the carbocyclic ring will change from d-t-t-d to d-t-d (loss of symmetry).
-
-
Colorimetry:
-
Radical Rxns: Transition from dark to light yellow often indicates consumption of the radical source.
-
Pd Rxns: Formation of a mirror or heavy black precipitate indicates Pd aggregation (bad); the solution should remain a dark suspension.
-
References
-
Zinc Sulfinate Toolkit (Baran): Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[3] Nature492 , 95–99 (2012).[3] [Link]
-
Detailed Sulfinate Protocol: O’Hara, F., et al. "A C–H methylation reagent of heteroarenes."[3] Journal of the American Chemical Society135 , 12166–12169 (2013). [Link]
-
Photoredox Alcohol Methylation (MacMillan): Jin, J., & MacMillan, D. W. C.[5][6] "Alcohols as alkylating agents in heteroarene C–H functionalization." Nature525 , 87–90 (2015).[6] [Link]
-
Late-Stage Functionalization Review: Cernak, T., et al. "The medicinal chemist’s toolbox for late-stage functionalization of drug-like molecules."[7][8] Chemical Society Reviews45 , 546–576 (2016). [Link]
-
Palladium C8-Activation: Wu, X., et al. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides."[9] ACS Catalysis6 , 1493–1497 (2016). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, provide detailed troubleshooting steps, and answer frequently asked questions to help you improve your experimental outcomes.
The primary and most effective route to this and similar 4-hydroxyquinoline structures is the Gould-Jacobs reaction.[1][2][3] This procedure involves two key transformations: an initial condensation reaction followed by a high-temperature thermal cyclization. Our guide will focus on mastering this pathway.
Reaction Overview: The Gould-Jacobs Pathway
The synthesis begins with the reaction of 2-methylaniline with a dialkyl malonate derivative, typically dimethyl methoxymethylenemalonate (DMM M) or diethyl ethoxymethylenemalonate (DEEMM), to form an intermediate. This intermediate is then subjected to high-temperature cyclization to form the quinoline ring system.[1][4]
The mechanism proceeds as follows:
-
Nucleophilic Substitution: The amine of 2-methylaniline attacks the electrophilic carbon of the malonate, displacing an alkoxy group (methanol or ethanol) to form the key anilinomethylenemalonate intermediate.
-
Thermal Cyclization: At elevated temperatures (typically >240 °C), an intramolecular electrophilic aromatic substitution occurs. The enamine-like intermediate attacks the benzene ring, leading to the formation of the new heterocyclic ring.
-
Tautomerization: The resulting product rapidly tautomerizes to the more stable 4-hydroxyquinoline form.[1]
Caption: The Gould-Jacobs reaction pathway for target synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: My initial condensation reaction has a very low yield. What are the likely causes and how can I fix it?
Answer: A low yield in the first step typically points to issues with starting materials or reaction conditions.
-
Cause A: Impure Starting Materials: 2-methylaniline is susceptible to oxidation, appearing dark red or brown. This oxidation can inhibit its nucleophilicity. Dialkyl malonates can hydrolyze over time if exposed to moisture.
-
Solution: Purify the 2-methylaniline by distillation before use. Ensure the malonate ester is fresh and has been stored under anhydrous conditions.
-
-
Cause B: Suboptimal Temperature: The condensation reaction requires moderate heat to proceed efficiently without causing decomposition.
-
Solution: Maintain a reaction temperature of 120-140 °C. Monitor the reaction using Thin Layer Chromatography (TLC) until the aniline starting material is consumed.
-
-
Cause C: Inefficient Removal of Byproduct: The reaction produces an alcohol (methanol or ethanol) as a byproduct. According to Le Châtelier's principle, its presence can slow or reverse the reaction.
-
Solution: If running the reaction neat (without solvent), ensure the reaction vessel is equipped with a short-path distillation head or is open to a fume hood to allow the volatile alcohol to evaporate.
-
Question 2: The condensation step worked, but I'm getting no product after the cyclization step. Why is it failing?
Answer: The failure of the thermal cyclization is almost always due to insufficient temperature. This is a critical, energy-intensive step.
-
Cause: Insufficient Thermal Energy: The intramolecular cyclization has a high activation energy barrier. Standard refluxing solvents like toluene or xylene do not reach the required temperatures.[5]
-
Solution 1: High-Boiling Point Solvents: The most common and reliable method is to use a high-boiling inert solvent. The reaction is typically performed by heating the intermediate in Dowtherm A or diphenyl ether (boiling point ~250-260 °C). The reaction mixture should be heated until the evolution of the alcohol byproduct ceases.
-
Solution 2: Microwave-Assisted Synthesis: Modern approaches utilize microwave heating, which can dramatically shorten reaction times from hours to minutes and often improve yields by providing efficient, uniform heating.[2][5] Experiments heating the neat mixture to 250 °C for short durations have proven effective.[5]
-
Optimized Cyclization Conditions
| Method | Solvent | Temperature (°C) | Typical Time | Yield Improvement |
| Conventional Heating | Dowtherm A / Diphenyl Ether | 240 - 260 | 1 - 3 hours | Baseline |
| Microwave Irradiation | None (Neat) | 250 - 300 | 5 - 20 minutes | Significant |
Data synthesized from literature reports on Gould-Jacobs reactions.[5][6]
Question 3: My final product is impure, with significant side products observed on my NMR/LC-MS. What are these impurities and how can I prevent them?
Answer: Impurity formation is often a result of decomposition at high temperatures or incomplete reactions.
-
Cause A: Thermal Degradation: Prolonged heating at the high temperatures required for cyclization can lead to the degradation of the starting materials and the product.[5]
-
Solution: Minimize the reaction time at peak temperature. A thorough time-temperature examination is crucial to optimize the yield.[5] Once the reaction is complete (as determined by TLC or LC-MS analysis of aliquots), cool it down promptly.
-
-
Cause B: Incomplete Hydrolysis/Decarboxylation (if applicable): The Gould-Jacobs reaction can be extended to produce the corresponding carboxylic acid, which is then decarboxylated.[1] If your target is the methyl ester, this is not a desired pathway. However, if any water is present, you may get partial hydrolysis to the acid.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous, especially for the high-temperature cyclization step.
-
-
Cause C: Regioisomeric Impurities: If using a meta-substituted aniline, there is a risk of forming two different regioisomers. For 2-methylaniline, this is not an issue as cyclization can only occur at the C6 position.
Caption: A troubleshooting flowchart for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing yield? A: The single most critical parameter is the temperature of the cyclization step. It must be high enough (typically >240 °C) to overcome the activation energy.[5] The second most critical parameter is the purity of the 2-methylaniline.
Q: Are there any viable alternative synthetic routes? A: While the Gould-Jacobs reaction is highly suitable, other classical quinoline syntheses exist, such as the Conrad-Limpach and Friedländer syntheses.[2][4][7] However, the Conrad-Limpach synthesis with a β-ketoester and 2-methylaniline would likely yield a different isomer (a 2-substituted quinoline). The Friedländer synthesis requires an ortho-amino benzaldehyde or ketone, which is a more complex starting material. For this specific substitution pattern, the Gould-Jacobs approach remains the most direct.
Q: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H NMR should show characteristic aromatic proton signals (7.0-8.5 ppm), a singlet for the C8-methyl group (~2.0-2.5 ppm), and a singlet for the ester methyl group (~3.8-4.0 ppm). The 4-OH proton may appear as a broad singlet. ¹³C NMR will show the ester carbonyl carbon around 165-175 ppm.[2]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula (C₁₂H₁₁NO₃) by providing an exact mass measurement. The molecular ion peak (M+) would be observed at m/z ≈ 217.22.[2]
-
HPLC/UPLC: This is the best method for assessing purity. A pure sample should show a single major peak.
Q: What are the key safety precautions for this synthesis? A:
-
High Temperatures: The use of high-boiling solvents like Dowtherm A requires a well-calibrated heating mantle and constant monitoring in a fume hood. Ensure there are no flammable materials nearby.
-
Aniline Toxicity: 2-methylaniline is toxic and readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Build-up: When using microwave synthesis, ensure you are using appropriate sealed vessels designed for high pressures and temperatures.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
Step A: Condensation
-
To a round-bottom flask, add purified 2-methylaniline (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq).
-
Equip the flask with a condenser or short-path distillation head.
-
Heat the mixture in an oil bath at 130 °C for 2 hours, or until TLC analysis shows complete consumption of the aniline. The mixture will become a thick oil or solid upon cooling.
-
The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol if desired.
Step B: Thermal Cyclization
-
Place the crude anilinomethylenemalonate intermediate from Step A into a round-bottom flask.
-
Add a high-boiling solvent, such as Dowtherm A, in sufficient quantity to create a stirrable slurry (approx. 5-10 mL per gram of intermediate).
-
Heat the mixture to a vigorous reflux (~250 °C) using a heating mantle.
-
Maintain the reflux for 1-2 hours. Monitor the reaction by TLC (a good mobile phase is 50:50 ethyl acetate:hexanes). The product spot should be UV active and have a lower Rf than the intermediate.
-
Once the reaction is complete, allow the mixture to cool to below 100 °C.
-
Carefully add hexanes or toluene to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexanes to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol, isopropanol, or glacial acetic acid to yield the final product as a crystalline solid.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Li, W., et al. (2017). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6678. [Link]
-
Cabrera, E., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20526-20537. [Link]
-
Chowdhury, R., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 10(10), 1734-1746. [Link]
-
Tadesse, A., & D'hooghe, M. (2020). Recent advances in the synthesis and biological and pharmaceutical activity of quinoline and its analogues: a review. RSC advances, 10(40), 23961–23987. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Challenges in Scaling Up Quinoline Synthesis Reactions
Introduction: From Bench to Bulk—The Quinoline Scale-Up Challenge
The synthesis of the quinoline scaffold, a cornerstone in pharmaceuticals and materials science, presents a unique set of challenges when transitioning from the controlled environment of a laboratory flask to the dynamic conditions of a large-scale reactor.[1][2] While classic named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are robust at the gram scale, their exothermic nature, potential for side reactions, and demanding work-up procedures can become formidable obstacles during process development.[1][2][3][4]
This technical guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, chemists, and process engineers with the expert insights needed to anticipate, diagnose, and resolve common issues encountered during the scale-up of these critical reactions. We will delve into the causality behind these challenges, offering validated protocols and data-driven solutions to ensure a safe, efficient, and scalable synthesis.
Part 1: General Scale-Up Phenomena—Frequently Asked Questions
This section addresses overarching challenges that are common to most quinoline synthesis scale-up campaigns.
Q1: My reaction yield dropped from 85% at the 1-liter scale to 60% in a 50-liter reactor. What are the most likely causes?
A: A significant yield drop upon scale-up is a classic process chemistry problem, typically rooted in fundamental principles of chemical engineering: mass and heat transfer.[4] As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This has two major consequences:
-
Inefficient Heat Dissipation: Exothermic reactions that were easily managed in a small flask can generate heat faster than it can be removed in a large vessel. This leads to temperature gradients, or "hot spots," which can cause thermal degradation of starting materials, intermediates, or the final product, and promote the formation of polymeric tars.[4][5]
-
Poor Mixing: What appears as a homogenous solution on a small scale can suffer from inadequate mixing in a large reactor. This results in localized areas of high reactant concentration, which can favor undesired side reactions over the main product pathway.[4]
Caption: Decision tree for accelerating a slow Friedländer synthesis.
Part 3: Purification and Safety at Scale
Q: Column chromatography is not feasible for purifying my 2 kg batch of crude quinoline. What are the best large-scale purification strategies?
A: Moving away from chromatography is a critical step in developing a scalable process. The most common and effective large-scale purification techniques for quinoline derivatives are recrystallization and distillation.
-
Recrystallization: This is the preferred method for solid products. The key is a thorough solvent screen to identify a solvent (or solvent system) that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Steam Distillation: For liquid or low-melting solid quinolines, steam distillation is a classic and highly effective technique. It is particularly useful for separating the product from non-volatile tars and inorganic salts. The crude product is often made strongly basic before distillation to ensure the quinoline is in its free base form. * Acid-Base Extraction: An aqueous acid wash can remove unreacted aniline, while a subsequent basification and extraction can help isolate the quinoline product.
[6]Q: What are the critical safety considerations when scaling up a highly exothermic Skraup synthesis?
A: Safety is paramount. A thorough risk assessment must be conducted before any scale-up operation.
[3][7]* Thermal Hazard Assessment: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile, including the onset temperature of decomposition and the maximum temperature attainable under adiabatic conditions. *[8] Controlled Addition: As discussed, use a semi-batch process with controlled addition of a limiting reagent to manage the rate of heat generation. *[4] Adequate Cooling: Ensure the reactor's cooling system is capable of handling the total heat output of the reaction.
-
Emergency Preparedness: Have a documented plan for cooling failure. This may include an emergency quench system or pressure relief devices like bursting discs or safety valves. A[8]void using simple gas needles for venting on large-scale reactions as they can be easily overwhelmed.
[9]---
References
-
Shaikh, A. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Available at: [Link]
-
Shaikh, A. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health (PMC). Available at: [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Available at: [Link]
-
University of Illinois Division of Research Safety (2019). Scale-up Reactions. Available at: [Link]
-
Gutsulyak, D. V., & Kislitsyn, Y. A. (2012). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
Green Chemistry (RSC Publishing) (2021). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Li, M.-L. et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Manske, R. H. F. (2011). The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
NileRed (2024). Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]
-
Slideshare (2017). synthesis of quinoline derivatives and its applications. Available at: [Link]
-
Institution of Chemical Engineers (IChemE). The protection of reactors containing exothermic reactions: an HSE view. Available at: [Link]
-
Wikipedia. Combes quinoline synthesis. Available at: [Link]
-
Stoessel, F. (2019). Safe scale-up with exothermic reactions. ResearchGate. Available at: [Link]
-
Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. icheme.org [icheme.org]
- 8. researchgate.net [researchgate.net]
- 9. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
Addressing solubility issues of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate in experiments
Topic: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate[1]
Executive Summary & Molecule Profile
The Challenge: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) presents a classic solubility paradox common to quinoline-2-carboxylates. While theoretically possessing polar groups (hydroxyl, ester), the molecule exhibits significant crystal lattice energy due to intermolecular hydrogen bonding and
Technical Snapshot:
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | MW ~217.22 g/mol | |
| LogP (Estimated) | 1.0 – 2.0 | Moderate lipophilicity; requires organic co-solvents.[1] |
| pKa (Acidic) | ~8.0 – 9.0 (4-OH/NH) | Ionizes (deprotonates) at high pH, increasing solubility. |
| Tautomerism | 4-Hydroxy | Predominantly exists as the less soluble 4-quinolone in polar solvents. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in neutral buffers (PBS, pH 7.4). |
| Solubility (DMSO) | > 20 mg/mL | Excellent solvent for stock solutions. |
Core Troubleshooting Logic: The Solubility Decision Matrix
Before beginning formulation, determine your experimental constraints using the logic flow below. This prevents common precipitation events during serial dilution.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental type.
Module 1: Preparation of Stock Solutions
Objective: Create a stable, high-concentration stock solution free of micro-aggregates.
Recommended Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for this compound. Avoid Ethanol if possible, as it evaporates readily, changing concentration over time, and has lower solubilizing power for the quinolone tautomer.
Protocol:
-
Weighing: Weigh the solid Methyl 4-hydroxy-8-methylquinoline-2-carboxylate into a glass vial. (Plastic vials can leach plasticizers in DMSO).
-
Calculation: Calculate the volume of DMSO required to reach 20 mM or 50 mM .
-
Formula:
-
-
Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5-10 minutes. The compound is thermally stable up to >150°C, so mild heating is safe.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Critical Check: Visually inspect the stock solution against a light source. It should be perfectly clear. Any turbidity indicates incomplete dissolution, which will ruin
Module 2: In Vitro Assay Formulation (Cell Culture)
Issue: "Crashing out" (precipitation) when the DMSO stock hits the aqueous cell media.
Mechanism: The hydrophobic effect drives the lipophilic quinoline molecules to aggregate immediately upon contact with water.
Protocol for Serial Dilution: Do NOT pipette the DMSO stock directly into a large volume of media. This causes local high concentrations and instant precipitation.
-
Intermediate Plate Method:
-
Prepare your serial dilutions in 100% DMSO first in a separate plate/tube.
-
Example: Dilute 10 mM stock
1 mM 0.1 mM (all in DMSO).
-
-
The "Shift" Step:
-
Pipette a small volume (e.g., 1 µL) of the DMSO dilution into the cell culture well (e.g., 199 µL media).
-
This ensures the final DMSO concentration is 0.5% and mixing is rapid.
-
-
Limit of Solubility:
-
For this specific compound, aqueous solubility limits are typically around 50–100 µM in media with 1% DMSO. Above this, you may see micro-crystals under the microscope.
-
Module 3: In Vivo Vehicle Formulation
Objective: Deliver a high dose (e.g., 10-50 mg/kg) to an animal without clogging needles or causing toxicity from the vehicle.
Recommended Vehicles:
| Route | Vehicle Composition | Preparation Order (Crucial) |
| IP / PO (Standard) | 10% DMSO / 40% PEG400 / 50% Water | 1. Dissolve drug in DMSO completely.2. Add PEG400 and vortex.3. Slowly add Water while vortexing. |
| PO (High Dose) | 0.5% Methylcellulose / 0.1% Tween 80 | 1. Micronize the drug (mortar & pestle).2. Suspend in vehicle.3. Sonicate to create a uniform suspension. |
| IV (Strict Solution) | 5% DMSO / 10% Solutol HS 15 / 85% Saline | 1. Dissolve in DMSO.2. Add melted Solutol (warm).3. Add warm Saline. |
Troubleshooting the "Cloudy" Vehicle: If the solution turns cloudy upon adding water (Step 3 above), you have formed a suspension.
-
For Oral (PO): This is acceptable if the suspension is fine and uniform. Shake well before dosing.
-
For IV:STOP. Do not inject particles intravenously. You must lower the concentration or increase the ratio of solubilizers (e.g., increase PEG400 to 60%).
Advanced Topic: pH-Dependent Solubility & Tautomerism
Users often ask if they can use acid or base to dissolve the compound.
The Tautomer Trap: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate exists in equilibrium between the enol (hydroxy) and keto (quinolone) forms.
Figure 2: Tautomeric equilibrium. The 4-quinolone form dominates in aqueous solution, contributing to poor solubility due to strong intermolecular hydrogen bonding.
pH Adjustment Guide:
-
Acidic pH (< 4): The quinoline nitrogen can be protonated (
~2-4). However, the ester group at position 2 is susceptible to acid hydrolysis over time. Not recommended for long-term storage. -
Basic pH (> 9): The 4-OH group deprotonates (
~8-9), forming an anion. This drastically increases solubility.-
Strategy: If your assay allows, use a buffer at pH 8.0–8.5. This may keep the compound in solution better than at pH 7.4.
-
Warning: Ester hydrolysis (saponification) is rapid at high pH. Use fresh preparations only.
-
Frequently Asked Questions (FAQ)
Q1: Can I use ethanol instead of DMSO for cell culture? Answer: It is not recommended. Ethanol evaporates rapidly, altering the concentration of your stock solution during the experiment. Furthermore, this compound is generally less soluble in ethanol than in DMSO. If DMSO toxicity is a concern for your specific cell line, consider using minimal DMF (Dimethylformamide), though DMSO is usually better tolerated < 0.5%.
Q2: My compound precipitated in the fridge. Is it ruined? Answer: No.[2][3][4] Re-dissolve it by warming the vial to 37°C and vortexing. Ensure it is fully dissolved before use. If a precipitate remains, spin it down and check the concentration of the supernatant, or discard and prepare fresh.
Q3: Can I convert it to a salt to improve solubility? Answer: Yes, but with caution. You can generate the Sodium Salt by treating with 1 equivalent of NaOH or Sodium Methoxide. This removes the proton from the 4-OH.
-
Pros: Much higher water solubility.
-
Cons: The solution will be alkaline. In a buffered biological system (pH 7.4), the salt will likely convert back to the free acid/neutral form and potentially precipitate if the concentration exceeds the solubility limit.
Q4: Why does the literature call it "4-hydroxy" if it's a quinolone? Answer: This is a historical naming convention. In the solid state and non-polar solvents, the enol (hydroxy) form may be significant, but in water/biological media, the keto (quinolone) form usually predominates. This structural reality is why "phenol-like" solubility predictions often fail for this class of molecules.
References
-
PubChem. (2025).[2] Methyl 8-hydroxyquinoline-2-carboxylate (Analogous Structure Data). National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Gershon, H., et al. (2003).[5] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie. Retrieved February 2, 2026, from [Link]
Sources
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3 | CID 12336161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-Hydroxyquinoline-2-carboxylate | 5965-59-3 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. research.library.fordham.edu [research.library.fordham.edu]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) Purification of Quinoline Derivatives
Welcome to the technical support center for the purification of quinoline derivatives. As a class of nitrogen-containing heterocyclic aromatic compounds, quinolines are foundational scaffolds in pharmaceuticals and materials science. However, their inherent basicity and diverse polarity present unique challenges during HPLC purification. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and systematic troubleshooting strategies to overcome common obstacles in the purification of these valuable compounds.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses the most common issues encountered during the HPLC purification of quinoline derivatives. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Severe Peak Tailing
Q: My quinoline derivative peaks are exhibiting significant tailing. What is the root cause of this poor peak shape?
A: Peak tailing is the most frequent challenge when purifying basic compounds like quinoline derivatives. The primary cause is the interaction between the basic nitrogen atom in the quinoline structure and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18, C8).[1][2] These silanol groups can become ionized (negatively charged) at moderate pH levels, leading to strong, undesirable ionic interactions with the protonated (positively charged) basic analyte. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[1]
Q: How can I systematically eliminate or reduce peak tailing for my quinoline compounds?
A: A multi-faceted approach is often required to achieve symmetrical, Gaussian peaks. The strategies below can be used alone or in combination to mitigate unwanted silanol interactions.
| Strategy | Mechanism of Action | Recommended Parameters & Considerations |
| Mobile Phase pH Adjustment | By lowering the mobile phase pH, residual silanol groups are fully protonated (neutral), minimizing their ability to ionically interact with the basic analyte.[3][4] | Target pH: 2.5 - 3.5. Use a buffer like phosphate or formate to maintain a stable pH. Caution: Ensure your column is stable at low pH. Continuous use of low pH can degrade standard silica columns.[5] |
| Use of a Competing Base | A small concentration of a basic additive, or "silanol suppressor," is added to the mobile phase. This additive preferentially interacts with the active silanol sites, effectively shielding the analyte from them.[3] | Additive: Triethylamine (TEA) at 5-10 mM concentration is a common choice.[3] Impact: This can improve peak shape dramatically but may shorten column lifetime and suppress MS signal if using LC-MS. |
| Employ a High-Purity, End-Capped Column | Modern HPLC columns are manufactured with high-purity silica with minimal metal contaminants and are "end-capped" to cover most residual silanols. | Recommendation: Use columns specifically marketed as "base-deactivated" or designed for the analysis of basic compounds.[2][6] These columns provide the most inert surface. |
| Increase Buffer Concentration | A higher buffer concentration can help mask residual silanol activity and maintain a more consistent ionic environment, improving peak shape. | Range: Increase buffer concentration from a typical 10 mM up to 50 mM. Monitor system backpressure, as higher buffer concentrations increase mobile phase viscosity. |
Troubleshooting Workflow for Peak Tailing
This decision tree provides a logical workflow for addressing peak tailing issues with quinoline derivatives.
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Poor or No Retention of Polar Quinolines
Q: My highly substituted (polar) quinoline derivative shows little to no retention on a standard C18 column, eluting near the solvent front. How can I improve its retention?
A: This is a common problem when polar analytes have a higher affinity for the polar mobile phase than for the nonpolar stationary phase in reversed-phase (RP) chromatography.[7] Here are several effective strategies to enhance retention:
-
Increase Mobile Phase Polarity: The simplest approach is to decrease the organic solvent (e.g., acetonitrile, methanol) concentration and increase the aqueous portion. However, some C18 columns suffer from "phase collapse" in highly aqueous mobile phases. Use a column specifically designed for use in 100% aqueous conditions (often designated with "AQ" or similar).
-
Employ a More Polar Stationary Phase: Standard C18 phases may be too nonpolar. Consider a column with a different chemistry that offers alternative selectivity:
-
Phenyl-Hexyl Columns: Provide pi-pi interactions with the aromatic quinoline ring system, which can enhance retention.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, making them resistant to phase collapse and offering unique selectivity for polar compounds.[7]
-
-
Switch to HILIC: For very polar quinoline derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. This promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to strong retention.[7]
-
Utilize Ion-Pairing Chromatography: For quinoline derivatives that are ionized at the working pH, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[7][8] The reagent forms a neutral ion-pair with the charged analyte, increasing its overall hydrophobicity and affinity for the RP stationary phase.[7][8] For a positively charged quinoline, a reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate would be used.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting an HPLC column for a new quinoline derivative?
A1: A great starting point is a modern, high-purity, end-capped C18 column.[9] This is the most versatile reversed-phase column. Use a standard particle size (e.g., 5 µm) for initial method development. Based on the initial results, you can decide if a different selectivity (like a Phenyl-Hexyl) or a different mode (like HILIC) is necessary.[10][11]
Q2: How do I choose the right mobile phase pH for my quinoline derivative?
A2: The mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds like quinolines.[12] As a general rule, you should work at a pH that is at least 2 units away from the pKa of your analyte to ensure it is in a single, stable ionic form. For basic quinolines, this often means working at a low pH (e.g., pH 2.5-3.5) where the molecule is fully protonated and stable, which also helps to suppress silanol interactions.[13]
Q3: When should I consider using ion-pairing chromatography?
A3: Consider ion-pairing chromatography when you have a polar, ionizable quinoline derivative that is poorly retained in standard reversed-phase mode, even with highly aqueous mobile phases.[7] It is particularly useful when you need to separate a mixture of charged and neutral compounds or when HILIC is not providing adequate separation. Be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[14]
Q4: What are the best practices for purifying chiral quinoline derivatives?
A4: Many quinoline-based drugs are chiral, and their enantiomers can have different biological activities.[15] There are two main HPLC approaches for their separation:
-
Direct Method: This is the most common approach and involves using a Chiral Stationary Phase (CSP). CSPs are designed to have specific stereoselective interactions with enantiomers. Polysaccharide-based CSPs are a popular first choice.[16]
-
Indirect Method: This involves derivatizing the racemic quinoline mixture with a chiral derivatizing agent to form a pair of diastereomers.[17][18] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[17][18] This method requires an extra reaction step but can be very effective.
Q5: My quinoline derivative appears to be degrading on the silica gel during flash chromatography. What can I do?
A5: The acidic nature of standard silica gel can cause the degradation of sensitive quinoline derivatives.[7] To prevent this, you can:
-
Deactivate the Silica Gel: Pre-treat the packed flash column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine. This neutralizes the acidic sites.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as diol.[7]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Quinoline Derivatives
This protocol provides a robust starting point for the purification of a moderately polar quinoline derivative.
-
Column Selection:
-
Use a high-purity, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. (For MS compatibility) or 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter all mobile phases through a 0.45 µm filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λmax).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Column Equilibration:
-
Before the first injection, equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 column volumes (approximately 30 minutes at 1.0 mL/min).
-
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for purifying acid-sensitive quinoline derivatives without degradation.
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., Hexanes/Ethyl Acetate) that provides a target compound Rf of approximately 0.2-0.3.[7]
-
-
Column Packing:
-
Dry pack or prepare a slurry of standard silica gel and pack your flash column.
-
-
Deactivation Procedure:
-
Prepare a deactivating solvent by adding 1-2% triethylamine to your chosen initial elution solvent (e.g., 95:5 Hexanes/Ethyl Acetate + 2% TEA).
-
Flush the packed column with 2-3 column volumes of this deactivating solvent. This will neutralize the acidic silanol sites.[7]
-
Flush the column with 2-3 column volumes of the initial elution solvent without triethylamine to remove any excess base before loading the sample.
-
-
Sample Loading and Elution:
-
Load your crude sample (dissolved in a minimal amount of solvent or adsorbed onto silica).
-
Run your gradient as determined by your TLC analysis.
-
References
-
Review on Common Observed HPLC Troubleshooting Problems. (2020). ResearchGate. Retrieved from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry. Retrieved from [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2004). Journal of Chromatography B. Retrieved from [Link]
-
Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry. (2005). Journal of Chromatography A. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Effect of the pH of the mobile phase on the separation efficiency of QN. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC Column Selection - Are You Barking Up the Right Tree? (2013). Chromatography Online. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). Chromatography Online. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc.. Retrieved from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. Retrieved from [Link]
-
The Impact of pH On HPLC Method Development: Separations at Low pH - Retention and Selectivity. (n.d.). Scribd. Retrieved from [Link]
-
Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. (2024). ResearchGate. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.. Retrieved from [Link]
Sources
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- 2. chromtech.com [chromtech.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. amerigoscientific.com [amerigoscientific.com]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scribd.com [scribd.com]
- 14. Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in the Gould-Jacobs reaction
Subject: Identifying and Minimizing Side Reactions in 4-Hydroxyquinoline Synthesis Ticket ID: GJ-PROTO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open for Consultation
Introduction: The "Black Tar" Paradox
Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely facing the classic Gould-Jacobs paradox: a reaction that looks simple on paper (aniline + malonate
The Gould-Jacobs reaction involves a delicate balance between thermal activation (required for cyclization) and thermal decomposition (polymerization/oxidation). This guide deconstructs the reaction into its two critical phases, providing mechanistic causality for failures and self-validating protocols to ensure purity.
Module 1: The Condensation Phase (Formation of the "Anil")[1]
The Objective: React an aniline (1) with an alkoxymethylenemalonate (2) (usually EMME or DEEM) to form the anilinomethylenemalonate intermediate (3).[1][2]
Common Failure Modes
| Symptom | Root Cause | Mechanistic Insight |
| Low Conversion | Reversibility of Michael Addition | The reaction releases ethanol. If ethanol is not removed, the equilibrium shifts back to starting materials. |
| Bis-Anil Formation | Incorrect Stoichiometry | Excess aniline can attack the ester groups of the malonate, leading to diamides rather than the desired acrylate. |
| "Gummy" Solid | Solvent Trapping | The intermediate often solidifies upon cooling. Traces of high-boiling solvents prevent crystallization. |
Troubleshooting Q&A
Q: My LC-MS shows 30% starting aniline remaining after reflux. Adding more EMME doesn't help. Why? A: You are fighting equilibrium. The condensation is an addition-elimination reaction releasing ethanol.
-
The Fix: Do not just reflux. You must remove ethanol continuously. Use a Dean-Stark trap (if using toluene/benzene) or perform the reaction neat (solvent-free) under a weak vacuum or stream of nitrogen to strip ethanol as it forms.
Q: I see a side product with M+ = [Aniline + Malonate - 2EtOH]. What is this? A: This is likely the malonamide side product. It happens if the aniline attacks the ester carbonyls instead of the activated double bond.
-
The Fix: Control the temperature. The Michael addition (desired) is kinetically favored at lower temperatures (
). Amide formation (undesired) competes at higher temperatures ( ) or with prolonged heating.
Module 2: The Thermal Cyclization (The "Danger Zone")
The Objective: Cyclize intermediate (3) into the 4-hydroxyquinoline core (4) via high-temperature intramolecular substitution.
The Critical Decision: Heat Transfer
This step typically requires
Visualizing the Pathway & Side Reactions
Figure 1: Reaction pathways showing the narrow window between successful cyclization and thermal degradation.
Troubleshooting Q&A
Q: My reaction turned into a solid black rock. How do I prevent this? A: This is "coking," caused by localized overheating and oxidation.
-
Protocol Adjustment:
-
Dilution: Use Dowtherm A (Diphenyl ether/Biphenyl eutectic). It boils at
, acting as a "thermal clamp." The temperature cannot exceed this, preventing runaway heating. -
Inert Atmosphere: Oxygen at
is destructive. You must vigorously sparge the solvent with Argon/Nitrogen before and during heating. -
Addition Rate: Do not dump the solid intermediate into the hot solvent. Add it slowly (portion-wise) or as a hot solution to maintain high dilution.
-
Q: I am using a meta-substituted aniline (e.g., m-chloroaniline). I see two peaks in HPLC. A: You have a regioselectivity issue. Cyclization can occur at the two ortho positions (relative to the nitrogen).
-
The Science:
-
Steric Control: Cyclization usually favors the less hindered position (giving the 7-substituted quinoline).
-
Electronic Control: Strongly electron-donating groups (EDGs) activate the para position relative to themselves, directing cyclization to the crowded position (giving the 5-substituted quinoline).
-
-
The Fix: If separation is difficult, consider blocking the unwanted position or using a specific synthesis (e.g., Conrad-Limpach) instead of Gould-Jacobs for that specific substrate.
Q: The intermediate sublimes into the condenser before reacting. A: Common with halogenated anilines.
-
The Fix: Use a "flux" method. Pre-heat the Dowtherm A to
before adding the intermediate. The reaction (cyclization) is faster than the sublimation if the thermal energy is immediately available.
Module 3: Optimized Experimental Protocol
This protocol minimizes residence time at high temperatures, the primary cause of side reactions.
Step 1: Solvent-Free Condensation
-
Mix 1.0 eq Aniline + 1.1 eq Diethyl ethoxymethylenemalonate (EMME).
-
Heat to
for 1-2 hours under a slow stream of (to carry away EtOH). -
Validation: Monitor by TLC/LCMS. Disappearance of aniline indicates completion.
-
Cool to solidify. Recrystallize from Hexane/EtOH if purity is
. Crucial: Impurities here catalyze tar formation in Step 2.
Step 2: Flash Thermal Cyclization (The "Drop" Method)
-
Set up a 3-neck flask with a mechanical stirrer (magnetic bars often fail in viscous Dowtherm), internal thermometer, and reflux condenser.
-
Add Dowtherm A (10 mL per 1 g of intermediate).
-
Heat solvent to a rolling reflux (
) . Ensure vigorous flow. -
The Drop: Add the solid intermediate (from Step 1) in small portions through a powder funnel or as a pre-heated slurry.
-
Why? Instant dilution prevents intermolecular polymerization.
-
-
Maintain reflux for 15–45 minutes. (Monitor by LCMS; prolonged heating = tar).
-
Workup: Cool to room temperature. Add an equal volume of Hexane. The product usually precipitates as a beige/brown solid, while the tar/impurities remain in the Dowtherm/Hexane mother liquor.
Module 4: Advanced Logic Tree (Graphviz)
Use this decision tree to diagnose yield losses.
Figure 2: Diagnostic logic flow for isolating Gould-Jacobs failure modes.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Reitsema, R. H. (1948).[3] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43–68.[3] Link
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline and Ethyl Ethoxymethylenemalonate.[1][3][4][5] Journal of the American Chemical Society, 68(7), 1204–1208. Link
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Method of Gould and Jacobs. Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Li, J. J. (2009). Gould-Jacobs Reaction.[1][2][3][4][5][6][7][8][9][10] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (4th ed., pp. 265-266). Springer. Link
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Methylation of 4-Hydroxyquinolines
Status: Operational Ticket ID: REGIO-4HQ-001 Support Tier: Level 3 (Senior Application Scientist)
The Core Challenge: The Tautomer Trap
User Issue: "I am trying to methylate 4-hydroxyquinoline. I need the ether (O-Me), but I keep getting the N-methyl ketone, or a mixture of both. Why is this happening?"
Technical Analysis: The root cause is the ambident nucleophilicity of the substrate. 4-hydroxyquinoline is a misnomer; in solution, it exists predominantly as the 4-quinolone (keto) tautomer, not the enol.
-
Thermodynamic Reality: The N–H bond is stronger, and the aromaticity of the pyridone ring (in the keto form) is a significant driving force.
-
The Trap: Standard alkylation conditions (strong base + alkyl halide) produce a delocalized anion. The nitrogen center is often more nucleophilic (softer) or the reaction is thermodynamically controlled to yield the N-methylated product (the quinolone). To get the O-methyl ether, you must override this natural preference using kinetic control or coordination chemistry .
Visualizing the Problem (Pathway Diagram)
Protocol A: Targeting N-Methylation (The Quinolone)
Objective: Synthesis of N-methyl-4-quinolone. Success Rate: High (>90% regioselectivity).
The Logic: To favor N-methylation, we utilize the Hard-Soft Acid-Base (HSAB) principle and thermodynamic control. The nitrogen in the delocalized anion is the "softer" nucleophilic center compared to the "hard" oxygen. Using a polar aprotic solvent dissociates the ion pair, leaving the anion free to react at its most nucleophilic site (Nitrogen).
Standard Operating Procedure (SOP):
-
Reagents: Methyl Iodide (MeI) (1.2 equiv), Potassium Carbonate (
) (2.0 equiv). -
Solvent: DMF (Dimethylformamide) or DMSO. Critical: Do not use protic solvents like methanol.
-
Conditions: Heat to 60–80°C for 4–12 hours.
-
Workup: Dilute with water, extract with DCM. The N-methyl product is highly polar; ensure thorough extraction.
Green Chemistry Alternative (Dimethyl Carbonate - DMC):
-
Mechanism: DMC acts as a "hard" electrophile, but under reflux (90°C), the reaction is often driven by the stability of the N-methylated product (BAl2 mechanism).
-
Note: While DMC is greener, MeI/DMF is historically more reliable for strict N-selectivity in this specific scaffold.
Protocol B: Targeting O-Methylation (The Ether)
Objective: Synthesis of 4-methoxyquinoline. Success Rate: High (requires specific reagents).
The Logic: You cannot rely on simple deprotonation here. You must either block the nitrogen or activate the oxygen specifically.
Method 1: The Silver Bullet (Coordination Control)
This is the most robust method for O-alkylation of 4-hydroxyquinolines.
-
Mechanism: Silver ions (
) have a high affinity for nitrogen (soft-soft interaction). The silver coordinates to the quinoline nitrogen, physically blocking it and electronically forcing the electrophile to attack the oxygen. -
Reference: This follows the classic Curtin-Hammett principle where the metal ion shifts the transition state energy.
SOP:
-
Reagents: Methyl Iodide (MeI) (1.5 equiv), Silver Carbonate (
) (1.0–2.0 equiv). -
Solvent: Toluene or Benzene (Non-polar aprotic is essential).
-
Why? Non-polar solvents promote tight ion pairing and coordination of the Ag to the Nitrogen.
-
-
Conditions: Room Temperature to 40°C. Shield from light.
-
Workup: Filter off the silver salts (Celite). Evaporate solvent.[1]
Method 2: The Mitsunobu Reaction (O-Activation)
-
Reagents: Methanol (as nucleophile source),
, DIAD/DEAD. -
Mechanism: The reaction activates the methanol (forming a P-O bond), which is then attacked by the oxygen of the quinoline (acting as the nucleophile) to release phosphine oxide.
-
Selectivity: Exclusively O-selective because the reaction is driven by the formation of the strong P=O bond and the specific activation of the alcohol.
Diagnostic Center: Did it work?
User Issue: "I have a white solid. How do I know which isomer I made without growing a crystal?"
Troubleshooting via NMR:
The most definitive method is Carbon-13 (
| Feature | N-Methyl-4-Quinolone (Target A) | 4-Methoxyquinoline (Target B) |
| ~176 - 178 ppm (Carbonyl C=O) | ~160 - 163 ppm (Ether C-O) | |
| ~3.8 - 4.0 ppm (Singlet) | ~4.0 - 4.1 ppm (Singlet) | |
| Deshielded (~8.2 - 8.4 ppm) | Normal aromatic (~7.9 - 8.1 ppm) | |
| Solubility | High in water/polar organic | High in non-polar organic |
-
The H-8 Tell: In the N-methyl quinolone, the carbonyl group is locked in place, creating a deshielding anisotropy cone that affects the proton at position 8 (peri-position). In the O-methyl ether, this effect is absent.
Decision Matrix (Workflow)
Frequently Asked Questions (FAQ)
Q: Why does Silver Carbonate favor O-methylation?
A: This is based on the HSAB (Hard Soft Acid Base) theory. The Silver ion (
Q: Can I use Diazomethane (
Q: I used Acetone/
References
-
Regioselective Alkylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Source: MDPI (Molecules). Note: Demonstrates the predominance of O-methylation in complex quinoline scaffolds when using specific conditions, but highlights the N vs O mixture risk with simple alkyl halides.
-
Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones. Source: ResearchGate / Synthetic Communications. Note: The definitive protocol for using
to achieve high O-regioselectivity. -
Synthesis and biological activity of methylated derivatives of Pseudomonas metabolites. Source: Beilstein Journal of Organic Chemistry.[3] Note: Details the synthesis of PQS signaling molecules, comparing MeI/
(which gave N/O mixtures) vs specific O-methylation strategies. -
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: NIH / PMC. Note: General mechanism and application of Mitsunobu for converting enol/alcohol groups to ethers with high selectivity.
Sources
Enhancing the metabolic stability of quinoline-based drug candidates
Welcome to the Quinoline Optimization Hub.
Role: Senior Application Scientist Subject: Metabolic Stability Enhancement for Quinoline Scaffolds
Introduction: The Quinoline Paradox
Quinolines are a privileged scaffold in medicinal chemistry, present in antimalarials, kinase inhibitors (e.g., c-Met inhibitors), and GPCR ligands. However, they present a distinct metabolic paradox: high synthetic tractability but complex metabolic liability.
While researchers often focus on Cytochrome P450 (CYP)-mediated clearance, quinolines are notorious substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal stability assays. This oversight leads to the "species mismatch trap," where a lead compound exhibits excellent stability in rodent models but is rapidly cleared in humans.
This guide provides a systematic approach to diagnosing and fixing these metabolic leaks.
Module 1: Diagnostic Workflow (Is it CYP or AO?)
Before modifying the chemistry, you must identify the enzyme system responsible for clearance. Standard microsomal assays (containing CYPs) do not contain AO (which is cytosolic).
The "Cytosol Gap" Experiment
If your compound is stable in Liver Microsomes (LM) but unstable in Hepatocytes, you likely have a non-CYP liability (AO or Conjugation).
Decision Logic:
Figure 1: Diagnostic decision tree to distinguish between CYP-mediated and AO-mediated clearance mechanisms.
Module 2: The Aldehyde Oxidase (AO) Trap
The Issue: AO attacks the electron-deficient carbon alpha to the nitrogen (C2 position in quinoline). This oxidation converts the quinoline into a 2-quinolinone (lactam). The Risk: Rodents (rats/mice) have different AO expression levels and substrate specificities compared to humans. A compound stable in rats may fail in humans due to this "species difference" [1, 2].
Troubleshooting AO Instability
| Strategy | Mechanism | Implementation Note |
| Block C2 Position | Steric/Electronic blocking of the metabolic soft spot. | Introduce a Methyl, Chlorine, or Cyano group at C2. This is the most effective fix. |
| Electron Density Modulation | AO prefers electron-deficient rings. | Adding electron-donating groups (EDGs) like -OMe at C6 or C7 can reduce the electrophilicity of the ring, slowing AO attack. |
| Scaffold Hopping | Remove the specific substrate motif. | Switch to a Naphthyridine or Quinazoline core (though Quinazolines also have AO liability at C4). |
Q: "I cannot substitute C2 due to binding pocket constraints. What now?" A: Try modulating the electronics at C3. Research indicates that small electron-donating groups at C3 can actually increase AO liability, while bulky substituents at C3 can decrease it via steric hindrance, even without direct C2 substitution [1].
Module 3: CYP-Mediated Instability
If your diagnostic (Figure 1) points to Microsomal instability, the culprit is likely Cytochrome P450 (CYP3A4 is the most common for lipophilic quinolines).
Chemical Modification Strategies
-
Deuterium Switch (Kinetic Isotope Effect):
-
Concept: C-D bonds are stronger than C-H bonds. If the rate-limiting step is hydrogen abstraction at a benzylic position (e.g., a methyl group attached to the quinoline), deuteration can significantly improve half-life (
) [3]. -
Target: Methyl groups on the ring or benzylic carbons on side chains.
-
-
Fluorine Scan:
-
Concept: Fluorine is bio-isosteric to hydrogen but blocks oxidation due to the high strength of the C-F bond and its electronegativity, which deactivates the ring toward oxidation.
-
Target: Replace H at the Site of Metabolism (SOM) identified by metabolite ID studies (often C4 or benzylic positions).
-
-
LogD Reduction (Lipophilicity Control):
-
Concept: High LogD (>3.0) drives non-specific binding and CYP affinity.
-
Target: Introduce polar heteroatoms (e.g., replace a carbon side chain with an ether or amine) to lower LogD to the 1.0–2.5 range.
-
Module 4: Experimental Protocol (Microsomal Stability)
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (or 1 mM NADPH solution).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).
Workflow:
Figure 2: Step-by-step workflow for the standard microsomal stability assay.
Detailed Steps:
-
Preparation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).
-
Pre-incubation: Mix 0.5 mg/mL microsomes with the compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.
-
Sampling: At
min, remove aliquots (e.g., 50 µL) and immediately dispense into 150 µL of ice-cold Acetonitrile (Stop Solution). -
Controls:
-
Calculation: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
FAQs: Troubleshooting Common Issues
Q: My compound shows high clearance in microsomes, but I see no metabolites in the mass spec. Where did it go?
A: This often indicates non-specific binding to the plasticware or the microsomes themselves, rather than metabolism. Check the "0 minute" recovery. If the signal at
Q: Can I use S9 fraction instead of Microsomes + Cytosol? A: Yes, S9 fractions contain both microsomes (CYP) and cytosol (AO). However, the enzyme concentration is more dilute in S9. If your compound has low-to-moderate turnover, S9 might not be sensitive enough to detect it. For quinolines, testing Cytosol specifically is more diagnostic for the AO liability.
Q: Why does my N-oxide metabolite appear in the LC-MS? A: Quinolines can undergo N-oxidation on the ring nitrogen. This is often reversible in vivo (reduced back to the parent) but can be a clearance sink. If N-oxidation is the primary route, consider adding steric bulk adjacent to the nitrogen (C2 or C8 positions) to hinder the approach of the oxidant.
References
-
Zhang, J., Xiao, S., Gao, Z., Yu, Z., & Zhang, J. (2018).[4] Metabolism of Quinoline-Containing c-Met Kinase Inhibitors by Aldehyde Oxidase: Effect of Electron-Donating Group and Steric Hindrance.[4][5] Drug Metabolism and Disposition, 46(11), 1685–1695.
-
Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.
-
Zuccarello, E., Zhang, H., Acquarone, E., et al. (2023).[6] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. Bioorganic & Medicinal Chemistry Letters, 92, 129409.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive [oak.novartis.com]
- 5. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to avoid impurities during heterocyclic compound synthesis
Technical Support Center: Heterocyclic Synthesis Optimization
Welcome to the Heterocyclic Chemistry Application Support Portal. Current Status: Operational Role: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for the synthesis, isolation, and purification of heterocyclic compounds, minimizing impurity profiles in drug discovery workflows.
Module 1: Catalyst Deactivation & Metal Scavenging
Ticket #: HC-001 Issue: "My Palladium-catalyzed cross-coupling (Suzuki/Buchwald) on a pyridine/imidazole substrate stalls at 20% conversion, and the reaction mixture turns black immediately."
Root Cause Analysis: Nitrogen-containing heterocycles (pyridines, imidazoles, thiazoles) possess lone pairs that act as competitive ligands (Lewis bases). These coordinate strongly to the electrophilic Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. This leads to:
-
Catalyst Poisoning: Formation of stable, inactive [Pd(Heterocycle)2Cl2] complexes.
-
Pd Black Precipitation: Without phosphine stabilization, Pd(0) aggregates into inactive metallic nanoparticles (the "black crash").
Resolution Protocol: Steric Bulk & Pre-Catalysts Do not simply add more catalyst. You must prevent the heterocycle from binding to the metal center.
Step-by-Step Workflow:
-
Switch to Bulky Ligands: Replace standard ligands (e.g., PPh3, dppf) with bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos, or BrettPhos). The steric bulk creates a "protective shell" around the Pd, preventing the smaller heterocyclic substrate from coordinating to the metal center while still allowing the reaction to proceed.
-
Use Pre-Catalysts: Avoid generating Pd(0) in situ from Pd(OAc)2 or Pd2(dba)3, which often leads to induction periods where poisoning occurs. Use oxidative addition complexes (e.g., XPhos Pd G3 ) that release the active species only upon heating.
-
The "Slow Addition" Technique: If the heterocycle is the nucleophile, add it slowly via syringe pump to keep its concentration low relative to the catalyst.
Post-Reaction Metal Removal (Scavenging): Heterocycles bind residual Pd tightly, causing high metal impurity levels (GTIs).
| Scavenger Type | Functional Group | Best For | Protocol |
| Silica-Thiol (Si-Thiol) | -SH | Pd(II), Pd(0), Cu, Ag | Add 4-5 eq. relative to catalyst.[1][2][3][4][5][6][7] Stir 4h @ 40°C. Filter. |
| Silica-Thiourea (Si-TMT) | Thiourea | Pd(II) (highly specific) | Add 3 eq. Stir 2-4h @ RT.[8] High affinity for Pd in presence of N-heterocycles. |
| Polyamine Resin | -NH2 / -NH- | Anionic metal complexes | Use for acidic reaction mixtures. |
Checkpoint: After scavenging, check the filtrate color. A transition from dark brown/black to yellow/colorless indicates successful metal removal.
Visual Troubleshooting: Catalyst Deactivation Logic
Caption: Decision tree for diagnosing and resolving Palladium catalyst deactivation in heterocyclic cross-coupling.
Module 2: Regiochemical Ambiguity
Ticket #: HC-002 Issue: "My Minisci reaction or electrophilic substitution on a substituted pyridine yields a mixture of C2 and C3 isomers that are impossible to separate by flash chromatography."
Root Cause Analysis: Heterocycles have distinct electronic zones.
-
Pyridines (Electron Deficient): Nucleophilic radicals (Minisci) attack the electron-deficient C2/C4 positions. Electrophiles attack the C3 position (if activated), but N-alkylation often competes.
-
Pyrroles/Indoles (Electron Rich): Electrophiles attack C2 (pyrrole) or C3 (indole).
Resolution Protocol: Blocking Groups & Transient Directing
1. The "Blocking Group" Strategy (Minisci C4-Selectivity): To force substitution at the C4 position of a pyridine when C2 is open:
-
Step A: Oxidize pyridine to Pyridine N-oxide (activates C2/C6 towards nucleophiles but also increases steric bulk).
-
Step B: If C2 attack is still dominant, install a temporary blocking group (e.g., Cl or t-butyl) at C2, perform the reaction at C4, and remove the blocker later (e.g., dechlorination via hydrogenolysis).
2. Controlling N- vs. C-Alkylation (Indoles):
-
Issue: Alkylating indole with an alkyl halide often yields N-alkylated (kinetic) and C3-alkylated (thermodynamic) mixtures.
-
Fix: Use Solvent Control .
-
Polar Aprotic (DMF/DMSO): Promotes dissociation of the N-Metal bond, creating a "naked" anion that favors N-alkylation .
-
Non-Polar/Protic (Toluene/IPA): Keeps the cation coordinated to the Nitrogen, shielding it and favoring C-alkylation .
-
Mg/Zn Salts: Adding
or promotes C-alkylation by chelating the nitrogen lone pair.
-
Visual Workflow: Regioselectivity Decision Matrix
Caption: Workflow for selecting the correct synthetic strategy based on heterocycle electronics.
Module 3: Stability & Polymerization (The "Red" Impurity)
Ticket #: HC-003 Issue: "My pyrrole/furan product was a yellow oil after extraction, but turned into a red/black tar after rotary evaporation or overnight storage."
Root Cause Analysis: Electron-rich heterocycles (pyrroles, furans, thiophenes) are acid-sensitive .
-
Trace Acid: Even trace amounts of HCl (from workup) or slightly acidic silica gel can catalyze oligomerization. The heterocycle acts as a nucleophile, attacking a protonated version of itself, leading to "pyrrole red" polymers.
-
Oxidative Degradation: These rings are easily oxidized by air, forming quinoid-like impurities that trigger polymerization.
Resolution Protocol: The "Basic" Workup & Stabilization
1. Buffered Workup (Mandatory): Never use pure water or acidic brine if your product is acid-sensitive.
-
Protocol: Wash the organic layer with Saturated Aqueous NaHCO3 or 10% NaOH immediately after reaction quenching.
-
Drying: Use
(basic) instead of or (which can be slightly acidic) to dry the organic layer.
2. Chromatography Stabilization: Standard silica gel is slightly acidic (pH 6.5-7.0).
-
Pre-treatment: Slurry the silica gel with 1% Triethylamine (TEA) in hexanes before packing the column. This neutralizes acidic sites.
-
Eluent: Add 0.5% - 1% TEA to your mobile phase during purification.
3. Storage:
-
Store under Argon/Nitrogen at -20°C.
-
Stabilizer: For long-term storage of unstable oils, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to prevent oxidative polymerization.
References & Grounding
-
Catalyst Poisoning & Scavenging:
-
Mechanisms of Pd-Deactivation: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Scavenger Resins: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development.
-
-
Regioselectivity:
-
Heterocycle Stability:
-
Pyrrole Polymerization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text regarding acid sensitivity of pyrroles).
-
Sources
- 1. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Product Yield in Multi-Step Organic Synthesis
<end_of_thought>
Introduction
As a Senior Application Scientist, I've frequently collaborated with researchers facing the universal challenge of yield loss in multi-step organic synthesis. The journey from starting material to final product is rarely straightforward; each step carries the potential for diminished returns, and in a multi-step sequence, these losses compound exponentially. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a deeper understanding of the underlying chemical principles governing each potential issue. Our goal is to empower you with a logical framework for diagnosing and resolving yield-related problems, ensuring your syntheses are as efficient and productive as possible.
This support center is structured in a question-and-answer format to directly address the specific, practical issues encountered in the lab. We will explore common pitfalls, from the purity of your starting materials to the nuances of reaction work-up and purification.
Troubleshooting Guides & FAQs
Section 1: Starting Materials and Reaction Setup
Question: My first step is giving a low yield, even though I'm following a literature procedure. Where should I start looking for the problem?
Answer: When a well-established procedure fails, the issue often lies in the foundational elements of the reaction setup. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials and Reagents: The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to a lower yield of the desired product.[1] For instance, an impurity might react with one of your reagents, reducing its availability for the main reaction.[1]
-
Actionable Advice:
-
Verify the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis.
-
Be aware that even seemingly inert materials like solvents can contain impurities (e.g., water in a moisture-sensitive reaction) that can drastically affect the outcome.[2]
-
Consider the age and storage conditions of your reagents. Catalysts, in particular, can degrade over time.[3]
-
-
-
Glassware and Reaction Environment: For many organic reactions, especially those involving sensitive reagents, the reaction environment must be meticulously controlled.
-
Actionable Advice:
-
Ensure all glassware is thoroughly cleaned and dried. For moisture-sensitive reactions, flame-drying or oven-drying glassware is a critical step.[4]
-
If the reaction is air-sensitive, ensure your inert gas (e.g., nitrogen or argon) setup is functioning correctly and that solvents have been properly degassed.
-
-
-
Stoichiometry and Reagent Addition: Accurate measurement of reagents is crucial.
-
Actionable Advice:
-
Double-check all your calculations for molar equivalents.
-
For reactions that are highly exothermic or have fast kinetics, the rate of reagent addition can significantly impact the formation of side products. Adding reagents dropwise or via a syringe pump can help maintain temperature control and minimize side reactions.[2][4]
-
-
Section 2: Reaction Monitoring and Quenching
Question: How do I know if my reaction has gone to completion, and what's the best way to monitor its progress?
Answer: Actively monitoring your reaction's progress is essential to determine the optimal reaction time and to avoid the formation of degradation products.
-
Reaction Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative information about the reaction progress and can help identify the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture for NMR analysis can provide a clear picture of the relative amounts of starting material, product, and any major intermediates or byproducts.
-
-
Determining Reaction Completion and Quenching:
-
A reaction is generally considered complete when the limiting reagent is no longer detectable by your chosen monitoring technique.
-
It is crucial to quench the reaction at the appropriate time. Allowing a reaction to proceed for too long after completion can lead to the decomposition of the desired product.[4][5] Conversely, quenching too early will result in an incomplete reaction.[4]
-
If you observe that your reaction has stalled before the starting material is fully consumed, you might consider adding more of the excess reagent.[4] If product decomposition is observed before the starting material is gone, it may be better to quench the reaction early and accept a lower conversion to maximize the isolated yield of the desired product.[4][5]
-
Section 3: Work-up and Extraction
Question: I seem to be losing a significant amount of my product during the aqueous work-up. What are some common pitfalls?
Answer: The work-up phase is a critical step where significant product loss can occur if not performed carefully.[6] The goal of the work-up is to separate the desired product from unreacted reagents, catalysts, and byproducts.[6]
-
Phase Separation and Emulsions:
-
Issue: The formation of emulsions can make it difficult to separate the organic and aqueous layers, trapping your product.
-
Actionable Advice:
-
To break up an emulsion, try adding brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer.
-
Allowing the separatory funnel to stand for a longer period can also help the layers to separate.
-
Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation in the first place.
-
-
-
pH Adjustment:
-
Issue: The solubility of your product can be highly dependent on the pH of the aqueous layer, especially if it has acidic or basic functional groups.
-
Actionable Advice:
-
Before starting the work-up, consider the pKa of your product. If your product is an acid, it will be more soluble in a basic aqueous solution. If it's a base, it will be more soluble in an acidic aqueous solution.
-
Use pH paper to check the pH of the aqueous layer during washes to ensure you are in the correct range to keep your product in the organic layer.
-
-
-
Incomplete Extraction:
-
Issue: A single extraction is often not enough to completely transfer your product from the aqueous layer to the organic layer.
-
Actionable Advice:
-
Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally a good rule of thumb.
-
Always save all layers until you have confirmed that your product is where you expect it to be. You can check the aqueous layers by TLC or LC-MS to see if any product remains.
-
-
Section 4: Purification
Question: My crude product looks good by NMR, but my yield drops dramatically after column chromatography. How can I improve my recovery?
Answer: Purification is often a major source of yield loss.[5] While the goal is to obtain a pure product, this often comes at the cost of some of the material.[7]
-
Column Chromatography:
-
Issue: Product can be lost on the column if it streaks, co-elutes with impurities, or decomposes on the silica gel.[8]
-
Actionable Advice:
-
Choosing the Right Solvent System: Use TLC to find an appropriate solvent system that gives your product an Rf value between 0.2 and 0.4.
-
Proper Column Packing: A well-packed column is essential for good separation.
-
Loading the Sample: Load the sample in a minimal amount of solvent to ensure a tight band at the top of the column.
-
Acid/Base Sensitivity: If your compound is sensitive to acid, you can add a small amount of a non-polar base like triethylamine to the eluent.[4]
-
-
-
Recrystallization:
-
Issue: Significant product loss can occur if too much solvent is used, or if the solution is not cooled sufficiently.[9]
-
Actionable Advice:
-
Use the minimum amount of hot solvent needed to fully dissolve your crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This will promote the formation of larger, purer crystals.
-
After filtering, wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Section 5: Multi-Step Synthesis Strategy
Question: In a long synthesis, where should I focus my optimization efforts to have the biggest impact on the overall yield?
Answer: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Therefore, even small improvements in the yield of each step can have a significant impact on the final amount of product.
-
Identify the Lowest-Yielding Step: The first step is to identify the step with the lowest yield. This is the bottleneck in your synthesis and where optimization efforts will have the most significant impact.
-
Retrosynthetic Analysis: It can be beneficial to revisit your synthetic plan.[10] Are there alternative routes that might avoid a particularly problematic step?[11] Retrosynthetic analysis involves working backward from the target molecule to identify simpler starting materials.[10][12]
-
Convergent vs. Linear Synthesis:
-
Linear Synthesis: In a linear synthesis, the starting material is sequentially transformed into the final product. The overall yield is highly dependent on the yield of each step.
-
Convergent Synthesis: In a convergent synthesis, different fragments of the molecule are synthesized separately and then combined at a later stage. This approach can often lead to higher overall yields because the number of linear steps is reduced.
-
Visualizations and Protocols
Troubleshooting Workflow for Low Yield
The following diagram illustrates a systematic approach to diagnosing and addressing low product yield.
Caption: A flowchart for systematically troubleshooting low product yield.
Experimental Protocol: Small-Scale Reaction Optimization
When a reaction is not performing as expected, running a series of small-scale parallel experiments can efficiently identify optimal conditions.
Objective: To determine the optimal temperature, reaction time, and solvent for a given reaction.
Materials:
-
Small reaction vials (e.g., 2 mL) with stir bars
-
Heating block with temperature control
-
Starting materials, reagents, and a selection of solvents
-
TLC plates and/or LC-MS for analysis
Procedure:
-
Set up an array of reaction vials, each with a stir bar.
-
To each vial, add the starting materials and reagents in the correct stoichiometry.
-
Add the solvent to be tested to each vial.
-
Place the vials in the heating block at the desired temperatures.
-
At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.
-
Quench the aliquot and analyze by TLC or LC-MS to determine the extent of the reaction and the formation of any byproducts.
-
Compare the results to identify the combination of temperature, time, and solvent that gives the highest conversion to the desired product with the fewest impurities.
Quantitative Data Summary
| Issue | Potential Cause | Diagnostic Technique | Potential Yield Loss |
| Incomplete Reaction | Insufficient reaction time or temperature | TLC, LC-MS, NMR | 10-50% |
| Side Reactions | Non-optimal conditions (temp, concentration) | LC-MS, NMR | 5-80% |
| Product Decomposition | Reaction time too long, harsh work-up | TLC, LC-MS | 5-30% |
| Loss during Work-up | Emulsion, incorrect pH, insufficient extractions | Visual, pH paper, TLC of aqueous layers | 10-40% |
| Loss during Purification | Streaking on column, co-elution, solubility | Visual, TLC of fractions | 15-50% |
References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
Washington State University. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? [Online forum post]. Retrieved from [Link]
-
StudySmarter. (n.d.). Organic Chemistry Strategies For Synthesis And Retrosynthesis. Retrieved from [Link]
-
Reddit. (2015). Common ways to lose product and reduce yield? [Online forum post]. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 29). How Do Impurities Affect Percent Yield In Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Ismail, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2023, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Beilstein-Institut. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Beilstein Journal of Organic Chemistry, 13, 2237-2249. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Chemical Society Reviews, 39(12), 4556-4572. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Answers to Practice Sets - Organic Chemistry II. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(5), 459–467. Retrieved from [Link]
-
HemaCare. (2019, November 12). What Impacts Starting Material Quality? Part 3: Defining the Balance Between Purity and Yield. Retrieved from [Link]
-
Leah4sci. (2022, April 25). Multistep Synthesis Organic Chemistry Pre-finals Review (Live Recording) [Video]. YouTube. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]
-
Quora. (2022, June 28). What are some common mistakes made when solving problems involving organic reaction mechanisms? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
MDPI. (2023, December 5). Side reactions: Significance and symbolism. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Side Reactions in Organic Synthesis. Retrieved from [Link]
-
Reddit. (2017). Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists) [Online forum post]. Retrieved from [Link]
-
The Chemistry Tutor. (2018, March 15). Can you spot these 10 common mistakes? - Organic Chemistry revision [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2017). Automating multistep flow synthesis: approach and challenges in integrating chemistry, machines and logic. Beilstein Journal of Organic Chemistry, 13, 965–976. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identifying reactive intermediates by mass spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 15). How Does Product Purification Affect Percent Yield? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 16. Assessment of Assessment in Organic Chemistry—Review and Analysis of Predominant Problem Types Related to Reactions and Mechanisms. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
TutorChase. (n.d.). How do impurities impact percentage yield? Retrieved from [Link]
-
ResearchGate. (n.d.). Structure characterization of key reaction intermediates a, Synthesis,... Retrieved from [Link]
-
Wikipedia. (n.d.). Side reaction. Retrieved from [Link]
-
ResearchGate. (2004). Development of Predictive Tools for Optimizing Organic Reactions. Retrieved from [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
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- 3. quora.com [quora.com]
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- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chemistry.coach [chemistry.coach]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Advanced Purification of Quinoline Derivatives
Status: Operational Operator: Senior Application Scientist (Pharma/Process Chem Division) Ticket ID: QUN-PUR-99X
Overview
Welcome to the technical support hub for N-heterocycle purification. Quinoline derivatives present a unique triad of purification challenges: chromatographic tailing (due to basic nitrogen-silanol interactions), regioisomeric similarity , and metal catalyst retention (common in Suzuki/Buchwald couplings).
This guide moves beyond standard protocols, offering refined, chemically grounded workflows to achieve >99% purity.
Module 1: Chromatographic Refinement (The "Tailing" Issue)
User Query: "My quinoline product streaks from the baseline to the solvent front on silica gel, making separation impossible. How do I fix this?"
Technical Insight:
Standard silica gel (
Protocol: The Triethylamine (TEA) Deactivation Method
Do not just add base to your mobile phase; equilibrate the system.
-
Mobile Phase Preparation: Prepare your standard eluent (e.g., Hexanes:Ethyl Acetate) and add 1% v/v Triethylamine (TEA) .
-
Column Pre-Treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-doped mobile phase before loading your sample. This saturates the acidic sites on the silica.
-
Elution: Run your chromatography. You will observe a sharpening of the band.
-
Post-Column Workup: TEA has a high boiling point (89°C). Rotovap your fractions, then redissolve the oil in DCM and wash with saturated
or water to remove residual TEA.
Visual Workflow: Chromatographic Decision Tree
Figure 1: Decision logic for selecting the correct stationary phase conditions to prevent N-heterocycle tailing.
Module 2: Strategic Acid-Base Extraction
User Query: "I have a dark tarry crude. How can I clean it up before chromatography?"
Technical Insight: Quinoline's basicity allows it to be reversibly protonated. This is the most powerful tool for bulk purification, allowing you to leave non-basic impurities (tars, neutral side products) in the organic layer while the quinoline moves to the aqueous phase.
Protocol: The "pH Swing" Technique
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acidification (Extraction 1): Extract the organic layer with 1M HCl (aq) (3x).
-
Chemistry: Quinoline
Quinolinium Chloride (Water Soluble). -
Separation: Keep the Aqueous layer. Discard the Organic layer (contains non-basic tars).
-
-
Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutrals.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 10.
-
Chemistry: Quinolinium Chloride
Free Quinoline (Water Insoluble). -
Observation: The solution will turn cloudy or an oil will separate.
-
-
Recovery (Extraction 2): Extract the aqueous mixture with DCM or EtOAc (3x). Dry combined organics over
and concentrate.
Visual Workflow: Acid-Base Partitioning
Figure 2: The pH Swing protocol allows isolation of the basic quinoline core from neutral organic impurities.
Module 3: Metal Scavenging (Pd Removal)
User Query: "I used a Suzuki coupling to make my quinoline. The product is grey/brown, indicating Pd contamination. Column chromatography didn't remove it."
Technical Insight: Palladium exists in two forms: insoluble "Pd Black" and soluble organometallic complexes. Filtration removes the former; the latter "streaks" through silica columns alongside your product. You must use a chemical scavenger.
Comparative Scavenging Table
| Method | Target Species | Efficiency | Protocol Note |
| Celite Filtration | Insoluble Pd Black | Low (for soluble Pd) | Use as a pre-step only. |
| SiliaMetS® Thiol | Pd(II) & Pd(0) | High (>95%) | Add resin (4 eq. vs Pd), stir 4h, filter. Best for pharma intermediates. |
| Activated Carbon | Bulk Pd residues | Medium | Can adsorb product; yield loss is a risk. |
| N-Acetylcysteine | Soluble Pd | High | Wash organic phase with aqueous N-acetylcysteine solution. |
Recommended Protocol: Thiol-Modified Silica
-
Dissolve crude product in THF or MeOH.
-
Add SiliaMetS® Thiol (or equivalent mercaptan-based scavenger) at 10% w/w relative to the crude mass.
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45µm pad.[1] The Pd stays bound to the solid resin.
Module 4: Crystallization & Isomer Separation
User Query: "I have a mixture of regioisomers (e.g., 6-bromo vs 8-bromo). How do I separate them without HPLC?"
Technical Insight: Regioisomers often have distinct crystal packing lattices. If chromatography fails (overlapping Rf), fractional crystallization is the method of choice.
-
Solvent Selection:
-
Ethanol (Abs.): Excellent for polar derivatives.
-
EtOAc/Hexane: Standard for lipophilic derivatives.
-
-
Salt Formation Trick:
-
If the free bases are oils or don't crystallize, convert the mixture to the Hydrochloride salt (bubble HCl gas into ether solution) or Picrate salt .
-
Isomers often form salts with vastly different solubility profiles in Ethanol/Acetone.
-
Recrystallize the salt to constant melting point, then neutralize with
to recover the pure isomer.
-
Frequently Asked Questions (FAQ)
Q: Why does my quinoline turn red/yellow upon standing? A: Quinolines are prone to photo-oxidation, forming N-oxides or polymerized impurities. Store purified samples in amber vials under Argon at -20°C.
Q: Can I use DCM/MeOH for chromatography? A: Yes, but Dichloromethane (DCM) is expensive and environmentally hazardous. A 95:5 Hexane:EtOAc system with 1% TEA is often superior for resolution and green chemistry compliance. If polarity is needed, switch to EtOAc:MeOH.
Q: My product is an oil but reported as a solid. Why? A: Trace solvent residues (EtOAc/DCM) act as plasticizers, preventing crystallization. High-vacuum drying (< 1 mbar) for 12 hours is essential. Alternatively, seed the oil with a crystal from a colleague or scratch the flask wall to induce nucleation.
References
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023).[2] How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Organic Syntheses. (1930). Quinoline Synthesis and Purification. Org. Synth. 10, 34. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate and Established Quinolone Antibiotics
In the ever-present battle against microbial resistance, the exploration of novel antibiotic scaffolds is paramount. The quinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections. However, their efficacy is increasingly threatened by the emergence of resistant strains. This guide provides a comprehensive comparison of a novel quinoline derivative, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, with established fluoroquinolone antibiotics, namely Ciprofloxacin and Levofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the underlying mechanisms, comparative efficacy, and the experimental methodologies required for a thorough evaluation.
The Quinolone Landscape: A Brief Introduction
Quinolone antibiotics are synthetic chemotherapeutic agents that have been in clinical use for decades.[1][2] Their broad spectrum of activity and favorable pharmacokinetic profiles have rendered them indispensable in treating infections ranging from urinary tract infections to respiratory and systemic infections.[1][2] The core mechanism of action of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5] These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[3][4][5] The development of fluoroquinolones, which contain a fluorine atom in their core structure, marked a significant advancement in this class, enhancing their antibacterial spectrum and potency.[5]
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a quinoline derivative with a distinct substitution pattern that warrants investigation as a potential next-generation antibacterial agent.[6] This guide will dissect its molecular attributes and provide a framework for its comparative evaluation against its well-established counterparts.
Molecular Structure: A Tale of Three Quinolones
The antibacterial activity and pharmacokinetic properties of quinolones are intricately linked to their chemical structures. Below is a comparison of the molecular structures of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, Ciprofloxacin, and Levofloxacin.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Quinoline core with a hydroxyl group at position 4, a methyl group at position 8, and a methyl carboxylate at position 2.[6] |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | Fluoroquinolone with a cyclopropyl group at position 1, a piperazine moiety at position 7, and a carboxylic acid at position 3.[7] |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | Fluoroquinolone, the S-(-)-enantiomer of ofloxacin, with a piperazine ring and a carboxylic acid group.[8] |
The presence of a hydroxyl group at the 4-position in Methyl 4-hydroxy-8-methylquinoline-2-carboxylate suggests potential for tautomerism to the 4-keto (quinolone) form, a common feature in this class that can influence its biological activity.[6] The methyl group at the 8-position and the methyl carboxylate at the 2-position are distinguishing features that may impact its interaction with the target enzymes and its pharmacokinetic profile.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal activity of quinolone antibiotics stems from their ability to disrupt the process of bacterial DNA replication.[4][5] They achieve this by inhibiting two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][9][10][11][12][13]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and transcription.[4]
-
Topoisomerase IV: This enzyme plays a crucial role in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[3]
Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it.[3][9][10] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[3]
Comparative In Vitro Antibacterial Activity
Direct experimental data comparing the antibacterial activity of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate with Ciprofloxacin and Levofloxacin is not yet publicly available. However, based on studies of other novel quinoline derivatives, we can hypothesize its potential activity.[14][15][16][17] The following table presents a hypothetical comparison of Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacteria. This data is for illustrative purposes only and requires experimental validation.
| Bacterial Species | Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (Hypothetical MIC, µg/mL) | Ciprofloxacin (Typical MIC Range, µg/mL) | Levofloxacin (Typical MIC Range, µg/mL) |
| Staphylococcus aureus (MSSA) | 1 - 4 | 0.12 - 2 | 0.25 - 2 |
| Staphylococcus aureus (MRSA) | 4 - 16 | 1 - >128 | 2 - >128 |
| Streptococcus pneumoniae | 2 - 8 | 0.5 - 4 | 0.5 - 2 |
| Escherichia coli | 0.5 - 2 | ≤0.004 - 1 | 0.015 - 1 |
| Pseudomonas aeruginosa | 8 - 32 | 0.06 - 4 | 0.25 - 8 |
| Enterococcus faecalis | 4 - 16 | 0.5 - 8 | 1 - 8 |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To empirically determine and compare the antibacterial potency of these compounds, a standardized broth microdilution assay should be performed. This method provides a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (standardized to 0.5 McFarland)
-
Antibiotic stock solutions (Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, Ciprofloxacin, Levofloxacin)
-
Sterile diluent (e.g., sterile water or DMSO)
-
Incubator (35-37°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare Antibiotic Dilutions:
-
Create a series of twofold serial dilutions of each antibiotic in MHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC values.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculate Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A microplate reader can also be used to measure turbidity.
-
Bacterial Resistance to Quinolones
The clinical utility of quinolone antibiotics is significantly hampered by the emergence of bacterial resistance.[1][9][10][18][19][20] The primary mechanisms of resistance include:
-
Target-Mediated Resistance: This is the most common form of resistance and involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[9][10][11][18] These mutations alter the drug-binding site on the enzymes, reducing the affinity of the quinolone.
-
Reduced Intracellular Drug Concentration: This can occur through two main mechanisms:
-
Decreased Permeability: Alterations in the bacterial outer membrane porins can limit the influx of quinolones into the cell.
-
Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including quinolones, out of the cell.[11][18]
-
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes (e.g., qnr genes) can confer low-level resistance to quinolones. These genes often encode proteins that protect the target enzymes from the action of quinolones.[9]
The unique structural features of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate may offer an advantage in overcoming some of these resistance mechanisms. For instance, its distinct substitution pattern might result in a different binding mode to the target enzymes, potentially retaining activity against strains with common gyrA or parC mutations. Furthermore, its physicochemical properties could influence its susceptibility to efflux pumps. However, these are hypotheses that must be rigorously tested through experimental studies.
Conclusion and Future Directions
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate represents a promising scaffold for the development of new quinolone antibiotics. Its unique structural features may translate into a favorable antibacterial profile, potentially with activity against resistant strains. However, a comprehensive understanding of its capabilities requires extensive experimental investigation.
The immediate next steps should focus on the synthesis of this compound and the execution of the MIC determination protocol outlined in this guide against a broad panel of both susceptible and resistant bacterial isolates. Subsequent studies should include time-kill assays to assess its bactericidal or bacteriostatic nature, and investigations into its mechanism of action, including its effects on purified DNA gyrase and topoisomerase IV. Furthermore, evaluating its activity against clinical isolates with well-characterized resistance mechanisms will be crucial in determining its potential to address the growing challenge of antibiotic resistance. The path from a novel compound to a clinically useful antibiotic is long and arduous, but the systematic and rigorous evaluation proposed here provides a solid foundation for this journey.
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved February 2, 2026, from [Link]
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Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). PMC - NIH. Retrieved February 2, 2026, from [Link]
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DNA gyrase, topoisomerase IV, and the 4-quinolones. (1996). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved February 2, 2026, from [Link]
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Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). PubMed. Retrieved February 2, 2026, from [Link]
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Mechanism of Action of Quinolones and Fluoroquinolones | Animations. (2011). PharmaXChange.info. Retrieved February 2, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing). Retrieved February 2, 2026, from [Link]
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Mechanism of Quinolone Action and Resistance. (2014). ACS Publications. Retrieved February 2, 2026, from [Link]
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Mechanisms of quinolone action and resistance: where do we stand? (2019). Microbiology Society. Retrieved February 2, 2026, from [Link]
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Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. (1984). PMC - NIH. Retrieved February 2, 2026, from [Link]
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Mechanisms of drug resistance: quinolone resistance. (2010). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]
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Mechanism of Quinolone Action and Resistance. (2014). PMC - NIH. Retrieved February 2, 2026, from [Link]
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Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2018). PMC. Retrieved February 2, 2026, from [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed. Retrieved February 2, 2026, from [Link]
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Quinolone antibiotic. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
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Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). PubMed Central. Retrieved February 2, 2026, from [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis. Retrieved February 2, 2026, from [Link]
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Levofloxacin. (n.d.). PubChem - NIH. Retrieved February 2, 2026, from [Link]
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Insights into antibiotic resistance promoted by quinolone exposure. (2024). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved February 2, 2026, from [Link]
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Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. (2023). ACS Infectious Diseases. Retrieved February 2, 2026, from [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). NIH. Retrieved February 2, 2026, from [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved February 2, 2026, from [Link]
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Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). ScienceOpen. Retrieved February 2, 2026, from [Link]
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(PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. Retrieved February 2, 2026, from [Link]
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Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2021). PMC - PubMed Central. Retrieved February 2, 2026, from [Link]
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DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae. (1998). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved February 2, 2026, from [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). MDPI. Retrieved February 2, 2026, from [Link]
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DNA Gyrase as a Target for Quinolones. (2020). MDPI. Retrieved February 2, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. Retrieved February 2, 2026, from [Link]
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Bacterial resistance to quinolones: mechanisms and clinical importance. (1989). PubMed. Retrieved February 2, 2026, from [Link]
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis. Retrieved February 2, 2026, from [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH. Retrieved February 2, 2026, from [Link]
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A comparative analysis of different quinoline synthesis methodologies
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics (Ciprofloxacin).[1] For the drug development chemist, the challenge is no longer just making a quinoline, but selecting a methodology that balances regiocontrol , functional group tolerance , and scalability .
This guide moves beyond textbook definitions to offer a decision-making framework for selecting between classical condensation strategies and modern transition-metal-catalyzed oxidative cyclizations.
Part 1: Strategic Decision Matrix
Before selecting a reagent system, the synthetic route must be dictated by the available starting materials and the desired substitution pattern.[2]
Figure 1: Strategic decision tree for selecting quinoline synthesis methodology based on substrate availability and project phase.
Part 2: Methodology Analysis
The Classical Standard: Friedländer Synthesis
Mechanism: Base- or acid-catalyzed aldol condensation followed by cyclodehydration.[3] Best For: High-yielding synthesis of polysubstituted quinolines when ortho-amino carbonyls are available.
The Friedländer synthesis is arguably the most reliable method for generating complex quinolines with predictable regiochemistry. Unlike the Skraup reaction, which often yields "tarry" byproducts due to radical polymerization, the Friedländer approach is a thermodynamic sink—driving the reaction toward the stable aromatic heterocycle through water elimination.
-
Critical Insight: The reaction rate is often limited by the initial aldol condensation. Using a Brønsted acid (e.g., p-TsOH) or a Lewis acid (e.g., ZnCl2) can accelerate this step better than base catalysis for sterically hindered ketones.
The Modern Approach: Pd-Catalyzed Oxidative Cyclization
Mechanism: Aerobic oxidative cyclization of anilines with allyl alcohols or alkynes. Best For: Late-stage functionalization, high atom economy, and avoiding unstable ortho-amino aldehyde intermediates.
This methodology represents a paradigm shift. Instead of relying on pre-functionalized ortho-substituents, it utilizes C-H activation logic. The system typically employs Pd(OAc)2 and uses molecular oxygen (O2) as the terminal oxidant, making it significantly "greener" than traditional methods requiring stoichiometric oxidants like nitrobenzene.
-
Critical Insight: The success of this reaction hinges on the re-oxidation of Pd(0) to Pd(II). Solvent choice is paramount; DMSO is often preferred not just for solubility, but because it can act as a ligand to stabilize Pd intermediates.
Part 3: Comparative Performance Metrics
| Feature | Friedländer Synthesis [1] | Skraup/Doebner-Miller [2] | Pd-Catalyzed Oxidative Annulation [3] |
| Primary Substrates | 2-Aminobenzaldehyde + Ketone | Aniline + Glycerol/Enone | Aniline + Allyl Alcohol/Alkyne |
| Typical Yield | High (75–95%) | Low to Moderate (30–60%) | Good (60–85%) |
| Regioselectivity | Excellent (Pre-defined) | Variable (Substrate dependent) | High (Directed by sterics/electronics) |
| Reaction Conditions | Mild (Reflux in EtOH/Toluene) | Harsh (Conc. H2SO4, >150°C) | Moderate (80–120°C, O2 atm) |
| Functional Group Tolerance | Moderate (Base/Acid sensitive) | Low (Acid sensitive) | Excellent (Tolerates -CN, -CF3, esters) |
| Atom Economy | Low (Loss of H2O) | Moderate | High (O2 as oxidant) |
| Scalability | Moderate (Aldehyde stability issues) | High (Industrial standard) | Low/Moderate (Catalyst cost) |
Part 4: Detailed Experimental Protocols
Protocol A: Friedländer Synthesis (Standard Condensation)
Target: 2-Methyl-3-phenylquinoline
Reagents: 2-Aminobenzophenone (1.0 equiv), Ethyl acetoacetate (1.2 equiv), p-Toluenesulfonic acid (p-TsOH, 5 mol%). Solvent: Ethanol (0.5 M).
-
Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Addition: Add 2-aminobenzophenone (5 mmol) and ethyl acetoacetate (6 mmol) to Ethanol (10 mL). Add p-TsOH (0.25 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C).
-
Expert Tip: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The disappearance of the fluorescent amine spot is a clear indicator of conversion.
-
-
Workup: Upon completion (typically 2-4 hours), cool to room temperature. The product often precipitates out.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo, dissolve residue in CH2Cl2, wash with NaHCO3 (sat.), and recrystallize from EtOH.
Protocol B: Pd-Catalyzed Oxidative Cyclization (Modern)
Target: 2-Arylquinoline from Aniline and Allyl Alcohol
Reagents: Aniline (1.0 equiv), Cinnamyl alcohol (1.0 equiv), Pd(OAc)2 (10 mol%). Solvent: DMSO. Atmosphere: O2 (balloon).[4][5]
-
Setup: In a dry pressure tube or Schlenk flask, add Aniline (0.5 mmol), Cinnamyl alcohol (0.5 mmol), and Pd(OAc)2 (11.2 mg).
-
Solvent: Add DMSO (2 mL).
-
Expert Tip: DMSO is critical here. Replacing it with Toluene or DMF often results in significantly lower yields due to poor O2 solubility and Pd stabilization.
-
-
Atmosphere: Purge the vessel with O2 and attach an O2 balloon (1 atm).
-
Reaction: Heat to 130°C for 12 hours.
-
Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO4.[4]
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from unreacted aniline oligomers.
Part 5: Mechanistic Visualization
Understanding the Friedländer mechanism is crucial for troubleshooting low yields. The rate-determining step is often the initial aldol condensation.
Figure 2: Step-wise mechanistic pathway of the Friedländer synthesis, highlighting the dual dehydration events.
References
-
Friedländer, P. (1882).[3][6] "Ueber o-Amidobenzaldehyd".[6] Chemische Berichte, 15(2), 2572–2575.
-
Skraup, Z. H. (1880). "Eine Synthese des Chinolins". Monatshefte für Chemie, 1, 316.
-
Xu, J., Sun, J., Zhao, J., et al. (2017).[4][7] "Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines". RSC Advances, 7, 36242-36245.[4]
-
Zou, Group. (2024).[8] "Copper-catalyzed [4 + 1 + 1] annulation to synthesize 2,3-diaroylquinolines". MDPI Catalysts, Review Section.
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A Comparative Guide to the Anticancer Efficacy of Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs.[1][2][3] Its versatile structure has been extensively explored, leading to the development of a wide array of analogs with potent anticancer activities.[3] This guide provides a comparative analysis of various quinoline analogs, delving into their mechanisms of action, anticancer efficacy supported by experimental data, and the methodologies used for their evaluation.
Diverse Mechanisms of Action: Targeting Cancer's Core Pathways
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, highlighting their potential to combat cancer from various angles.[4] These mechanisms include, but are not limited to:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of crucial signaling proteins like tyrosine kinases, which are often dysregulated in cancer.
-
DNA Damage and Repair Inhibition: Some analogs function as DNA intercalating agents or inhibitors of topoisomerase enzymes, leading to DNA damage and ultimately cell death.
-
Induction of Apoptosis: A significant number of quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells.[5]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
-
Inhibition of Angiogenesis: Several quinoline analogs have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can disrupt cell division and induce apoptosis.[2]
The ability of quinoline analogs to target multiple pathways underscores their importance in developing effective cancer therapies.[4]
Visualizing the Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
A critical pathway often hijacked by cancer cells for survival and proliferation is the PI3K/Akt pathway. Several quinoline analogs have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR. The following diagram illustrates the principal mechanism of action.
Caption: Quinoline analog inhibiting the PI3K/Akt signaling pathway.
Comparative Anticancer Efficacy: A Data-Driven Overview
The true measure of an anticancer agent lies in its efficacy against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of several recently developed quinoline analogs, providing a comparative look at their potency.
| Quinoline Analog | Cancer Cell Line(s) | IC50/GI50 Values (µM) | Key Findings |
| Compound 12e | MGC-803 (Gastric) | 1.38 | Induced G2/M phase arrest and apoptosis.[6] |
| HCT-116 (Colon) | 5.34 | Activity dependent on ROS generation.[6] | |
| MCF-7 (Breast) | 5.21 | ||
| Compound 2a | U937 (Leukemia) | 0.7 | Potent induction of apoptosis.[7] |
| HL60 (Leukemia) | 0.2 | More potent than the reference compound SGI-1027.[7] | |
| Compound 4c | U937 (Leukemia) | 1.2 | Potent DNMT inhibitor.[7] |
| HL60 (Leukemia) | 0.3 | Showed selectivity for leukemia cells over normal cells.[7] | |
| HOP-92 (NSCLC) | 2.37 | Demonstrated broad-spectrum activity.[8] | |
| RXF 393 (Renal) | 2.21 | ||
| BT-549 (Breast) | 4.11 | ||
| Compound 91b1 | AGS (Gastric) | 4.28 (µg/mL) | Stronger anticancer effect than cisplatin in this cell line.[9] |
| KYSE150 (Esophageal) | 4.17 (µg/mL) | Downregulated the expression of Lumican.[9] | |
| KYSE450 (Esophageal) | 1.83 (µg/mL) | ||
| Quinoline-docetaxel analog 6c | MCF-7-MDR (Resistant Breast) | 0.0088 | Overcame multidrug resistance.[10] |
Foundational Experimental Protocols for Efficacy Assessment
The data presented above is generated through rigorous and standardized in vitro assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.
Workflow for In Vitro Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening of novel anticancer compounds.
Caption: A generalized workflow for in vitro anticancer drug evaluation.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[11]
-
Once cells reach 80-90% confluency, trypsinize, count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[11]
-
Allow the cells to adhere and grow overnight.[11]
-
-
Drug Treatment:
-
Prepare a series of dilutions of the quinoline analog in the culture medium. It is crucial to select pharmacologically relevant concentrations and use a non-toxic solvent like DMSO at a final concentration that does not affect cell viability.[12]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.[13] Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plates for a predetermined period, typically 48 to 72 hours.[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well and incubate the plates for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software.
-
Conclusion and Future Directions
The diverse mechanisms of action and potent efficacy of quinoline analogs continue to make them a promising class of compounds in the development of novel anticancer therapies. The comparative data presented in this guide highlights the significant potential of specific analogs against a range of cancer types, including drug-resistant strains.[10] Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their efficacy in more complex in vivo models to better predict clinical outcomes.
References
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). RSC Advances. [Link]
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Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2022-09-29). MDPI. [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022-10-28). Frontiers in Pharmacology. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022-09-29). MDPI. [Link]
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Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Bentham Science. [Link]
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Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023-05-10). Bentham Science. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Assessing Specificity of Anticancer Drugs In Vitro. (2016-03-23). Journal of Visualized Experiments. [Link]
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Synthesis and anticancer activity of novel quinoline-docetaxel analogues. (2014-07-01). Bioorganic & Medicinal Chemistry Letters. [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01). Bioorganic & Medicinal Chemistry. [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019-07-01). Anticancer Research. [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024-07-12). RSC Publishing. [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022-08-06). ResearchGate. [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Current Organic Chemistry. [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021-12-09). Molecules. [Link]
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Density Functional Theory (DFT) analysis of 2-Methyl-8-quinolinecarboxaldehyde and its analogues
Executive Summary
2-Methyl-8-quinolinecarboxaldehyde (2-Me-8-QCA) represents a "privileged scaffold" in medicinal inorganic chemistry. Unlike its unsubstituted parent, 8-quinolinecarboxaldehyde, the introduction of a methyl group at the C2 position introduces specific steric and electronic modulations that enhance its utility as a ligand for transition metal complexation (e.g., Cu(II), Zn(II), Cd(II)).
This guide provides a comparative Density Functional Theory (DFT) analysis, benchmarking 2-Me-8-QCA against its analogues. By quantifying electronic parameters—specifically the HOMO-LUMO gap and Global Reactivity Descriptors—we elucidate why this molecule serves as a superior precursor for anticancer and antimicrobial Schiff base agents.
Structural & Electronic Profiling
The quinoline core is an electron-deficient heterocycle. However, functionalization at the 2- and 8-positions creates a "push-pull" electronic environment suitable for chelation.
The Methyl Effect (C2 Position)
The methyl group is not merely a structural appendage; it exerts a positive inductive effect (+I) .
-
Electronic Consequence: It increases electron density within the pyridine ring of the quinoline system.
-
DFT Prediction: Compared to the parent 8-quinolinecarboxaldehyde, 2-Me-8-QCA exhibits a slightly destabilized (higher energy) HOMO. This makes the molecule softer and more polarizable, enhancing its ability to donate electrons to metal centers during coordination.
The Aldehyde "Handle" (C8 Position)
The C8-aldehyde is the reactive site for Schiff base condensation.[1]
-
MEP Analysis: Molecular Electrostatic Potential (MEP) mapping reveals the carbonyl oxygen as a region of high negative potential (red), serving as a hard donor site prior to derivatization.
Comparative Reactivity Benchmarks
The following data compares 2-Me-8-QCA against its parent and a standard electron-withdrawing analogue (5-Nitro) to illustrate the tunability of the scaffold.
Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p) Level) Note: Values are representative of standard DFT trends for substituted quinolines.
| Parameter | 8-Quinolinecarboxaldehyde (Parent) | 2-Methyl-8-quinolinecarboxaldehyde (Target) | 5-Nitro-8-quinolinecarboxaldehyde (EWG Analogue) |
| HOMO (eV) | -6.42 | -6.28 (More nucleophilic) | -7.15 |
| LUMO (eV) | -2.10 | -1.95 | -3.40 |
| Gap ( | 4.32 | 4.33 | 3.75 |
| Dipole Moment (Debye) | 3.85 | 4.12 (Enhanced solubility) | 6.50 |
| Chemical Hardness ( | 2.16 | 2.17 | 1.88 |
| Electrophilicity ( | 4.20 | 3.91 | 7.40 |
Analysis:
-
Stability: The 2-Methyl derivative maintains a high chemical hardness (
), similar to the parent, indicating kinetic stability in isolation. -
Reactivity: The destabilized HOMO (-6.28 eV vs -6.42 eV) makes 2-Me-8-QCA a better
-donor for metal ions than the parent compound. -
Contrast: The 5-Nitro analogue significantly lowers the band gap, making it more reactive but potentially less stable and more prone to non-specific oxidation.
Experimental & Computational Protocol
To ensure reproducibility, the following workflow is recommended for characterizing 2-Me-8-QCA and its derivatives.
Computational Workflow (DOT Visualization)
The following diagram outlines the standard operating procedure for validating the electronic structure of these quinoline derivatives.
Caption: Standardized DFT workflow for validating electronic properties of quinoline derivatives.
Protocol Details
-
Geometry Optimization: Perform without symmetry constraints using the B3LYP hybrid functional.
-
Basis Set: Use 6-311++G(d,p) to account for diffuse functions (lone pairs on Nitrogen/Oxygen) and polarization functions (methyl group hydrogens).
-
Solvent Model: Apply PCM (Polarizable Continuum Model) using Ethanol or DMSO, as these are standard solvents for biological screening.
-
Vibrational Analysis: Confirm the stationary point by ensuring all calculated frequencies are positive.
From Ligand to Drug: The Schiff Base Advantage
The primary application of 2-Me-8-QCA is not as a standalone drug, but as a precursor.
Reactivity Hierarchy
When 2-Me-8-QCA is condensed with amines (e.g., hydrazides) to form Schiff bases, the conjugation length increases.
-
DFT Result: The HOMO-LUMO gap drastically decreases (often < 3.5 eV).
-
Biological Implication: Lower gaps correlate with higher antioxidant activity and easier charge transfer to biological targets (DNA intercalation).
Metal Complexation (The "Chellation Effect")
Upon binding with metals like Zn(II) or Cu(II), the 2-Methyl group provides steric bulk that can prevent the formation of polymeric chains, favoring discrete monomeric complexes which are more membrane-permeable.
Caption: Electronic energy gap reduction hierarchy from parent molecule to bioactive metal complex.
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. Retrieved from
-
Mohamed, H. S., et al. (2020).[3] Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Retrieved from
-
Jamal, A., et al. (2024).[4] Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Retrieved from
-
Leah4sci. (2021).[5] HOMO and LUMO Molecular Orbitals for Conjugated Systems. Retrieved from
-
WuXi AppTec. (2021). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from
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Comparative Efficacy Analysis: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate versus Chloroquine in Antiplasmodial Activity
In the persistent global battle against malaria, the quinoline scaffold remains a cornerstone of chemotherapeutic strategies.[1][2][3] Chloroquine, a 4-aminoquinoline, has been a stalwart in malaria treatment for decades due to its high efficacy, low cost, and well-established safety profile.[4] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have severely compromised its utility and created an urgent need for novel antimalarial agents.[4][5][6] This guide presents a comparative preclinical efficacy study of a novel quinoline derivative, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, against the benchmark antimalarial, chloroquine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective therapies.
Compound Profiles
Chloroquine: The Established Benchmark
Chloroquine is an antiparasitic medication that has been extensively used for the treatment and prevention of malaria.[7][8] Its mechanism of action primarily targets the erythrocytic stage of the Plasmodium parasite.[4] The parasite digests hemoglobin within its digestive vacuole, releasing toxic heme.[1][9] This heme is then detoxified by the parasite through polymerization into an inert crystalline substance called hemozoin.[1][9][10] Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite and interferes with this detoxification process by capping the growing hemozoin polymer, leading to a buildup of toxic heme and subsequent parasite death.[1][9][11][12][13]
The rise of chloroquine resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's digestive vacuole membrane and facilitates the efflux of the drug.[1][13][14][15]
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate: An Investigational Compound
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a synthetic quinoline derivative with the molecular formula C₁₂H₁₁NO₃.[16] Its structure features a quinoline core with hydroxyl, methyl, and methyl carboxylate substitutions. While the antimalarial activity of this specific compound is not yet established in published literature, its quinoline framework suggests a potential for antiplasmodial action, possibly through mechanisms similar to other quinoline-based drugs, such as the inhibition of hemozoin formation.[9] The structural modifications compared to chloroquine warrant a thorough investigation into its efficacy, particularly against resistant parasite strains.
Head-to-Head Preclinical Evaluation: A Proposed Study
To rigorously assess the potential of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate as a viable antimalarial candidate, a series of comparative in vitro and in vivo experiments are proposed.
In Vitro Antiplasmodial Activity
The primary objective of the in vitro assessment is to determine the 50% inhibitory concentration (IC₅₀) of the investigational compound against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. A lower IC₅₀ value indicates higher potency.
Experimental Protocol: SYBR Green I-based Fluorescence Assay
This method quantifies parasite proliferation by measuring the amount of parasitic DNA.
-
Parasite Culture: P. falciparum strains are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Test compounds (Methyl 4-hydroxy-8-methylquinoline-2-carboxylate and Chloroquine) are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Plate Preparation: 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well of a 96-well plate containing the serially diluted compounds.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., HEK293T) is determined. The 50% cytotoxic concentration (CC₅₀) is measured.
Experimental Protocol: Resazurin-based Assay
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ humidified incubator.
-
Assay Plate Preparation: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated for 48-72 hours.[17]
-
Resazurin Addition: 10 µL of resazurin solution is added to each well, and the plate is incubated for an additional 2-4 hours.[17]
-
Fluorescence Measurement: Fluorescence is measured with a microplate reader.
-
Data Analysis: The CC₅₀ values are determined by plotting the percentage of cell viability against the log of the compound concentration.[17]
Hypothetical In Vitro Results
| Compound | Strain | IC₅₀ (nM) | CC₅₀ (nM) (HEK293T) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | 3D7 (CQ-S) | 45 | >20,000 | >444 |
| Dd2 (CQ-R) | 85 | >20,000 | >235 | |
| Chloroquine | 3D7 (CQ-S) | 20 | >20,000 | >1000 |
| Dd2 (CQ-R) | 350 | >20,000 | >57 |
In Vivo Efficacy Study
The in vivo antimalarial activity is evaluated using the Peters' 4-day suppressive test in a murine malaria model.[18] This model assesses the ability of a compound to inhibit parasite growth in a living organism.[19][20]
Experimental Protocol: 4-Day Suppressive Test
-
Animal Model: Swiss albino mice are used for this study.[21]
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei ANKA-infected erythrocytes.[19]
-
Drug Administration: The test compounds are administered orally once daily for four consecutive days, starting 2 hours post-infection. A vehicle control group receives the administration vehicle only.
-
Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[18]
-
Data Analysis: The average parasitemia in each group is calculated, and the percentage of parasite suppression is determined relative to the vehicle control group.
Caption: Workflow for the in vivo 4-day suppressive test.
Hypothetical In Vivo Results
| Compound | Dose (mg/kg/day) | Mean Parasitemia (%) | % Suppression |
| Vehicle Control | - | 25.5 | 0 |
| Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | 25 | 8.9 | 65.1 |
| 50 | 4.1 | 83.9 | |
| 100 | 1.2 | 95.3 | |
| Chloroquine | 5 | 2.5 | 90.2 |
| 10 | 0.8 | 96.9 | |
| 20 | <0.1 | >99.6 |
Discussion of Hypothetical Findings
Based on our hypothetical data, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate demonstrates promising antiplasmodial activity. In vitro, it shows potent inhibition of both chloroquine-sensitive and, importantly, chloroquine-resistant strains of P. falciparum. While its IC₅₀ against the resistant Dd2 strain is higher than against the sensitive 3D7 strain, the resistance index (IC₅₀ Dd2 / IC₅₀ 3D7) is approximately 1.9, which is significantly lower than that of chloroquine (resistance index of 17.5 in this hypothetical scenario). This suggests that the novel compound may be less susceptible to the resistance mechanisms that affect chloroquine.
Furthermore, the compound exhibits a favorable selectivity index, indicating low cytotoxicity to mammalian cells at concentrations effective against the parasite. The in vivo data corroborates the in vitro findings, showing a dose-dependent suppression of parasitemia in the murine model. While chloroquine appears more potent at lower doses in this hypothetical study, the high level of suppression achieved by Methyl 4-hydroxy-8-methylquinoline-2-carboxylate at 100 mg/kg/day highlights its potential as a developmental lead.
Conclusion
This comparative guide outlines a robust preclinical framework for evaluating novel antimalarial candidates. The hypothetical data presented for Methyl 4-hydroxy-8-methylquinoline-2-carboxylate illustrates a promising profile, particularly its activity against a chloroquine-resistant parasite strain. These hypothetical results underscore the importance of continued exploration of the quinoline scaffold in the quest for new antimalarial therapies. Further studies, including mechanism of action elucidation, pharmacokinetic profiling, and testing against a broader panel of resistant strains, would be essential next steps in the development of this or similar compounds.
References
- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
- ResearchGate. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
- National Institutes of Health. (n.d.). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives.
- Wikipedia. (n.d.). Chloroquine.
- Mayo Clinic. (n.d.). Chloroquine (oral route).
- National Center for Biotechnology Information. (n.d.). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ChemicalBook. (2022). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
- MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity.
- National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- National Center for Biotechnology Information. (n.d.). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi.
- PubMed. (2013). Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids.
- National Center for Biotechnology Information. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54.
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- National Center for Biotechnology Information. (n.d.). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations.
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- Patsnap Synapse. (2024). What is the mechanism of Chloroquine Phosphate?.
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Preprints.org. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery.
- PNAS. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays.
- PubChem. (n.d.). Methyl 8-Hydroxyquinoline-2-Carboxylate.
- PubMed. (n.d.). Chloroquine-resistant malaria.
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- National Center for Biotechnology Information. (2020). The host targeting effect of chloroquine in malaria.
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A Senior Application Scientist's Guide to In-Silico Molecular Docking: A Comparative Study of Quinoline Derivatives and Their Target Proteins
Welcome to an in-depth exploration of in-silico molecular docking, focusing on the versatile quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate their discovery pipelines. We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, ensuring a robust and validated approach to virtual screening.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[3][4][5] Molecular docking has become an indispensable tool for rapidly predicting the binding affinities and modes of these derivatives against various protein targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.[4][6]
This guide will provide a comparative analysis of docking studies of quinoline derivatives against key protein targets, supported by detailed protocols and validation strategies.
The Foundational Principles of Molecular Docking: More Than Just Scoring
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] The primary objective is to identify the most stable binding conformation, which is often quantified by a scoring function that estimates the binding affinity.[4][7] A successful docking study is not merely about achieving a low binding energy score; it is about a validated process that yields biologically relevant insights.
A Self-Validating Docking Workflow
A trustworthy docking protocol must be a self-validating system. This means that before screening unknown compounds, the chosen docking parameters should be able to reproduce the known binding mode of a co-crystallized ligand (the native ligand) within the protein's active site. This process, known as redocking, is a critical first step. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Caption: A validated molecular docking workflow.
Comparative Docking Studies of Quinoline Derivatives
The true power of molecular docking is revealed in comparative studies, where the subtle structural changes across a series of derivatives can be correlated with predicted binding affinities and interaction patterns.
Case Study 1: Anticancer Agents - Targeting EGFR and Tubulin
Target Rationale: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition can halt tumor growth.[8] Similarly, tubulin polymerization is crucial for cell division, making it another key anticancer target.[9][10] Quinoline derivatives have shown promise as inhibitors for both.[9][11][12]
Comparative Analysis: A study on substituted quinoline derivatives targeting EGFR revealed that specific modifications can significantly enhance binding affinity.[11] For instance, compound 4f from the study showed a strong EGFR inhibition profile (IC50 = 0.015 µM) and formed robust interactions with key active site residues.[11] In another example, quinazoline-based derivatives were evaluated against both wild-type and mutant EGFR kinases, with some compounds showing potent inhibitory effects across different EGFR forms.[13]
Similarly, when targeting the colchicine binding site of tubulin, certain quinoline derivatives demonstrated notable antitumor activity.[9] Compound 4c from this study emerged as a potent antiproliferative agent, successfully inhibiting tubulin polymerization with an IC50 value of 17 ± 0.3 μM.[9]
Data Summary: Quinoline Derivatives as Anticancer Agents
| Derivative | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4f | EGFR | 1XKK | Not Specified | Not Reported | Met793, Leu718, Val726 | [11] |
| Varlitinib | EGFR | 1XKK | GOLD, AutoDock Vina | -10.9 (Vina) | Met793, Cys797 | [8] |
| Compound 4c | Tubulin | 1SA0 | MOE | -15.12 | Cys241, Leu248, Ala316 | [9] |
| Camptothecin | HER2 | 3PP0 | AutoDock Vina | -8.5 | Leu726, Val734, Ala751 | [14] |
Case Study 2: Antimicrobial Agents - Targeting DNA Gyrase
Target Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[15] Its absence in eukaryotes makes it an excellent target for antibacterial agents. Quinolone antibiotics famously target this enzyme, and novel quinoline derivatives continue to be explored for this purpose.[15][16]
Comparative Analysis: In a study of novel quinoline derivatives, compound 14 exhibited potent, broad-spectrum antimicrobial activity and was found to be a significant inhibitor of E. coli DNA gyrase with an IC50 value of 3.39 µM.[15] Docking studies confirmed that this compound fits well into the ATP-binding pocket of the GyrB subunit, forming key hydrogen bonds and hydrophobic interactions.[15]
Data Summary: Quinoline Derivatives as DNA Gyrase Inhibitors
| Derivative | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Compound 14 | E. coli DNA Gyrase B | 5L3J | MOE | -14.24 | Asp81, Glu58, Asn54 | [15] |
| Ciprofloxacin | E. coli DNA Gyrase B | 6F86 | Not Specified | Not Reported | Asp49, Ile74, Gly73 | [17] |
| Compound 6a | DNA Gyrase | 1KZN | Not Specified | -8.5 (ReRank Score) | Not Reported | [16] |
Detailed Experimental Protocol: A Step-by-Step Workflow with AutoDock Vina
This section provides a generalized, yet detailed, protocol for performing a molecular docking experiment using AutoDock Vina, a widely used and freely available software.
Prerequisites:
-
Software: AutoDock Tools (ADT) for file preparation, AutoDock Vina for docking calculations, and a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Input Files: A 3D structure of the target protein (PDB format) and a 3D structure of the ligand (e.g., in Mol2 or SDF format).
Step 1: Target Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this example, let's use EGFR (PDB ID: 1XKK).
-
Clean the PDB File: Open the PDB file in ADT.
-
Remove all water molecules (Edit > Delete Water).
-
Remove any co-crystallized ligands or ions not relevant to the binding site.
-
-
Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Charges: Calculate Gasteiger charges for the protein atoms (Edit > Charges > Compute Gasteiger).
-
Save as PDBQT: Save the prepared protein file in the PDBQT format (File > Save > Write PDBQT). This format includes atomic charges and atom types required by Vina.
Step 2: Ligand Preparation
-
Load Ligand: Open your quinoline derivative structure file in ADT.
-
Detect Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking (Torsion Tree > Detect Root).
-
Save as PDBQT: Save the prepared ligand file in the PDBQT format.
Step 3: Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space where Vina will search for ligand binding poses.
-
Center the Grid: In ADT, you can center the grid box on the co-crystallized ligand (if available) or on specific residues known to be in the active site.
-
Adjust Dimensions: Adjust the size of the grid box to encompass the entire binding pocket, typically with a 1 Å spacing. Ensure it is large enough to allow the ligand to move and rotate freely.
-
Save Configuration: Save the grid box parameters to a configuration text file (e.g., conf.txt). This file will also specify the paths to the protein and ligand PDBQT files and the desired output file name.
Caption: Decision tree for analyzing docking results.
Step 4: Running the Docking Simulation
-
Open a Terminal/Command Prompt: Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt).
-
Execute Vina: Run the docking calculation using the following command: vina --config conf.txt --log log.txt
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses (usually the top 9) and their corresponding binding affinities in kcal/mol. The log file will contain the same energy scores.
Step 5: Analyzing the Results
-
Evaluate Binding Affinity: The binding affinity is the primary quantitative output. More negative values indicate stronger predicted binding.[18][19]
-
Visualize Binding Poses: Load the protein PDBQT and the output ligand PDBQT file into a molecular visualizer.
-
Analyze Interactions: Examine the top-ranked poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinoline derivative and the protein's active site residues.[7] This analysis provides qualitative support for the quantitative binding energy.
-
Compare with Controls: Dock known inhibitors and non-inhibitors (if available) to establish a baseline for binding energies and ensure your protocol can distinguish between active and inactive compounds.
Conclusion: From In-Silico Hits to Experimental Leads
In-silico molecular docking is a powerful and cost-effective tool in the modern drug discovery cascade.[6] When applied rigorously, with proper validation and careful analysis, it can effectively screen large libraries of quinoline derivatives, identify promising candidates, and provide valuable insights into their potential mechanisms of action. This guide has provided a framework for conducting comparative docking studies, grounded in scientific integrity and supported by practical, step-by-step protocols. The ultimate goal is to bridge the gap between computational prediction and experimental validation, accelerating the journey of novel quinoline derivatives from virtual hits to life-saving therapeutics.
References
- Kumar, A., Beniwal, V., Kumar, S., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Source URL not available]
-
El-Sayed, M. A., Al-Hussain, S. A., & Ali, E. A. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
- Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Source URL not available]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025). ResearchGate. [Link]
-
Chakraborty, S., et al. (2020). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. NIH. [Link]
-
Singh, R., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PMC - NIH. [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. [Link]
-
Kumar, P., Daniel, K., Jain, S. K., & Vengurlekar, S. (2024). Insilico Docking Analysis of Some Novel Quinazoline Derivatives as Potent Antimicrobial Agent. Current Science. [Link]
-
Reyes-Ocampo, E., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. PubMed. [Link]
-
Zinad, D. S., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]
-
Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. [Link]
-
Kumar, A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]
-
Singh, A., et al. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Singh, R., et al. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
-
Jones, K. (2024). Assistant Editor – RSC Advances Blog. RSC Blogs. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. ResearchGate. [Link]
-
Amin, L. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
El-Naggar, M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]
-
Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
-
El-Sayed, M. A., et al. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
El-Naggar, A. M., et al. (2020). Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking. PubMed. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Kumar, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Source URL not available]
-
Patel, S., et al. (2018). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. PubMed. [Link]
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Wang, Y., et al. (2017). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
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Al-Suhaimi, K. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC - NIH. [Link]
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How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
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Amin, L. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. ResearchGate. [Link]
-
Wujec, M., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. MDPI. [Link]
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Alagarsamy, V., & Murugesan, S. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science Publishers. [Link]
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Anwar, M. F., & Zarina, S. (2021). Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. PubMed. [Link]
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Sadeghi, M., et al. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC - NIH. [Link]
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Assessing the Cross-Reactivity Profile of Quinoline-Based Compounds
This guide serves as a technical resource for assessing the pharmacological cross-reactivity and selectivity profiles of quinoline-based small molecules. It is designed for medicinal chemists and lead optimization scientists.
Executive Summary: The "Privileged" Paradox
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterials (Ciprofloxacin). However, this physicochemical versatility comes with a significant liability: inherent promiscuity .
Quinolines often exhibit a "narrow selectivity profile," frequently cross-reacting with off-target kinases (e.g., GAK, NAK family), hERG potassium channels, and CYP450 enzymes. This guide compares the selectivity performance of the quinoline scaffold against its primary bioisosteres—Quinazolines and Isoquinolines —and details the self-validating experimental protocols required to map these off-target interactions.
Comparative Analysis: Quinoline vs. Alternative Scaffolds[1]
The following analysis compares the "performance" of the quinoline scaffold in terms of selectivity and safety liabilities against its two most common alternatives.
Table 1: Scaffold Selectivity & Liability Profile
| Feature | Quinoline (The Product) | Quinazoline (Alternative A) | Isoquinoline (Alternative B) |
| Primary Kinase Targets | Broad (VEGFR, c-Met, RET, GAK) | Focused (EGFR, HER2) | Specialized (HER2, CDK) |
| Selectivity Profile | Low/Moderate. High risk of off-target binding due to lipophilic N-interaction. | High. Established clinical track record for EGFR specificity. | Moderate/High. Often shows improved selectivity over quinoline for HER2 vs. EGFR. |
| hERG Liability | High Risk. Nitrogen lone pair often mimics K+ channel blockers. | Moderate Risk. Bulky substitutions can mitigate pore binding. | Lower Risk. Structural isomerism often disrupts the pharmacophore required for hERG blockade. |
| Metabolic Liability | CYP450 Inhibition (common CYP2D6/3A4). | Variable; often requires solubilizing tails that add liability. | Generally more metabolically stable than quinolines. |
| Key Advantage | Potency across diverse families (Type I & II inhibitors). | Specificity for Tyrosine Kinases (TKs). | Bioisostere used to "rescue" hERG liability in quinoline leads. |
Mechanistic Insight: Why Quinolines Cross-React
The quinoline nitrogen (N1) acts as a strong hydrogen bond acceptor. In kinase ATP-binding pockets, this allows potent binding to the hinge region. However, this same feature, combined with the lipophilic benzene ring, mimics the pharmacophore for:
-
GAK (Cyclin G-associated Kinase): Recent studies indicate quinolines unintentionally inhibit GAK at nanomolar concentrations, a common cause of toxicity in early development [1].
-
hERG Channel: The charged protonated nitrogen (at physiological pH) interacts with the aromatic residues (Tyr652/Phe656) inside the hERG pore, leading to QT prolongation [2].
Experimental Methodologies for Profiling
To validate the cross-reactivity profile of a quinoline lead, a multi-tiered screening approach is required. Do not rely on a single assay type.
Diagram 1: Cross-Reactivity Profiling Workflow
This workflow illustrates the decision logic for filtering quinoline compounds based on promiscuity data.
Caption: Tiered screening workflow for eliminating promiscuous quinoline derivatives early in discovery.
Detailed Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal controls to distinguish true cross-reactivity from assay interference (e.g., aggregation or fluorescence quenching).
Protocol A: High-Throughput Kinase Selectivity (Thermal Shift Assay)
Objective: Assess the binding promiscuity of the quinoline compound across a panel of 50-100 kinases without using radioactive isotopes.
Rationale: Quinolines are often fluorescent, which interferes with many FRET-based assays. Thermal Shift Assays (TSA) rely on protein stability, bypassing this interference.
Materials:
-
Recombinant Kinase Domains (e.g., GAK, EGFR, VEGFR).
-
Sypro Orange dye (environment-sensitive fluorophore).
-
RT-PCR Machine (e.g., QuantStudio).
Procedure:
-
Preparation: Dilute quinoline compound to 10 µM in assay buffer (final DMSO < 1%).
-
Control Setup:
-
Positive Control: Staurosporine (pan-kinase inhibitor).
-
Negative Control:[1] DMSO only (baseline Tm).
-
Interference Control: Compound + Dye (No Protein) to check for intrinsic fluorescence.
-
-
Incubation: Mix 2 µL compound, 2 µL kinase (0.2 mg/mL), and 1 µL Sypro Orange (5000x stock diluted to 10x).
-
Melt Curve: Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
Analysis: Calculate the Melting Temperature shift (
).-
Interpretation: A
indicates strong binding. -
Validation: If the "No Protein" control shows fluorescence, the quinoline is interfering; switch to a Radioligand Binding assay.
-
Protocol B: Automated Patch Clamp for hERG Assessment
Objective: Quantify the risk of QT prolongation (cardiotoxicity), a known liability of the quinoline scaffold.
Rationale: Binding assays (displacement of radioligand) often produce false negatives for quinolines because they may bind to the channel pore in a state different from the radioligand. Functional patch clamp is the regulatory gold standard.
Procedure:
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Tyrode’s solution.
-
Intracellular: K-Aspartate based pipette solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (opens channels).
-
Repolarize to -50 mV (elicits tail current).
-
-
Dosing: Apply quinoline compound in ascending concentrations (0.1, 1, 10, 30 µM).
-
Data Acceptance Criteria (Self-Validation):
-
Seal resistance > 200 MΩ.
-
Tail current amplitude > 400 pA.
-
Run a reference blocker (e.g., E-4031) at the end of the experiment to confirm channel sensitivity.
-
Strategic Optimization: Mitigating Cross-Reactivity
When a quinoline lead shows high cross-reactivity, structural modification is necessary.
Diagram 2: SAR Decision Tree for Quinoline Optimization
This logic tree guides the chemical modification of the scaffold to improve selectivity.
Caption: Structural Activity Relationship (SAR) strategies to rescue a promiscuous quinoline lead.
References
-
Frontiers in Pharmacology. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers. [Link]
-
ResearchGate. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. [Link]
-
MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link][2]
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Benchmarking Novel 8-Methoxy Non-Fluorinated Quinolines Against Clinical Standards
Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Microbiologists, and Medicinal Chemists Subject: Next-Generation Quinoline Antibiotics (NFQs) vs. Fluoroquinolones (FQs)
Executive Summary: The Evolution to Non-Fluorinated Quinolines
The clinical utility of "workhorse" fluoroquinolones (FQs) like Ciprofloxacin (CIP) and Levofloxacin (LVX) is increasingly compromised by the rapid selection of resistant mutants. The primary resistance mechanism involves stepwise mutations in the Quinolone Resistance-Determining Regions (QRDR) of DNA Gyrase (gyrA) and Topoisomerase IV (parC).
The current frontier in quinolone development focuses on Novel Non-Fluorinated Quinolines (NFQs) (e.g., Nemonoxacin-class derivatives). These compounds feature a C-8 methoxy group and lack the C-6 fluorine atom.[1] This structural shift aims to achieve "Balanced Dual-Targeting"—simultaneous inhibition of both GyrA and ParC—thereby reducing the Mutant Selection Window (MSW).
This guide benchmarks a representative Novel NFQ (Archetype NQ-X) against clinical standards (CIP, LVX, Moxifloxacin [MXF]) to demonstrate the required performance metrics for a competitive new drug candidate.
Mechanism of Action: The "Balanced Dual-Targeting" Advantage
Traditional FQs often display "unbalanced" affinity. For example, Ciprofloxacin preferentially binds GyrA in Gram-negatives. This allows bacteria to survive by mutating only gyrA (primary mutation), subsequently allowing the population to expand and acquire secondary mutations in parC.
Novel NFQs (NQ-X) are designed to bind both enzymes with equal affinity. For a bacterium to survive, it must simultaneously acquire mutations in both enzymes—a statistical improbability (
Visualization: Single vs. Dual Targeting Dynamics
Figure 1: Comparative binding dynamics. Traditional FQs allow "escape" via single-step mutations due to unequal target affinity. Novel NFQs create a "double lock," requiring simultaneous mutations for survival.
In Vitro Potency Benchmarking
A competitive novel quinolone must demonstrate superiority against Gram-positive resistant strains (MRSA) while maintaining Gram-negative potency.
Table 1: Comparative MIC Profiles (
| Organism (Phenotype) | Ciprofloxacin (CIP) | Levofloxacin (LVX) | Moxifloxacin (MXF) | Novel NQ-X (Target) |
| S. aureus (MSSA) | 0.5 - 1 | 0.25 - 0.5 | 0.06 - 0.12 | ≤ 0.03 |
| S. aureus (MRSA) | > 32 (Resistant) | > 16 (Resistant) | 0.5 - 4 | 0.06 - 0.5 |
| S. pneumoniae (PRSP) | 1 - 2 | 1 | 0.12 - 0.25 | ≤ 0.06 |
| E. coli (WT) | 0.004 - 0.015 | 0.03 | 0.06 | 0.03 - 0.06 |
| P. aeruginosa | 0.25 - 0.5 | 1 - 2 | 2 - 4 | 0.5 - 1 |
Note: The C-8 methoxy group in NQ-X and MXF enhances activity against Gram-positives. However, NQ-X (non-fluorinated) often shows improved activity against MRSA strains carrying specific QRDR mutations compared to MXF.
Resistance Profile Assessment: Spontaneous Mutation Frequency
The "Gold Standard" for validating the dual-targeting claim is the Spontaneous Mutation Frequency (SMF) assay.
Experimental Logic
You must challenge a high-density population (
Protocol: Single-Step Mutation Frequency
-
Inoculum Prep: Concentrate fresh overnight culture to obtain
CFU/mL. -
Plating: Spread 100
L onto Mueller-Hinton Agar plates containing drug concentrations at 2x, 4x, and 8x MIC . -
Incubation: Incubate at 35°C for 48 hours.
-
Calculation:
-
Validation: Randomly select colonies and re-measure MIC to confirm stable genetic resistance (vs. phenotypic persistence).
Safety & Selectivity: The hERG/Tox Screen
Early generation quinolones (e.g., Sparfloxacin, Grepafloxacin) were withdrawn due to QT prolongation (hERG channel blockage) or phototoxicity. The removal of the C-6 fluorine in novel NFQs is specifically intended to mitigate these risks.
Table 2: Safety Benchmarking Criteria
| Assay | Metric | Ciprofloxacin | Moxifloxacin (Control) | Novel NQ-X (Goal) |
| hERG Inhibition | IC50 ( | > 900 (Safe) | ~129 (Warning) | > 200 |
| Cytotoxicity (HepG2) | CC50 ( | > 500 | > 300 | > 500 |
| Phototoxicity | PI (UV +/-) | Low | Moderate | Negligible |
| Genotoxicity | Micronucleus | Negative | Negative | Negative |
Key Insight: Moxifloxacin is often used as a positive control for hERG inhibition in this class.[2][3] A novel candidate must show a significantly higher IC50 (lower affinity) for the hERG channel than Moxifloxacin.
Detailed Experimental Protocol: CLSI Broth Microdilution
To generate the data for Table 1, you must follow the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
Critical Factor: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Quinolones chelate divalent cations. Unadjusted media with variable
Workflow Visualization
Figure 2: Standardized CLSI M07 Broth Microdilution Workflow. Precise cation adjustment in media is critical for reproducible quinolone MICs.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance.[5][6][7][8][9] Annals of the New York Academy of Sciences, 1354(1), 12-31.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.
-
Guo, B., et al. (2012). Nemonoxacin: a novel non-fluorinated quinolone antibiotic.[8][10] Drugs of Today, 48(12), 769.
-
Anderson, M. E., et al. (2001). Interactions of a Series of Fluoroquinolone Antibacterial Drugs with the Human Cardiac K+ Channel HERG. Journal of Pharmacology and Experimental Therapeutics, 296(3), 806-810.
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Bridging the Gap: A Senior Application Scientist's Guide to Validating Experimental Findings with Computational Chemistry for Quinolines
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation.[1][2][3] Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5] As we push the boundaries of molecular design, the synergy between experimental synthesis and computational chemistry has become not just beneficial, but essential for accelerating progress. This guide provides an in-depth comparison of experimental and computational approaches for the characterization of quinoline derivatives, offering a framework for their mutual validation.
The core principle of this integrated approach is that computational methods, when properly benchmarked and validated against experimental data, can provide profound insights into molecular structure, properties, and interactions at a level of detail that is often inaccessible through experimentation alone.[6] Conversely, experimental data provides the crucial real-world grounding for theoretical models, preventing divergence into physically irrelevant predictions.[2]
The Integrated Workflow: A Symbiotic Approach
The validation of experimental findings with computational chemistry is not a linear process, but rather a cyclical and iterative workflow. This approach enhances the reliability of both methodologies, leading to a more robust understanding of the system under investigation.
Caption: Integrated workflow for validating experimental and computational data for quinolines.
Experimental Characterization of Quinolines: The Ground Truth
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][7] Following synthesis and purification, a suite of analytical techniques is employed to confirm the structure and purity of the compounds.
Key Experimental Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule, offering insights into its conjugation and chromophoric systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed molecular structure by probing the chemical environment of atomic nuclei.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state, when suitable crystals can be obtained.
Computational Chemistry: The In Silico Toolkit
Computational chemistry offers a powerful suite of tools for investigating the properties of quinoline derivatives at the molecular level. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM) approaches.
Prominent Computational Methods:
-
Density Functional Theory (DFT): A quantum mechanical method that is widely used to calculate the electronic structure, optimized geometry, and various molecular properties of quinolines.[8] The B3LYP functional combined with basis sets like 6-311+G(d,p) has been shown to provide a good balance of accuracy and computational cost for these systems.[8]
-
Time-Dependent DFT (TD-DFT): An extension of DFT used to calculate excited state properties, such as UV-Vis absorption spectra.[9][10]
-
Molecular Docking: A computational technique that predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a receptor (a biological target like an enzyme or protein).[11][12][13] This is instrumental in rational drug design.[11][14]
The Validation Process: A Comparative Analysis
The core of the integrated approach lies in the direct comparison of experimental and computational data. This cross-validation is crucial for establishing the accuracy and predictive power of the computational models.[6]
Spectroscopic Data Comparison
A common and powerful validation method is the comparison of experimentally measured spectra with those calculated using computational methods.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Quinoline Derivative
| Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Vibrational Assignment |
| 3046-3016 | ~3050 | Aromatic C-H stretching |
| 1645 | ~1650 | C=C stretching |
| 1338, 1224, 1199 | 1381-1118 | C-N stretching |
Note: Theoretical values are often scaled to better match experimental data due to approximations in the computational methods and the fact that calculations are typically performed on a single molecule in the gas phase, while experiments are often conducted in the solid or liquid phase.[8]
Discrepancies between experimental and calculated values can often be attributed to intermolecular interactions in the condensed phase, which are not accounted for in gas-phase calculations.[8] Nevertheless, a strong correlation between the experimental and theoretical spectra provides confidence in the optimized molecular geometry and the overall computational model.[15]
Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax)
| Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Solvent |
| 350 | 345 | Ethanol |
| 365 | 360 | Chloroform |
The agreement between experimental and TD-DFT calculated UV-Vis spectra validates the predicted electronic transitions and the frontier molecular orbitals (HOMO and LUMO) involved.[9][16] This understanding is critical for designing molecules with specific optoelectronic properties.
From Structure to Function: Validating Biological Activity
For drug development professionals, the ultimate goal is to understand and predict the biological activity of quinoline derivatives. Molecular docking provides a powerful tool for this purpose.
Caption: Workflow for molecular docking and experimental validation of biological activity.
The validation of docking studies involves correlating the predicted binding affinities (often expressed as a docking score) with experimentally determined measures of biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[11][12] A strong correlation between these values suggests that the docking protocol is accurately predicting the binding mode and can be used to prioritize novel quinoline derivatives for synthesis and testing, thereby saving significant time and resources.[14]
Experimental Protocols
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid quinoline derivative is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable substrate.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.
General Procedure for Molecular Docking
-
Ligand Preparation: The 3D structure of the quinoline derivative is generated and its geometry is optimized using a suitable DFT method (e.g., B3LYP/6-31G(d)).
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding poses of the ligand within the active site of the receptor.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Conclusion
The integration of computational chemistry with experimental validation provides a robust and efficient framework for the study of quinoline derivatives. This synergistic approach allows researchers to gain a deeper understanding of structure-property and structure-activity relationships, ultimately accelerating the discovery and development of novel drugs and materials. By leveraging the predictive power of computational models, grounded in the reality of experimental data, we can navigate the vast chemical space of quinoline derivatives with greater confidence and precision.
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- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00820K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Physicochemical Properties of Quinoline and Isoquinoline
Introduction: The Tale of Two Isomers
In the realm of heterocyclic aromatic compounds, quinoline and isoquinoline represent a fascinating case of structural isomerism with profound implications for their chemical behavior and application. Both are benzopyridines, consisting of a benzene ring fused to a pyridine ring, and share the same chemical formula, C₉H₇N.[1][2] They are foundational scaffolds in a multitude of natural products, most notably alkaloids, and are pivotal in the design of pharmaceuticals, dyes, and agrochemicals.[3][4] Quinoline, for instance, forms the core of the antimalarial drug quinine, while the isoquinoline skeleton is central to alkaloids like papaverine and morphine.[1][5]
Despite their shared formula, the simple positional difference of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—gives rise to distinct electronic distributions and, consequently, divergent physicochemical properties.[2][6] This guide provides a detailed comparative analysis of these properties, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive understanding of these critical building blocks.
Structural and Electronic Divergence
The fundamental difference between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused ring system. This seemingly minor alteration significantly impacts the molecule's electronic landscape, dipole moment, and steric environment around the nitrogen's lone pair of electrons.
Caption: Structural comparison of Quinoline and Isoquinoline.
In quinoline, the nitrogen is adjacent to the ring fusion, which influences its electronic environment differently than in isoquinoline, where it is one carbon removed. These structural nuances are the primary determinants of the differences in basicity, dipole moment, and intermolecular interactions discussed below.
Comparative Analysis of Physicochemical Properties
The variance in molecular structure directly translates to measurable differences in physical and chemical properties. A summary of these key properties is presented below, followed by a detailed discussion.
| Property | Quinoline | Isoquinoline |
| Appearance | Colorless oily liquid[5][7] | Colorless, low-melting solid[8][9] |
| Melting Point | -15 °C[5][7] | 26-28 °C[1][7][10] |
| Boiling Point | 237 °C[5][11] | 242-243 °C[10][11] |
| pKa (Conjugate Acid) | ~4.9[8][12][13] | ~5.4[10][11][12] |
| Dipole Moment | 2.1 D[9][11][13] | 2.6 D[9][11] |
| Solubility | Slightly soluble in cold water; soluble in hot water and most organic solvents[5][6] | Low solubility in water; dissolves in common organic solvents and dilute acids[1][2] |
Melting and Boiling Points: A Reflection of Intermolecular Forces
Quinoline exists as a liquid at room temperature, while isoquinoline is a solid, a direct consequence of their different melting points.[5][7][9] The higher melting point of isoquinoline suggests stronger intermolecular forces in its crystal lattice. This is often attributed to its more symmetric structure, allowing for more efficient packing.
Their boiling points are quite similar, though isoquinoline's is slightly higher.[11] This reflects their identical molecular weight and comparable van der Waals forces. The larger dipole moment of isoquinoline may also contribute to slightly stronger dipole-dipole interactions in the liquid phase, requiring more energy to overcome for vaporization.
Basicity (pKa): The Electronic Influence of Nitrogen's Position
A key chemical distinction is their basicity. Isoquinoline (pKa ≈ 5.4) is a noticeably stronger base than quinoline (pKa ≈ 4.9).[2][11][12] This difference is rooted in the availability of the nitrogen's lone pair of electrons for protonation.
-
Expertise & Experience: In quinoline, the nitrogen atom is at the α-position relative to the fused benzene ring. The electronic effects and the proximity to the bulky peri-hydrogen at the C8 position create a more sterically hindered environment and slightly reduce the availability of the lone pair. In isoquinoline, the nitrogen is at the β-position, making its lone pair more accessible and less sterically hindered, thus rendering it more basic.[2]
Dipole Moment: A Vector Sum of Charge Distribution
The dipole moment is a measure of the overall polarity of a molecule. Isoquinoline possesses a significantly higher dipole moment (2.6 D) than quinoline (2.1 D).[9][11] This is a direct result of the vector sum of individual bond dipoles. The position of the highly electronegative nitrogen atom in isoquinoline leads to a less symmetrical charge distribution and a greater overall molecular dipole compared to quinoline.[9] This higher polarity influences its interactions with polar solvents and other polar molecules, which is a critical consideration in drug-receptor binding and solvent selection for chemical reactions.
Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, standardized experimental methods are crucial for determining these physicochemical properties.
Protocol: Melting Point Determination (Thiele Tube Method)
This classic method provides an accurate determination of a compound's melting point range, a key indicator of purity.
Causality: The Thiele tube is designed with a side arm that, when heated, creates a convection current in the heating oil. This ensures a slow, uniform rate of temperature increase throughout the apparatus, which is critical for observing the precise temperatures at which melting begins and ends.
Methodology:
-
Sample Preparation: Finely powder a small amount of the solid sample (e.g., isoquinoline).
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.
-
Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[14]
-
Heating: Suspend the thermometer assembly in a Thiele tube filled with mineral oil, ensuring the sample is submerged. Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner.[14][15]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). For a pure compound, this range should be narrow (0.5-1.0 °C).
Protocol: Boiling Point Determination (Microscale Capillary Method)
This method is ideal for determining the boiling point of a liquid using a small sample volume.
Causality: A liquid boils when its vapor pressure equals the external atmospheric pressure. By trapping a small amount of air in an inverted capillary, we can observe this equilibrium point. As the liquid is heated, the air and vapor inside the capillary expand. When the heat is removed, the liquid cools, and its vapor pressure drops. The point at which the external pressure overcomes the internal vapor pressure and forces liquid into the capillary is the boiling point.[16]
Methodology:
-
Sample Preparation: Place 0.5-1.0 mL of the liquid sample (e.g., quinoline) into a small test tube.
-
Apparatus Setup: Place a capillary tube (sealed at one end) into the test tube with the open end down.[17]
-
Heating: Attach the test tube to a thermometer and heat it in a Thiele tube or other heating bath.[18]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air and vapor expand.
-
Recording: Remove the heat source when a rapid and continuous stream of bubbles is observed. Watch the capillary carefully as the liquid cools. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16]
Protocol: pKa Determination (Potentiometric Titration)
This is a highly accurate method for determining the acid dissociation constant (pKa) of a weak base by creating a titration curve.
Causality: When a weak base (B) is titrated with a strong acid (e.g., HCl), it is converted to its conjugate acid (BH⁺). The pH of the solution changes throughout the titration. At the point where exactly half of the base has been neutralized, the concentrations of the base [B] and its conjugate acid [BH⁺] are equal. According to the Henderson-Hasselbalch equation, at this half-equivalence point, the pH of the solution is equal to the pKa of the conjugate acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation: Accurately weigh a sample of the isomer and dissolve it in a known volume of deionized water.
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
-
Titration: Place the pH electrode in the sample solution. Add a standardized strong acid (e.g., 0.1 M HCl) from a burette in small, precise increments.
-
Measurement: After each increment of acid, stir the solution and record the stable pH reading and the total volume of acid added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of acid added (x-axis) to generate a titration curve.
-
pKa Determination: Identify the equivalence point (the point of steepest inflection on the curve). The volume of acid at the half-equivalence point (half the volume of the equivalence point) corresponds to the pKa. The pH at this volume is the pKa value of the conjugate acid.[19]
Conclusion
While quinoline and isoquinoline are simple structural isomers, the positional difference of their nitrogen atom imparts a unique and predictable set of physicochemical properties. Isoquinoline is a higher-melting, more basic, and more polar molecule than quinoline. Understanding these distinctions is not merely an academic exercise; it is fundamental for medicinal chemists designing receptor-specific ligands, for synthetic chemists selecting optimal reaction conditions, and for materials scientists developing novel functional materials. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties and to characterize new derivatives with confidence.
References
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Chemistry Online. (2022, November 3). Quinolines and isoquinolines. [Link]
- Joule, J. A., & Mills, K. Chapter 7: Quinolines and Isoquinolines. In Heterocyclic Chemistry. (PDF)
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Wikipedia. Quinoline. [Link]
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LIMU-DR Home. Quinoline And Isoquinoline. [Link]
-
Scribd. Quinoline and Isoquinoline Overview. [Link]
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ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]
-
YouTube. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. [Link]
-
ResearchGate. Chemical structures of quinoline and isoquinoline heterocycles. [Link]
-
Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [Link]
-
PubChem - NIH. Quinoline | C9H7N | CID 7047. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Pediaa.Com. (2024, July 4). What is the Difference Between Quinoline and Isoquinoline. [Link]
-
Difference Between. (2020, March 5). Difference Between Quinoline and Isoquinoline. [Link]
-
PubChem - NIH. Isoquinoline | C9H7N | CID 8405. [Link]
-
eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. [Link]
-
uotechnology.edu.iq. (2021, July 16). Experimental No. (2) Boiling Point. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
uotechnology.edu.iq. (2021, September 19). experiment (1) determination of melting points. [Link]
-
NIH - National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Biology LibreTexts. (2026, January 19). 2.2: Weak Acids and Bases, pH and pKa. [Link]
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GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. Determination of Melting Point. [Link]
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YouTube. (2017, July 5). 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. [Link]
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JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]
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Safety Operating Guide
Operational Guide: Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Disposal & Handling
Executive Summary
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (CAS 849022-03-3) is a functionalized quinoline ester often utilized as a pharmaceutical intermediate (e.g., in HIF-PH inhibitor synthesis).[1][2] Unlike simple organic solvents, this compound presents a dual-risk profile: chemical reactivity due to the labile ester moiety and biological activity associated with the quinoline pharmacophore.
Effective disposal requires strict segregation from strong bases to prevent uncontrolled hydrolysis within waste containers, which can lead to exothermic pressure buildup. This guide outlines a self-validating disposal workflow designed to protect both personnel and downstream environmental systems.
Chemical Identification & Hazard Profiling[2][3]
Before initiating disposal, verify the material identity to ensure it does not cross-react with other waste streams.
| Parameter | Specification | Operational Implication |
| Chemical Name | Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | Primary Identifier |
| CAS Number | 849022-03-3 | Use for waste manifesting |
| Molecular Formula | C₁₂H₁₁NO₃ | Nitrogen content requires incineration with NOx scrubbing |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk; requires N95/P100 masking |
| Key Hazards | Irritant (Skin/Eye/Resp), Acute Tox.[2][3][4][5] (Oral) | H315, H319, H335 .[2] Treat as potential aquatic toxin. |
| Reactivity | Ester hydrolysis; Nitrogen lone pair basicity | Incompatible with Strong Oxidizers & Strong Bases |
Critical Mechanism: The Hydrolysis Risk
As a scientist, you must understand that the methyl ester at the C-2 position is susceptible to hydrolysis under basic conditions.
Pre-Disposal Stabilization & Segregation[2][4]
Do not simply "throw it in the bin." Follow this segregation logic to maintain a stable waste stream.
Step 1: Quenching (If in Reaction Mixture)
If the compound is part of a reaction mixture (e.g., unreacted starting material):
-
Neutralize: Adjust pH to 6–8 using dilute HCl or NaHCO₃.
-
Precipitate: If dissolved in water-miscible solvents, attempt to precipitate the solid by adding water, then filter. Solid waste is significantly cheaper and safer to transport than liquid waste.
Step 2: Waste Stream Assignment
Use the following decision matrix to assign the correct waste container.
Figure 1: Decision tree for segregating Methyl 4-hydroxy-8-methylquinoline-2-carboxylate waste. Note the strict exclusion of oxidizers.
Operational Disposal Procedure
A. Solid Waste (Preferred Method)
-
Containment: Collect the solid in a dedicated, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label.
-
Double Bagging: If the powder is fine/dusty, place the primary container inside a clear polyethylene bag to prevent contamination of the outer drum during transfer.
B. Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent carboy does not contain strong oxidizers (e.g., Chromic acid, Nitric acid). The quinoline ring is electron-rich and can react vigorously with oxidizers.
-
Pouring: Use a funnel to prevent spills on the container threads.
-
Venting: Ensure the waste cap is vented (standard safety cap) to allow any minor off-gassing to escape.
C. Contaminated Debris (Gloves/Towels)[2][6]
-
Treat as Trace Contaminated Solids .
-
Disposal in standard yellow/red bio-chem hazard bags is usually acceptable, provided no free liquid is present.
Regulatory Compliance (RCRA & EPA)[2]
While this specific CAS is not a "P-listed" (acutely toxic) or "U-listed" waste under US EPA regulations (40 CFR Part 261), it must be characterized by its properties.
-
Waste Code Determination:
-
If pure: Classify as D001 (Ignitable) only if it burns vigorously (unlikely for this solid). Otherwise, it falls under General Organic Waste .
-
If in solvent: The solvent usually dictates the code (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitability).
-
-
Destruction Method: The ultimate disposal method must be High-Temperature Incineration .
-
Why: Biological active heterocycles (quinolines) can persist in soil. Incineration at >1000°C ensures complete mineralization of the ring structure.
-
Emergency Spill Procedures
In the event of a benchtop spill, execute this "Self-Validating" cleanup protocol:
-
Isolate: Mark the area. If dust is visible, turn off nearby fans to prevent aerosolization.
-
PPE Up: Double nitrile gloves, lab coat, and safety goggles. N95 respirator recommended for powder spills.[4]
-
Dry Clean (Solids):
-
Do not wet the powder immediately (spreads contamination).
-
Cover with a damp paper towel to weigh down dust, then scoop into a waste jar.
-
-
Wet Clean (Liquids/Residue):
-
Validation:
-
Use a UV lamp (365 nm) to inspect the area. Many quinoline derivatives are fluorescent. If the area glows, you have not finished cleaning.
-
References
-
ChemicalBook. (2023). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Properties and CAS 849022-03-3. Link
-
VulcanChem. (2023). Safety Data Sheet & Structure Analysis for Quinoline Carboxylates. Link[2]
-
US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Link[2]
-
PubChem. (2023). Compound Summary: Quinoline-2-carboxylate derivatives. National Library of Medicine. Link
Sources
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | 849022-03-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, a member of this vital class of compounds, requires meticulous handling to ensure the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven protocol for the safe handling of this and structurally similar quinoline derivatives, emphasizing not just the "what" but the critical "why" behind each safety measure.
Hazard Assessment: Understanding the Risks of Quinoline Derivatives
The quinoline ring system and its derivatives are known to possess biological activity, which also translates to potential occupational hazards. Based on data from similar compounds, we must anticipate the following risks when handling Methyl 4-hydroxy-8-methylquinoline-2-carboxylate:
-
Dermal and Ocular Hazards: Quinolines are frequently cited as causing skin and serious eye irritation. Some may even cause severe eye damage or allergic skin reactions.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.
-
Toxicity upon Ingestion and Absorption: Many quinoline derivatives are harmful or toxic if swallowed. Skin absorption is also a potential route of exposure.
-
Reproductive Toxicity: Certain quinoline compounds are suspected of damaging the unborn child.
-
Carcinogenicity: Quinoline itself is listed as a substance that may cause cancer.
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent exposure.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE should be deliberate and based on a thorough risk assessment. The following table summarizes the essential PPE for handling Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving is recommended to minimize the risk of exposure due to undetected pinholes or contamination of the inner glove during removal. Change gloves every 30-60 minutes or immediately if contamination is suspected. |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A disposable, solid-front, back-closing gown or coveralls ("bunny suit"). | Provides a barrier against skin contact with the chemical. A solid-front, back-closing gown offers better protection than a standard lab coat. For more extensive handling, coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To be used when there is a risk of inhaling dust or aerosols, especially when handling the compound outside of a certified chemical fume hood. Proper fit-testing and training are mandatory for respirator use. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure risks.
Preparation:
-
Designated Area: All handling of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate should occur in a designated area, preferably within a certified chemical fume hood with good ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Donning PPE: Put on PPE in the following order: gown/coveralls, inner gloves, N95 respirator (if required), safety goggles, face shield, and outer gloves. The cuffs of the outer gloves should extend over the cuffs of the gown.
Handling:
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions and Transfers: Conduct all reactions and transfers of the compound or its solutions within the fume hood.
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate deactivating agent or solvent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield and goggles, gown/coveralls, and inner gloves. The respirator should be removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Caption: A workflow diagram for the safe handling of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour quinoline-containing waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
